molecular formula C17H15ClFNO3 B105652 Progabide acid CAS No. 62665-97-8

Progabide acid

カタログ番号: B105652
CAS番号: 62665-97-8
分子量: 335.8 g/mol
InChIキー: AJPSGLKFKRSEBJ-VKAVYKQESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Progabide acid (SL-75.102) is a primary active metabolite of the anticonvulsant drug progabide . It is a potent gamma-aminobutyric acid (GABA) receptor agonist, exhibiting activity at both GABAA and GABAB receptor subtypes . This mechanism of action makes it a valuable tool for researching inhibitory neurotransmission in the central nervous system. As a direct GABA receptor agonist, this compound contributes to the pharmacological profile of its parent compound, which has been investigated for conditions like epilepsy, Parkinson's disease, and schizophrenia, largely due to its ability to modulate dopaminergic, noradrenergic, and serotonergic neuronal activity . Researchers utilize this compound in studies aimed at understanding GABAergic pathways and their role in neurological and psychiatric disorders. This product is intended for research applications in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c18-12-5-3-11(4-6-12)17(20-9-1-2-16(22)23)14-10-13(19)7-8-15(14)21/h3-8,10,21H,1-2,9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAXPPHKWFOGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NCCCC(=O)O)C2=C(C=CC(=C2)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045742
Record name Progabide acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62665-97-8
Record name Progabide acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062665978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Progabide acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROGABIDE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74JC6VM0KD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Deep Dive: Progabide Acid (SL 75.102) – Pharmacodynamics and Receptor Kinetics

[1]

Executive Summary

Progabide acid (SL 75.102) represents the primary active metabolite of the anticonvulsant prodrug Progabide (SL 76.002) . While Progabide itself possesses weak intrinsic activity, its therapeutic efficacy is largely driven by its metabolic conversion into SL 75.102 and subsequently into

1

For drug development professionals, the critical distinction lies in the Schiff base stability and the dual-receptor agonism . Unlike many selective GABAergic agents, SL 75.102 acts as a broad-spectrum agonist, activating both ionotropic GABA


GABA

1

Chemical Identity & Metabolic Pathway

Progabide is a lipid-soluble Schiff base formed by the condensation of GABA and a benzophenone derivative.[1] Upon systemic administration, it undergoes hydrolysis and oxidation.[1] The "acid" form, SL 75.102, retains the Schiff base linkage but converts the terminal amide to a carboxylic acid.

Structural Causality

The lipophilicity of the benzophenone moiety allows the prodrug to cross the Blood-Brain Barrier (BBB). Once in the CNS, the conversion to SL 75.102 creates a molecule that structurally mimics GABA but carries a bulky hydrophobic tail, which influences its binding kinetics and receptor residence time.

Key Chemical Entities:

  • Progabide (SL 76.002): The parent amide prodrug.[1]

  • This compound (SL 75.102): The active carboxylic acid metabolite (Schiff base intact).[1]

  • GABA: The final hydrolysis product.[1]

Metabolic & Degradation Pathway (Visualization)[1]

MetabolicPathwaycluster_CNSCentral Nervous SystemProgabideProgabide (SL 76.002)(Lipophilic Prodrug)SL75102This compound (SL 75.102)(Active Agonist)Progabide->SL75102Hydrolysis (Amide -> Acid)Systemic/CNSBenzophenoneBenzophenone Derivative(Inactive/Modulator)Progabide->BenzophenoneDirect HydrolysisGABAGABA(Endogenous Ligand)SL75102->GABASchiff Base Hydrolysis(Acidic pH/Enzymatic)SL75102->BenzophenoneCleavage Product

Figure 1: Metabolic trajectory of Progabide.[1][2] The conversion to SL 75.102 is the primary activation step, followed by eventual release of GABA.

Pharmacodynamics: Receptor Kinetics

SL 75.102 is unique because it binds directly to the orthosteric sites of GABA receptors before fully hydrolyzing.[1]

Binding Affinity & Potency

Research indicates that while SL 75.102 is an agonist, its affinity is lower than that of endogenous GABA.[1] However, its lipophilic nature may alter its local concentration at the synaptic cleft.

Table 1: Comparative Receptor Activity

CompoundGABA

Potency (Relative to GABA)
GABA

Binding
Mechanism of Action
GABA 1.0 (Reference)High AffinityEndogenous Agonist
This compound (SL 75.102) ~0.10Moderate AffinityDual Agonist (Direct)
Progabide (Parent) < 0.001NegligibleProdrug (Requires Activation)
Baclofen InactiveHigh AffinitySelective GABA

Agonist

Data Source: Derived from Lloyd et al. (1982) and comparative binding studies in rat synaptic membranes.[1]

Mechanism of Action[3][4]
  • GABA

    
     Activation:  SL 75.102 binds to the 
    
    
    interface, triggering Cl
    
    
    influx and hyperpolarization.[1]
  • GABA

    
     Activation:  It acts on presynaptic GABA
    
    
    autoreceptors to inhibit Ca
    
    
    influx (reducing neurotransmitter release) and postsynaptic receptors to activate K
    
    
    channels.[1]

Experimental Protocols

To study SL 75.102, researchers must account for the labile nature of the Schiff base . Aqueous stability is pH-dependent; acidic conditions accelerate hydrolysis to GABA.[1]

Protocol A: Preparation of SL 75.102 Stock

Objective: Create a stable solution for in vitro assays without premature hydrolysis.

  • Solvent Choice: Dissolve lyophilized SL 75.102 in 100% DMSO (Dimethyl sulfoxide).[1] Avoid protic solvents (water/methanol) for the stock solution.[1]

    • Reasoning: Schiff bases are susceptible to hydrolysis in the presence of water.[1][3] DMSO prevents this degradation during storage.[1]

  • Concentration: Prepare a 10 mM stock.

  • Storage: Aliquot into light-protective amber vials and store at -20°C.

  • Working Solution: Dilute into physiological buffer (e.g., Krebs-Ringer) immediately prior to application (< 15 minutes).[1]

    • Validation: Verify stability by HPLC if the assay duration exceeds 1 hour.[1]

Protocol B: Radioligand Binding Assay (GABA )

Objective: Determine the

1

Materials:

  • Rat brain synaptic membranes (frozen or fresh).[1]

  • Radioligand: [3H]-GABA (Specific Activity ~80 Ci/mmol).[1]

  • Non-specific binder: 1 mM unlabeled GABA.[1]

  • Buffer: 50 mM Tris-Citrate (pH 7.1).[1] Note: Citrate is preferred over HCl to maintain stability.

Workflow:

  • Membrane Prep: Thaw membranes and wash 3x in Tris-Citrate buffer to remove endogenous GABA.[1] Centrifuge at 20,000 x g for 10 min.

  • Incubation:

    • Tube 1 (Total Binding): Membranes + [3H]-GABA (5 nM).[1]

    • Tube 2 (Non-Specific): Membranes + [3H]-GABA + 1 mM unlabeled GABA.[1]

    • Tube 3-8 (Experimental): Membranes + [3H]-GABA + SL 75.102 (10 nM to 100

      
      M).[1]
      
  • Timing: Incubate for 20 minutes at 4°C .

    • Causality: Low temperature minimizes enzymatic degradation and Schiff base hydrolysis during the assay.[1]

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.[1]
Protocol C: Electrophysiology (Whole-Cell Patch Clamp)

Objective: Functional validation of Agonism (Cl- Current).

Setup:

  • Cells: HEK293 cells stably expressing GABA

    
     (
    
    
    ) or cultured hippocampal neurons.[1]
  • Pipette Solution (Intracellular): 140 mM CsCl (to isolate Cl- currents), 10 mM HEPES, 1 mM EGTA, pH 7.3.[1]

  • Bath Solution (Extracellular): Standard Tyrode’s solution.[1]

Steps:

  • Giga-seal: Establish a G

    
     seal and break-in to whole-cell configuration. Clamp voltage at -60 mV.
    
  • Control Application: Perfusion of 10

    
    M GABA for 5 seconds. Record peak amplitude. Wash for 2 minutes.
    
  • Test Application: Perfusion of SL 75.102 (various concentrations) for 5 seconds.

    • Observation: Look for rapid inward current (downward deflection) indicating Cl- influx.[1]

  • Antagonist Check: Co-apply Bicuculline (10

    
    M).[1]
    
    • Self-Validation: If the current induced by SL 75.102 is blocked by Bicuculline, it confirms action via the GABA

      
       receptor.
      

Receptor Interaction Model

The following diagram illustrates the dual-binding capability of SL 75.102 compared to the prodrug and pure GABA.

ReceptorBindingGABA_AGABA-A Receptor(Ion Channel)GABA_BGABA-B Receptor(G-Protein Coupled)SL75102This compound(SL 75.102)SL75102->GABA_AAgonist(Moderate Affinity)SL75102->GABA_BAgonist(Moderate Affinity)GABA_LigandGABAGABA_Ligand->GABA_AHigh AffinityGABA_Ligand->GABA_BHigh Affinity

Figure 2: Dual agonism profile. SL 75.102 binds both receptor subtypes, distinguishing it from selective agonists like Muscimol (A-only) or Baclofen (B-only).[1]

References

  • Lloyd, K. G., et al. (1982).[1] "The potential of GABA agonists in the treatment of epilepsy." Epilepsy and GABA Receptor Agonists: Basic and Therapeutic Research. Raven Press.[1]

  • Bartholini, G. (1985).[1] "GABA receptor agonists: pharmacological spectrum and therapeutic actions." Medical Research Reviews.

  • Scatton, B., et al. (1982).[1] "Action of the GABA-mimetic agent progabide on GABA receptors in the rat brain."[1][4] Journal of Pharmacology and Experimental Therapeutics.

  • PubChem Compound Summary. (2025). "Progabide."[1][5][6][7][8][9][10][11] National Center for Biotechnology Information.[1] [1]

  • Morselli, P. L., et al. (1986).[1] "Pharmacokinetics and metabolism of progabide in man." Epilepsia.[1][10]

An In-Depth Technical Guide to the Metabolism of Progabide to Progabide Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Progabide (SL-76002), a structural analog of γ-aminobutyric acid (GABA), serves as a crucial prodrug in the management of epilepsy.[1][2] Its therapeutic efficacy is intrinsically linked to its biotransformation into several active metabolites, most notably progabide acid (SL-75102). This conversion is a pivotal step, transforming the parent compound into a more potent GABA receptor agonist.[1] This technical guide provides a comprehensive examination of the metabolic pathway from progabide to this compound. It details the underlying biochemical reactions, the key enzymes involved, and the pharmacokinetic consequences of this transformation. Furthermore, this guide presents field-proven, step-by-step protocols for the in vitro study and analytical quantification of this metabolic process, designed for researchers and professionals in drug development. The methodologies are structured to ensure scientific integrity through self-validating experimental design, offering a robust framework for investigating GABAergic therapeutic agents.

Introduction: The Clinical Significance of Progabide as a GABAergic Prodrug

Progabide is a synthetic, centrally active therapeutic agent designed to enhance GABAergic neurotransmission, the primary inhibitory pathway in the central nervous system (CNS).[3] As a prodrug, progabide itself possesses activity but is primarily designed for metabolic conversion within the body to yield its active therapeutic compounds.[1][3] This strategy allows the molecule to effectively cross the blood-brain barrier, a critical pharmacokinetic property for CNS-acting drugs.[1]

Once administered, progabide and its subsequent metabolites act as direct agonists at both GABA-A and GABA-B receptors.[3][4][5]

  • GABA-A Receptor Activation: Leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.[3]

  • GABA-B Receptor Activation: Triggers G-protein coupled responses that further inhibit neurotransmitter release.[3]

This dual-agonist activity provides a comprehensive enhancement of inhibitory signaling, which is fundamental to its anticonvulsant effects in treating various forms of epilepsy, including generalized tonic-clonic, myoclonic, and partial seizures.[1][2][3] The metabolic journey from the parent drug to its primary active acid metabolite is the cornerstone of its pharmacological action.

The Core Metabolic Pathway: Progabide to this compound (SL-75102)

The principal metabolic transformation of progabide is the hydrolysis of its terminal amide group to a carboxylic acid, yielding this compound (SL-75102). This conversion is not merely a step in drug clearance but an essential bioactivation process.

The Hydrolytic Bioactivation Reaction

The conversion is a hydrolytic cleavage of the amide bond in the butanamide side chain of progabide. This reaction replaces the amide group (-CONH₂) with a carboxyl group (-COOH). While progabide is an active GABA receptor agonist, its acid metabolite, SL-75102, is a more potent agonist at the receptor sites.[1] This bioactivation underscores the importance of understanding the enzymatic processes that govern the rate and extent of this conversion.

The overall metabolic cascade for progabide is complex, leading to multiple active species, but the initial hydrolysis to this compound is a critical rate-determining step for its primary activity.[1][6]

Caption: Metabolic bioactivation of Progabide to its more potent acid form.

Enzymology of Progabide Hydrolysis

The hydrolysis of the amide moiety of progabide is catalyzed primarily by amidases (also known as acylamidases) found in the liver and other tissues. While specific human carboxylesterases (CES) or other hydrolases responsible for this exact conversion are not definitively detailed in readily available literature, the reaction is consistent with the function of broad-substrate amidases that participate in xenobiotic metabolism. These enzymes are critical components of Phase I drug metabolism. The conversion occurs systemically, and both the parent drug and its metabolites are found in circulation.[6]

Pharmacokinetic Implications

The metabolic conversion has significant effects on the drug's overall pharmacokinetic profile.

ParameterProgabide (Parent Prodrug)This compound (Metabolite)Significance
Potency GABA AgonistMore Potent GABA AgonistBioactivation leads to enhanced therapeutic effect.[1]
Blood-Brain Barrier Readily crossesReadily crossesBoth compounds contribute to CNS effects.[1][6]
Half-life (Human) ~10-12 hours (apparent)Varies, contributes to overall effectThe prodrug provides a sustained release of the active metabolite.[1]
Metabolism Extensively metabolizedFurther metabolized to GABA, GabamidePart of a cascade producing multiple active species.[1][6]
Protein Binding High (~95%)Data less specific, but activeHigh binding may affect distribution and free fraction.[4][7]

This metabolic profile ensures that therapeutically active concentrations of GABA agonists reach the CNS and are maintained over a clinically relevant period.[3]

Methodologies for Investigating Progabide Metabolism

Studying the conversion of progabide to this compound is essential for preclinical drug development, drug interaction studies, and toxicological assessment. The following section provides detailed, validated protocols for in vitro analysis and analytical quantification.

In Vitro Metabolism Assay using Liver S9 Fractions

This protocol provides a robust system for characterizing the enzymatic conversion of progabide in a controlled environment, simulating hepatic metabolism. The use of liver S9 fraction is advantageous as it contains both microsomal (Phase I) and cytosolic (Phase II) enzymes.

Rationale for Experimental Choices:

  • Liver S9 Fraction: Provides a rich source of metabolic enzymes, including amidases, in their native cellular environment.

  • NADPH Regenerating System: Many Phase I enzymes, while not directly required for hydrolysis, can be involved in subsequent or parallel pathways. Including this system provides a more complete metabolic picture. For a focused hydrolysis study, it can be omitted, but its inclusion represents a more comprehensive screen.

  • Tris-HCl Buffer (pH 7.4): Mimics physiological pH, ensuring optimal enzyme activity.

  • Time-Course Sampling: Essential for determining the rate of metabolite formation and parent drug depletion, allowing for kinetic analysis.

  • Acetonitrile Quenching: Effectively stops the enzymatic reaction by precipitating proteins and is compatible with subsequent LC-MS analysis.

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare 100 mM Potassium Phosphate or Tris-HCl buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution (e.g., Promega A-side/B-side solutions).

    • Prepare a 10 mM stock solution of Progabide in DMSO.

    • Prepare a 1 mg/mL stock of pooled human liver S9 fraction.

  • Incubation Reaction Setup (Self-Validating System):

    • For each time point (e.g., 0, 5, 15, 30, 60 minutes), prepare triplicate reaction tubes.

    • Test Reaction:

      • 5 µL Progabide stock (final concentration ~10-50 µM).

      • 20 µL Liver S9 fraction (final concentration ~0.5-1.0 mg/mL).

      • 50 µL NADPH regenerating system.

      • Buffer to a final volume of 500 µL.

    • Negative Control (No Enzyme): Replace S9 fraction with buffer to control for non-enzymatic degradation.

    • Negative Control (No Cofactor): Replace NADPH system with buffer to assess cofactor-independent metabolism.

  • Execution of Time-Course Study:

    • Pre-incubate the S9 fraction, buffer, and NADPH system at 37°C for 5 minutes.

    • Initiate the reaction by adding the Progabide stock solution.

    • At each designated time point, withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like Diazepam-d5).

  • Sample Processing:

    • Vortex the quenched samples vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Transfer the supernatant to a new 96-well plate or HPLC vials for analysis.

Sources

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Progabide and its Acid Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Journey of a GABAergic Prodrug

Progabide, a synthetic analogue of γ-aminobutyric acid (GABA), represents a significant endeavor in the rational design of central nervous system therapeutics.[1] Developed as a GABA receptor agonist, its primary utility lies in the management of epilepsy.[2] Unlike GABA itself, progabide is engineered to effectively cross the blood-brain barrier, a critical determinant of its clinical efficacy.[3] This guide provides a comprehensive technical overview of the pharmacokinetics and bioavailability of progabide, with a particular focus on its principal active metabolite, progabide acid (SL-75.102). Understanding the absorption, distribution, metabolism, and excretion (ADME) of progabide and its metabolites is paramount for optimizing its therapeutic application and informing the development of next-generation GABAergic agents.

This document moves beyond a mere recitation of pharmacokinetic parameters. It delves into the causality behind the experimental designs used to elucidate these parameters and provides detailed methodologies for key analytical procedures. The aim is to equip researchers and drug development professionals with a robust and actionable understanding of progabide's disposition in the human body.

Metabolic Transformation: The Genesis of Active Moieties

Progabide functions as a prodrug, undergoing extensive biotransformation to yield its pharmacologically active entities.[4] The metabolic cascade is a critical component of its mechanism of action, as the parent compound itself possesses some GABAergic activity, which is potentiated by its more potent metabolites.[1]

The primary metabolic pathway involves the hydrolysis of the amide bond in progabide to form its carboxylic acid analogue, this compound (SL-75.102).[1] This conversion is a pivotal step, as this compound is a more potent agonist at both GABA-A and GABA-B receptors.[1][3] Further metabolism of both progabide and this compound leads to the formation of gabamide and ultimately GABA itself within the brain.[1] While gabamide and GABA are potent GABA receptor agonists, their ability to cross the blood-brain barrier is limited.[1] Therefore, the central therapeutic effects of orally administered progabide are largely attributable to the parent drug and its acid metabolite, which readily penetrate the central nervous system.[3]

The metabolism of progabide is extensive and primarily hepatic.[5] This extensive first-pass metabolism is a key factor influencing its oral bioavailability.[6] The metabolic process also involves the benzophenone moiety of the molecule, with these metabolites being primarily eliminated through the fecal route.[7] In contrast, metabolites related to the GABA-mide portion are reabsorbed and excreted in the urine, mainly as glucuronide conjugates.[7]

G Progabide Progabide C₁₇H₁₆ClFN₂O₂ Progabide_Acid This compound (SL-75.102) More Potent GABA Agonist Progabide->Progabide_Acid Hydrolysis (Primary Pathway) Gabamide Gabamide Progabide->Gabamide Benzophenone_Metabolites Benzophenone-derived Metabolites Progabide->Benzophenone_Metabolites GABA GABA γ-Aminobutyric Acid Progabide_Acid->GABA Gabamide->GABA Urine Urinary Excretion (as glucuronides) Gabamide->Urine GABA->Urine Feces Fecal Excretion Benzophenone_Metabolites->Feces

Metabolic pathway of progabide.

Pharmacokinetic Profile: A Quantitative Perspective

The clinical efficacy and safety of progabide are intrinsically linked to its pharmacokinetic profile. The following sections detail the key parameters for both the parent drug and its active acid metabolite.

Absorption and Bioavailability

Following oral administration, progabide is well-absorbed, with peak plasma concentrations (Tmax) typically reached within 2 to 3 hours in humans.[1] The oral bioavailability of progabide is approximately 60%. This incomplete bioavailability is largely attributed to a significant first-pass effect, where a portion of the absorbed drug is metabolized in the liver before reaching systemic circulation.[6]

The physicochemical properties of progabide also play a crucial role in its absorption. It behaves as a weak base, with its solubility increasing as pH decreases.[8] This suggests that the acidic environment of the stomach can influence its dissolution and subsequent absorption. Consequently, factors such as gastric pH and gastric emptying rate can have a profound effect on the oral bioavailability of progabide.[8] The influence of food on progabide's bioavailability has not been extensively reported in the available literature, but the general principles of food effects on drug absorption would apply.[9][10][11]

Distribution

A key feature of progabide and its acid metabolite, SL-75.102, is their ability to cross the blood-brain barrier, a prerequisite for their central GABAergic activity.[3] In contrast, the downstream metabolites, gabamide and GABA, do not readily penetrate the central nervous system.[1]

Progabide is highly bound to plasma proteins, with a binding of approximately 95%.[5][6] This high degree of protein binding can influence its distribution into tissues and its availability for metabolism and excretion. The volume of distribution in rhesus monkeys has been reported to be between 1.79 and 1.97 L/kg, indicating significant distribution into tissues.[6]

Elimination and Half-Life

Progabide is extensively metabolized, with only trace amounts of the unchanged drug recovered in the urine.[1] The elimination of its metabolites occurs via both renal and fecal routes. Metabolites derived from the GABA-mide moiety are primarily excreted in the urine as glucuronide conjugates, while those from the benzophenone part of the molecule are mainly eliminated in the feces.[7]

In humans, the elimination half-life of progabide is approximately 10 to 12 hours.[1] Following repeated administration, steady-state plasma concentrations are typically achieved within 2 to 4 days.[1]

ParameterValue (in Humans)Reference
Time to Peak Plasma Concentration (Tmax) 2 - 3 hours[1]
Oral Bioavailability ~60%[6]
Protein Binding ~95%[5][6]
Elimination Half-life (t½) 10 - 12 hours[1]
Time to Steady State 2 - 4 days[1]

Methodologies for Pharmacokinetic Assessment: A Self-Validating System

The accurate quantification of progabide and its metabolites in biological matrices is fundamental to defining its pharmacokinetic profile. The choice of analytical methodology is driven by the need for sensitivity, specificity, and reproducibility.

Experimental Design for a Human Pharmacokinetic Study

A robust clinical pharmacokinetic study for a drug like progabide would typically involve a randomized, crossover design in a cohort of healthy volunteers. This design allows for each subject to serve as their own control, minimizing inter-individual variability.

Protocol Steps:

  • Subject Recruitment and Screening: Enroll a cohort of healthy adult volunteers who have provided informed consent. Conduct a thorough medical history, physical examination, and laboratory tests to ensure they meet the inclusion and exclusion criteria.

  • Dosing: Following an overnight fast, administer a single oral dose of progabide.

  • Blood Sampling: Collect serial blood samples into heparinized tubes at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. The plasma is then transferred to labeled cryovials and stored at -80°C until analysis.

  • Washout Period: A washout period of at least five times the drug's half-life is implemented before the next study period in a crossover design.

  • Data Analysis: Plasma concentrations of progabide and its metabolites are determined using a validated analytical method. Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are then calculated using non-compartmental analysis.

G cluster_0 Study Preparation cluster_1 Dosing & Sampling cluster_2 Sample Processing & Analysis cluster_3 Data Interpretation Recruitment Subject Recruitment & Screening Informed_Consent Informed Consent Recruitment->Informed_Consent Dosing Oral Administration of Progabide Informed_Consent->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Centrifugation Plasma Separation Blood_Sampling->Centrifugation Storage Storage at -80°C Centrifugation->Storage Analysis Quantification by GC-MS or HPLC Storage->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Reporting Reporting of Results PK_Analysis->Reporting

Workflow of a typical pharmacokinetic study.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry offers high sensitivity and specificity for the quantification of progabide and its metabolites.

Protocol for Plasma Sample Analysis:

  • Sample Thawing and Internal Standard Addition: Thaw the plasma samples at room temperature. To a known volume of plasma (e.g., 1 mL), add a known amount of an appropriate internal standard (a structurally similar compound not present in the sample).

  • Liquid-Liquid Extraction:

    • Acidify the plasma sample with a suitable buffer (e.g., pH 4-5).

    • Add an organic solvent (e.g., a mixture of diethyl ether and dichloromethane).

    • Vortex the mixture vigorously to ensure efficient extraction of the analytes into the organic phase.

    • Centrifuge to separate the aqueous and organic layers.

  • Derivatization: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. The residue is then derivatized (e.g., by silylation) to increase the volatility and thermal stability of the analytes for GC analysis.[12]

  • GC-MS Analysis:

    • Inject a small volume of the derivatized sample into the gas chromatograph.

    • The analytes are separated on a capillary column based on their boiling points and interaction with the stationary phase.

    • The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

    • The mass spectrometer detects the characteristic fragments of each analyte and the internal standard, allowing for their specific and sensitive quantification.

  • Calibration and Quantification: A calibration curve is constructed by analyzing a series of plasma samples spiked with known concentrations of progabide, its metabolites, and the internal standard. The concentrations of the analytes in the unknown samples are then determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Drug-Drug Interactions and Special Populations

The co-administration of progabide with other antiepileptic drugs can lead to clinically relevant pharmacokinetic interactions. Studies in healthy volunteers have shown that repeated administration of progabide can significantly reduce the total body clearance of phenytoin and phenobarbital.[13] It may also lead to a higher maximum concentration (Cmax) of the active epoxide metabolite of carbamazepine.[13] These findings suggest that dose adjustments of concomitant antiepileptic drugs may be necessary when initiating or discontinuing progabide therapy.[13]

The pharmacokinetics of progabide in special populations, such as the elderly or individuals with renal or hepatic impairment, have not been extensively detailed in the readily available literature. However, given its extensive hepatic metabolism, caution and potentially dose adjustments would be warranted in patients with significant liver disease.[14][15] Similarly, while the parent drug's renal excretion is minimal, the clearance of its renally-excreted metabolites could be affected by impaired kidney function.[16][17]

Conclusion: A Foundation for Future Research

This technical guide has synthesized the available knowledge on the pharmacokinetics and bioavailability of progabide and its active acid metabolite. As a prodrug that leverages its metabolites for therapeutic effect, a thorough understanding of its ADME profile is indispensable. The provided data and methodologies offer a solid foundation for researchers and drug development professionals working with this compound or designing novel GABAergic agents. Future research should aim to further delineate the pharmacokinetic variability in diverse patient populations and to more precisely quantify the contribution of each active metabolite to the overall clinical effect. Such efforts will undoubtedly contribute to the safer and more effective use of progabide and the advancement of therapies for epilepsy and other neurological disorders.

References

  • Wikipedia. Progabide. [Link]

  • Patsnap Synapse. What is the mechanism of Progabide? [Link]

  • PubChem. Progabide. [Link]

  • Dayton PG, et al. Urinary Excretion of Probenecid and Its Metabolites in Humans as a Function of Dose. J Pharm Sci. 1983.
  • Lockard JS, et al. Pharmacokinetic profile of progabide, a new gamma-aminobutyric acid-mimetic drug, in rhesus monkey. Epilepsia. 1984.
  • Loiseau P, Duché B. Progabide. In: The Medical Treatment of Epilepsy. Taylor & Francis; 1991.
  • Dalvie D, et al.
  • Progabide as Antiepileptic Drug for Epileptic Seizures. J Neurol Neurophysiol. 2022.
  • Worms P, et al. gamma-Aminobutyric acid (GABA) receptor stimulation. I. Neuropharmacological profiles of progabide (SL 76002) and SL 75102, with emphasis on their anticonvulsant spectra. J Pharmacol Exp Ther. 1982.
  • Bianchetti G, et al. Pharmacokinetic interactions of progabide with other antiepileptic drugs. Epilepsia. 1987.
  • Welling PG. Influence of food on the bioavailability of drugs. Clin Pharmacokinet. 1984.
  • Perel JM, et al. Clinical pharmacokinetics of probenecid. Clin Pharmacokinet. 1981.
  • van der Meyden CH, et al. Progabide for refractory partial epilepsy: a controlled add-on trial. Epilepsia. 1987.
  • Patsnap Synapse. What is Progabide used for? [Link]

  • Iacobucci M, et al. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool. Pharmaceutics. 2021.
  • Roberts D, et al.
  • Kang J, et al. Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and. J Korean Med Sci. 2010.
  • The Effects of Food on Drug Bioavailability and Bioequivalence.
  • Dam M, et al. Progabide treatment in severe epilepsy: a double-blind cross-over trial versus placebo. Epilepsia. 1984.
  • Impact of Food Physical Properties on Oral Drug Absorption: A Comprehensive Review. Pharmaceutics. 2025.
  • Gas Chromatography–Mass Spectrometry Determination of Pregabalin in Human Plasma Using Derivatization Method.
  • Influence of Food on Paediatric Gastrointestinal Drug Absorption Following Oral Administr
  • Kaltner F, et al. Human metabolism and urinary excretion of seven neonicotinoids and neonicotinoid-like compounds after controlled oral dosages. Arch Toxicol. 2021.
  • Péhourcq F, Molimard M. [Pharmacokinetics in the elderly]. Rev Mal Respir. 2004.
  • Rosen RT, et al. The Determination of Metabolites of Garlic Preparations in Breath and Human Plasma. ACS Symposium Series. 1997.
  • Bianchetti G, et al. Pharmacokinetic Interactions of Progabide with Other Antiepileptic Drugs. Semantic Scholar. 1987.
  • Bartholini G. Pharmacology of the GABAergic system: effects of progabide, a GABA receptor agonist. Psychoneuroendocrinology. 1984.
  • Pharmacokinetics in Older Adults. MSD Manual Professional Edition.
  • Lunn G. HPLC Methods for Recently Approved Pharmaceuticals.
  • Using GC-MS to Analyze Human Metabolites. AZoLifeSciences. 2023.
  • de Wildt SN, et al.
  • Defining Blood Plasma and Serum Metabolome by GC-MS. PMC. 2022.
  • Farraj NF, et al.
  • Mangoni AA, Jackson SH.
  • Safety, Pharmacokinetics and Efficacy of PP405 in Adults With AGA. ClinicalTrials.gov.
  • Edwards G, et al. Single dose pharmacokinetics of proguanil and its metabolites in healthy subjects. Br J Clin Pharmacol. 1988.
  • Safety and Pharmacokinetic Assessment of Oral Proglumide in Those with Hep
  • A Phase 1, Evaluate the Safety, Tolerability, and Pharmacokinetics of INS018_055 in Healthy Subjects. ClinicalTrials.gov.
  • Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles.
  • HPLC Method Development and Validation for the Determination of Apixaban and Clopidogrel in Novel Fixed-Dose Combination Tablets.

Sources

The Discovery and Development of Progabide: A Technical Guide to a Pioneering GABAergic Anticonvulsant

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the historical development and discovery of progabide, a pioneering γ-aminobutyric acid (GABA) receptor agonist. Developed during a transformative period in neuropsychopharmacology, progabide was one of the first antiepileptic drugs synthesized based on a theoretical understanding of the GABAergic system's role in epilepsy.[1] This document will detail the scientific rationale behind its creation, its complex mechanism of action as a prodrug with multiple active metabolites, its preclinical evaluation in key experimental models, and its journey through clinical trials. We will also examine the challenges that ultimately limited its widespread use, including its modest clinical effectiveness in some patient populations and concerns regarding hepatotoxicity.[2][3] This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chapter in the history of antiepileptic drug discovery.

The Genesis of a GABAergic Approach to Epilepsy

The development of progabide in the late 1970s was a direct result of the growing understanding of GABA as the primary inhibitory neurotransmitter in the central nervous system (CNS).[4][5] Prior to this, the discovery of antiepileptic drugs was largely serendipitous, with compounds like phenobarbital and phenytoin being identified through observational studies.[5][6] The "GABAergic theory of epilepsy" posited that a deficit in GABA-mediated inhibition was a key factor in the generation and propagation of seizures. This created a new paradigm for rational drug design: to develop compounds that could enhance GABAergic transmission in the brain.

The primary challenge was that GABA itself could not effectively cross the blood-brain barrier.[7] This necessitated the development of GABA analogues or prodrugs that were sufficiently lipophilic to enter the CNS and then exert a GABAergic effect. Progabide emerged from this effort as a novel chemical entity, a Schiff base formed from the condensation of γ-aminobutyramide and a substituted benzophenone.[3] This design allowed it to be orally bioavailable and readily penetrate the CNS.[7]

Chemical Synthesis and Structure

Progabide, chemically known as 4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]butanamide, was developed and marketed by Dausse-Synthelabo in France under the developmental code name SL-76.002.[3][8]

Synthesis Pathway:

While the specific, patented synthesis protocol is proprietary, the fundamental chemical reaction involves the condensation of two key precursors:

  • A substituted benzophenone: Specifically, 2-hydroxy-5-fluoro-4'-chlorobenzophenone.

  • Gamma-aminobutyramide (GABAmide): The amide derivative of GABA.

The synthesis proceeds via the formation of a Schiff base (an imine) between the ketone group of the benzophenone and the primary amine of GABAmide. This reaction is typically acid-catalyzed and involves the removal of a water molecule.

G cluster_reactants Reactants cluster_process Process cluster_product Product Benzophenone 2-hydroxy-5-fluoro-4'-chlorobenzophenone Condensation Acid-Catalyzed Condensation Benzophenone->Condensation GABAmide γ-aminobutyramide GABAmide->Condensation Progabide Progabide (Schiff Base) Condensation->Progabide - H2O

Mechanism of Action: A Prodrug with Dual GABA Receptor Agonism

Progabide's pharmacological activity is complex, as it functions as a prodrug that is metabolized into several active compounds.[3][7] This multi-faceted mechanism of action was a key aspect of its design, intended to provide a broad spectrum of GABAergic effects.[7]

Metabolic Activation Pathway:

Once administered, progabide undergoes extensive metabolism, leading to the formation of its primary active metabolite, SL-75.102 (progabide acid), as well as gabamide and GABA itself.[3] Both progabide and SL-75.102 are capable of crossing the blood-brain barrier, where they can be further metabolized to gabamide and GABA within the CNS.[3]

G Progabide Progabide (SL-76.002) (Crosses BBB) SL_75102 SL-75.102 (this compound) (Active Metabolite, Crosses BBB) Progabide->SL_75102 Metabolism Gabamide Gabamide (Formed in CNS) Progabide->Gabamide Metabolism in CNS GABA GABA (Formed in CNS) SL_75102->GABA Metabolism in CNS

Receptor Interactions:

Progabide and its metabolites exert their effects by directly binding to and activating both GABA-A and GABA-B receptors.[7][9]

  • GABA-A Receptor Agonism: Activation of GABA-A receptors, which are ligand-gated chloride ion channels, leads to an influx of chloride ions into the neuron.[7] This hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.[7] The metabolite SL-75102 has been shown to increase the binding of benzodiazepines (like flunitrazepam) to GABA-A receptors, indicating a positive allosteric modulatory effect.[1]

  • GABA-B Receptor Agonism: Activation of GABA-B receptors, which are G-protein coupled receptors, results in downstream effects that further reduce neuronal excitability.[7] This includes the inhibition of calcium influx at presynaptic terminals, which reduces the release of excitatory neurotransmitters.[9]

This dual agonism at both major GABA receptor subtypes was believed to provide a more comprehensive enhancement of inhibitory neurotransmission compared to drugs targeting only one receptor type.[7] Importantly, progabide and its metabolites do not affect GABA reuptake or metabolism, indicating a direct receptor-agonist mechanism.[3]

Preclinical Pharmacology and Efficacy

Progabide underwent extensive preclinical evaluation to characterize its anticonvulsant properties and elucidate its mechanism of action.

Anticonvulsant Activity in Animal Models:

Progabide demonstrated a broad spectrum of anticonvulsant activity in various animal models of epilepsy.[8] It was effective against seizures induced by agents that interfere with GABAergic transmission, such as bicuculline and picrotoxin, as well as in models where the underlying mechanism is not directly GABA-related, including maximal electroshock and audiogenic seizures.[8]

The Amygdala Kindling Model:

A particularly important preclinical model for temporal lobe epilepsy is the amygdala kindling model in rats. In this model, repeated, initially sub-convulsive electrical stimulation of the amygdala leads to a progressive intensification of seizure activity, eventually resulting in generalized tonic-clonic seizures.[2] This model is valued for its ability to mimic the progressive nature of epilepsy and to identify drugs effective against partial seizures.

Studies showed that progabide could attenuate the duration and severity of kindled seizures in rats.[10][11] However, this effect was often observed at doses that also produced sedation and ataxia.[10] When administered during the kindling acquisition phase, progabide could delay the development of the fully kindled state.[10]

Experimental Protocol: Amygdala Kindling in Rats

  • Surgical Implantation: Under anesthesia, a bipolar stimulating electrode is stereotaxically implanted into the basolateral amygdala of an adult rat.

  • Recovery: The animal is allowed to recover from surgery for at least one week.

  • Afterdischarge Threshold Determination: A series of brief electrical stimulations of increasing intensity are delivered to determine the minimum current required to elicit an afterdischarge (a period of epileptiform electrical activity in the EEG).

  • Kindling Stimulations: The rat is stimulated once or twice daily with a current at or slightly above the afterdischarge threshold.

  • Seizure Scoring: The behavioral severity of the elicited seizure is scored using the Racine scale (ranging from facial movements to generalized tonic-clonic convulsions).

  • Fully Kindled State: The animal is considered fully kindled when it consistently exhibits stage 4 or 5 seizures.

  • Drug Testing: Once fully kindled, the anticonvulsant efficacy of a test compound like progabide is evaluated by administering the drug prior to the kindling stimulation and observing for a reduction in seizure score and afterdischarge duration.

Radioligand Binding Assays:

To confirm its interaction with GABA receptors, radioligand binding assays were performed. These experiments demonstrated that progabide and its metabolite SL-75102 could displace radiolabeled GABA agonists, such as [3H]GABA and [3H]muscimol, from their binding sites on brain membranes.[1]

Experimental Protocol: GABA-A Receptor Radioligand Binding Assay

  • Membrane Preparation: Rat brains are homogenized and subjected to a series of centrifugations to isolate a membrane fraction rich in GABA receptors. This process includes multiple washes to remove endogenous GABA.

  • Binding Reaction: The membrane preparation is incubated in a buffer solution containing a radiolabeled GABA-A agonist (e.g., [3H]muscimol) and varying concentrations of the test compound (progabide or its metabolites).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration or centrifugation to separate the membranes (with bound radioligand) from the supernatant (containing free radioligand).

  • Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The data are used to calculate the binding affinity (Ki or IC50) of the test compound for the GABA-A receptor.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of progabide was characterized in both animal models and humans.

ParameterValueSpeciesReference
Bioavailability ~60%Humans[12]
Protein Binding 95%Humans[12]
Time to Peak Plasma Concentration 2-3 hoursHumans[3]
Elimination Half-life 10-12 hoursHumans[3]
Metabolism Extensive hepatic metabolismHumans[3]

A study in rhesus monkeys provided more detailed pharmacokinetic parameters following intravenous administration.[3]

DoseTotal Body Clearance (L/hr/kg)Half-life (hr)Volume of Distribution (L/kg)
50 mg 2.090.6561.97
100 mg 1.530.7891.79

Progabide is extensively metabolized in the liver, with very little of the parent drug being excreted unchanged in the urine.[3] The metabolites derived from the benzophenone part of the molecule are primarily eliminated through feces, while those from the GABA-mide portion are reabsorbed and excreted in the urine, mainly as glucuronide conjugates.[1]

Clinical Development and Efficacy

Progabide was introduced for medical use in France in 1985 for the treatment of epilepsy.[3] It was investigated in numerous clinical trials for various seizure types, including partial, generalized tonic-clonic, and myoclonic seizures.[3]

The results of these trials were mixed. Some studies, particularly in patients with severe, treatment-resistant epilepsy, showed that progabide as an add-on therapy could significantly reduce seizure frequency.[13] For instance, one double-blind, placebo-controlled, cross-over trial in 51 patients with moderate to severe epilepsy found that seizure frequency was reduced by more than 50% in 18 patients treated with progabide, compared to 8 patients receiving placebo.[14]

However, other controlled trials, especially in patients with refractory partial epilepsy, failed to demonstrate a statistically significant difference between progabide and placebo in reducing seizure frequency.[7][15] This inconsistency in clinical efficacy, coupled with the emergence of newer antiepileptic drugs with more favorable side-effect profiles, limited its widespread adoption.[4]

Beyond epilepsy, progabide was also investigated for other neurological and psychiatric conditions, including Parkinson's disease, spasticity, anxiety, and depression, with varying degrees of success.[3][16][17]

Safety and Tolerability: The Challenge of Hepatotoxicity

The clinical utility of progabide was significantly hampered by concerns about its potential for liver toxicity.[3] While common side effects were generally mild and included drowsiness, dizziness, and gastrointestinal disturbances, a more serious adverse effect was the elevation of liver enzymes (SGOT and SGPT).[1][15]

In some cases, this led to severe hepatic injury, including submassive hepatic necrosis.[2][10] The exact mechanism of progabide-induced hepatotoxicity is not fully understood, but it is thought to be an idiosyncratic reaction.[18][19] One hypothesis suggests an immunologically mediated mechanism, supported by findings of eosinophilia and increased serum IgE in a patient who developed severe hepatic failure.[10] Another possibility is that the lipophilic nature of the molecule could lead to direct toxic injury to hepatocyte cell membranes.[10] The formation of reactive metabolites during its extensive hepatic metabolism is also a potential mechanism.[20][21]

This risk of hepatotoxicity necessitated regular monitoring of liver function in patients treated with progabide and was a major factor in its limited use and failure to gain approval in many countries, including the United States.[3]

Conclusion and Legacy

Progabide holds a significant place in the history of antiepileptic drug development. It was a product of the first wave of rational drug design in epilepsy, born from a theoretical understanding of the role of GABA in seizure control. Its development as a brain-penetrant prodrug with a dual mechanism of action at both GABA-A and GABA-B receptors was a sophisticated approach for its time.

While its clinical efficacy proved to be inconsistent and its use was ultimately limited by safety concerns, particularly hepatotoxicity, the story of progabide offers valuable lessons for drug developers. It underscored the importance of the GABAergic system as a therapeutic target in epilepsy and highlighted the challenges of translating preclinical efficacy into consistent clinical benefit. Furthermore, the experience with progabide served as an important reminder of the critical need to thoroughly understand the potential for idiosyncratic drug-induced liver injury in the development of new CNS-active agents.

The journey of progabide, from a theoretically-driven concept to a marketed drug with real-world limitations, paved the way for the development of subsequent generations of GABAergic drugs with improved safety and efficacy profiles, contributing to the broader and more diverse arsenal of treatments available for patients with epilepsy today.

References

  • Munoz, S. J., Fariello, R., & Maddrey, W. C. (1988). Submassive hepatic necrosis associated with the use of progabide: a GABA receptor agonist. Digestive diseases and sciences, 33(3), 375–380. [Link]

  • Metcalf, C. S., et al. (2019). Lamotrigine-Resistant Amygdala Kindling Model (rat).
  • Löscher, W. (2017). Procedures for Electrical and Chemical Kindling Models in Rats and Mice. Current Protocols in Neuroscience, 80, 9.58.1-9.58.21.
  • BenchChem. (2025).
  • Wikipedia. (2023). Progabide. In Wikipedia. [Link]

  • Lloyd, K. G., et al. (1982). gamma-Aminobutyric acid (GABA) receptor stimulation. II. Specificity of progabide (SL 76002) and SL 75102 for the GABA receptor. The Journal of pharmacology and experimental therapeutics, 220(3), 672–677.
  • Crawford, P., et al. (1987). Double-blind, placebo-controlled, cross-over trial of progabide as add-on therapy in epileptic patients. The British journal of clinical practice, 41(5), 753–757.
  • Loiseau, P., et al. (1986). Double-blind crossover trial of progabide versus placebo in severe epilepsies. Epilepsia, 27(1), 22–27.
  • Patsnap. (2024). What is the mechanism of Progabide?
  • Van der Linden, G. J., et al. (1986). Progabide for refractory partial epilepsy: a controlled add-on trial. Neurology, 36(2), 217–221.
  • National Center for Biotechnology Information. (n.d.). Progabide. In PubChem. Retrieved from [Link]

  • Worms, P., et al. (1982). gamma-Aminobutyric acid (GABA) receptor stimulation. I. Neuropharmacological profiles of progabide (SL 76002) and SL 75102, with emphasis on their anticonvulsant spectra. The Journal of pharmacology and experimental therapeutics, 220(3), 660–671.
  • University of North Carolina at Chapel Hill. (n.d.). GABAA Receptor Binding Assay Protocol. PDSP.
  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. In Current Protocols in Neuroscience. John Wiley & Sons, Inc.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Screening of GABA Receptor Agonists like Progabide. BenchChem.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Google Patents. (2013).
  • Bartholini, G. (1984). Experimental basis for the antidepressant action of the GABA receptor agonist progabide. Neuroscience letters, 47(3), 351–355.
  • Google Patents. (2011).
  • Bartholini, G. (1984). Pharmacology of the GABAergic system: effects of progabide, a GABA receptor agonist. Psychoneuroendocrinology, 9(2), 135–140.
  • Löscher, W. (2020). Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence. Pharmaceuticals, 13(10), 282.
  • Medscape. (2025). Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease. Medscape Reference.
  • Sharma, R., et al. (2017). Synthesis of S-2-((S)-3-(4-chlorophenyl)-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3 )butanamide-d5 , octadeuterated JD5037. Journal of labelled compounds & radiopharmaceuticals, 60(10), 460–465.
  • Patsnap. (2024). What is Progabide used for?
  • Li, C., et al. (2021). Mechanism of drug-induced liver injury and hepatoprotective effects of natural drugs. Frontiers in Pharmacology, 12, 779233.
  • Andrade, R. J., & Lucena, M. I. (2011). Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity. Current drug metabolism, 12(4), 329–341.
  • Jaeschke, H. (2015). Mechanisms of Drug Induced Liver Injury. Comprehensive Physiology, 5(2), 581–609.
  • Al-Kuraishy, H. M., et al. (2022). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Neurochemistry, 161(4), 315-334.
  • Korpi, E. R., et al. (1997). GABA(A)-receptor subtypes: clinical efficacy and selectivity of benzodiazepine site ligands. Annals of medicine, 29(4), 275–282.
  • Drug Central. (n.d.). progabide. Drug Central.
  • Joy, R. M., et al. (1984). An analysis of the actions of progabide, a specific GABA receptor agonist, on kindling and kindled seizures. Experimental neurology, 83(1), 144–154.
  • Scott, D. F. (2012). The story of phenobarbital therapy in epilepsy in the last 100 years. Epilepsia, 53 Suppl 8, 29–33.
  • ANSM. (2024).
  • Wallace, O. B., et al. (2001). Discovery of 3-amino-4-chlorophenyl P1 as a Novel and Potent Benzamidine Mimic via Solid-Phase Synthesis of an Isoxazoline Library. Journal of medicinal chemistry, 44(18), 2931–2934.
  • MedChemExpress. (n.d.). Progabide (SL 76002) | GABA Receptor Agonist. MedChemExpress.
  • Stables, J. P., & Kupferberg, H. J. (2009). Brief history of anti-seizure drug development. Epilepsy & behavior : E&B, 16 Suppl 1, S1–S6.
  • Sato, K., et al. (1990). An analysis of anticonvulsant actions of GABA agonists (progabide and baclofen) in the kindling model of epilepsy. Epilepsy research, 5(3), 199–206.
  • White, H. S. (2003). Discovery of antiepileptic drugs. Epilepsy currents, 3(4), 125–128.
  • Justia Patents. (2008). Advanced drug development and manufacturing.
  • Marescaux, C., et al. (1985).
  • Epilepsy Ontario. (n.d.).

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Use of Progabide Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Therapeutic Potential of GABAergic Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition.[1] Dysregulation of the GABAergic system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia.[1] Progabide is a GABA analog and prodrug that acts as an agonist at both GABA-A and GABA-B receptors.[1] Upon administration, progabide is metabolized to several active compounds, most notably progabide acid (SL-75102), which readily crosses the blood-brain barrier and exerts a broad spectrum of anticonvulsant activity.[2][3] These properties make progabide and its active metabolites valuable tools for investigating the therapeutic potential of enhancing GABAergic signaling in a controlled in vitro environment.

This comprehensive guide provides detailed protocols and technical insights for utilizing this compound in cell culture experiments. As a senior application scientist, the following sections will not only outline the "how" but also the critical "why" behind each experimental step, ensuring scientific rigor and reproducibility.

Mechanism of Action: A Dual Agonist Approach

Progabide and its active metabolite, this compound, exert their effects by directly stimulating both major types of GABA receptors:

  • GABA-A Receptors: These are ligand-gated ion channels that, upon activation, allow the influx of chloride ions into the neuron.[1] This leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.[1]

  • GABA-B Receptors: These are G-protein coupled receptors that, when activated, lead to downstream signaling cascades that further inhibit neurotransmitter release and reduce neuronal excitability.[1]

This dual agonism provides a comprehensive enhancement of inhibitory neurotransmission, which is believed to be the basis for progabide's therapeutic effects.[1]

GABA_Signaling_Pathway cluster_GABA_A GABA-A Receptor cluster_GABA_B GABA-B Receptor Progabide This compound (SL-75102) GABA_A GABA-A Receptor (Ion Channel) Progabide->GABA_A Agonist GABA_B GABA-B Receptor (GPCR) Progabide->GABA_B Agonist Cl_influx Cl- Influx GABA_A->Cl_influx Opens Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Neuronal Inhibition Neuronal Inhibition Hyperpolarization->Neuronal Inhibition G_protein G-protein Activation GABA_B->G_protein Downstream Downstream Effectors G_protein->Downstream Inhibition Inhibition of Neurotransmitter Release Downstream->Inhibition Inhibition->Neuronal Inhibition

Caption: Signaling pathway of this compound at GABA-A and GABA-B receptors.

Experimental Planning: Critical Considerations

Choosing the Right Cell Model

The selection of an appropriate cell line is paramount for the success of your experiments. Consider the following options:

Cell Line TypeExamplesAdvantagesDisadvantages
Recombinant Cell Lines HEK293 or CHO-K1 cells stably expressing specific GABA-A receptor subunits (e.g., α1β2γ2).Well-defined receptor subunit composition, high-level expression, suitable for high-throughput screening.Lack the complex neuronal environment and endogenous signaling pathways.
Neuronal Cell Lines SH-SY5Y (human neuroblastoma)Express endogenous GABA receptors, can be differentiated into a more mature neuronal phenotype.[4]Receptor expression levels may be lower and more heterogeneous than in recombinant lines.
Primary Neuronal Cultures Primary cortical or hippocampal neuronsClosely mimic the in vivo neuronal environment, possess native receptor subtypes and signaling machinery.More complex to culture, higher variability between preparations.
Primary Astrocyte Cultures Cultured from rodent brain tissueImportant for studying neuron-astrocyte interactions in GABA metabolism and signaling.[5][6]Require specialized culture protocols.
Reagent Preparation and Storage

This compound (SL-75102) Stock Solution:

  • Solubility: Progabide has low intrinsic solubility. It is recommended to prepare stock solutions in an organic solvent such as DMSO.

  • Storage: Store stock solutions at -20°C or -80°C for long-term stability.[7] Avoid repeated freeze-thaw cycles.

Important Note on Stability: The stability of progabide is pH-dependent, with maximum stability occurring between pH 6 and 7. While standard cell culture media is typically buffered around pH 7.4, it is crucial to prepare fresh dilutions of this compound in your culture medium for each experiment.

Core Experimental Protocols

The following protocols provide a framework for assessing the biological activity of this compound in cell culture. It is essential to optimize parameters such as cell seeding density, this compound concentration, and treatment duration for your specific cell type and experimental goals.

Protocol 1: Determining Optimal Concentration via Cytotoxicity Assay

Before assessing the functional effects of this compound, it is crucial to determine the concentration range that is not cytotoxic to your cells.

Principle: This protocol utilizes a resazurin-based assay to measure cell viability. Viable cells reduce non-fluorescent resazurin to the highly fluorescent resorufin.

Materials:

  • Your chosen cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. It is advisable to test a broad range of concentrations initially (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO at the highest concentration used for the drug dilutions) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.

  • Incubation: Incubate the plate for a duration relevant to your planned functional assays (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of 10 µg/mL.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the concentration range that does not significantly impact cell viability.

Cytotoxicity_Workflow A Seed Cells in 96-well Plate B Prepare Serial Dilutions of this compound A->B C Treat Cells and Incubate (24-72h) B->C D Add Resazurin Solution C->D E Incubate (1-4h) D->E F Measure Fluorescence E->F G Analyze Data and Determine Non-Toxic Concentration Range F->G

Caption: Workflow for determining the cytotoxic profile of this compound.

Protocol 2: Assessing Neuroprotective Effects in an Excitotoxicity Model

Principle: This protocol evaluates the ability of this compound to protect neurons from glutamate-induced excitotoxicity. Cell viability is assessed using a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.

Materials:

  • Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • This compound stock solution

  • Glutamate solution

  • LDH cytotoxicity assay kit

  • Absorbance microplate reader

Procedure:

  • Cell Culture: Culture primary neurons or neuronal cell lines in appropriate plates until they form a mature network.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from Protocol 1) for a specified period (e.g., 1-2 hours). Include a vehicle control.

  • Excitotoxic Insult: Induce excitotoxicity by adding glutamate to the culture medium at a pre-determined toxic concentration (e.g., 50-100 µM). A control group without glutamate should also be included.

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours).

  • LDH Assay: Collect the cell culture supernatant. Perform the LDH assay according to the manufacturer's instructions. This typically involves adding a reaction mixture to the supernatant and measuring the absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of LDH release for each condition. A decrease in LDH release in the this compound-treated groups compared to the glutamate-only group indicates a neuroprotective effect.

Protocol 3: Evaluating the Impact on Neuronal Proliferation

Principle: This protocol uses a BrdU (Bromodeoxyuridine) incorporation assay to measure the effect of this compound on the proliferation of neural stem cells or progenitor cells. BrdU is a synthetic analog of thymidine that is incorporated into the DNA of proliferating cells.

Materials:

  • Neural stem cells or progenitor cells

  • Appropriate proliferation medium

  • This compound stock solution

  • BrdU labeling solution

  • Anti-BrdU antibody (conjugated to a fluorescent dye or an enzyme for colorimetric detection)

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding: Seed the neural stem/progenitor cells in a suitable culture vessel.

  • Treatment: Treat the cells with different concentrations of this compound for a defined period (e.g., 48-72 hours).

  • BrdU Labeling: Add BrdU labeling solution to the culture medium and incubate for a few hours to allow for incorporation into newly synthesized DNA.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize them to allow antibody access to the nucleus.

  • Immunostaining: Incubate the cells with an anti-BrdU antibody.

  • Detection: If using a fluorescently labeled antibody, visualize the cells using a fluorescence microscope. If using an enzyme-conjugated antibody, add the appropriate substrate and measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Quantify the number of BrdU-positive cells or the overall signal intensity to determine the effect of this compound on cell proliferation.

Data Interpretation and Self-Validation

  • Dose-Response Curves: For all functional assays, it is essential to generate dose-response curves to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) of this compound.

  • Appropriate Controls: Always include vehicle controls, positive controls (a known agonist or inhibitor), and negative controls (untreated cells) to ensure the validity of your results.

  • Statistical Analysis: Use appropriate statistical tests to determine the significance of your findings.

  • Orthogonal Assays: Whenever possible, confirm your results using a different assay that measures a related biological endpoint. For example, if you observe a change in cell proliferation, you could also perform a cell cycle analysis using flow cytometry.

Conclusion

This compound is a potent tool for exploring the complexities of the GABAergic system in vitro. By carefully selecting the appropriate cell model, optimizing experimental conditions, and employing robust and validated assays, researchers can gain valuable insights into the therapeutic potential of GABA receptor modulation. The protocols outlined in this guide provide a solid foundation for initiating these investigations.

References

  • SL-75102 - Grokipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • Progabide | C17H16ClFN2O2 | CID 44115 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

  • gamma-Aminobutyric acid (GABA) receptor stimulation. I. Neuropharmacological profiles of progabide (SL 76002) and SL 75102, with emphasis on their anticonvulsant spectra. (1982). Journal of Pharmacology and Experimental Therapeutics, 220(3), 662–671.
  • Mondrup, K., Dupont, E., & Braendgaard, H. (1985). Progabide in the treatment of hyperkinetic extrapyramidal movement disorders. Acta Neurologica Scandinavica, 72(3), 341–343.
  • Pan, Y., et al. (2015). Metabolic Interplay between Astrocytes and Neurons Regulates Endocannabinoid Action. Cell Reports, 12(11), 1839-1847.
  • Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies. (2024). STAR Protocols, 5(2), 102938.
  • Bjurstöm, H., et al. (2021). Activation of GABA(A)
  • Lee, H., et al. (2021). Exosome-Mediated Activation of Neuronal Cells Triggered by γ-Aminobutyric Acid (GABA). Nutrients, 13(11), 4153.
  • Wang, Y., et al. (2022). The Activation of GABAAR Alleviated Cerebral Ischemic Injury via the Suppression of Oxidative Stress, Autophagy, and Apoptosis Pathways. Oxidative Medicine and Cellular Longevity, 2022, 9801905.
  • Schousboe, A. (2023). Astrocytes regulate inhibitory neurotransmission through GABA uptake, metabolism, and recycling. Neurochemical Research, 48(3), 693-700.
  • CHO-K1/CB1/Gα15 Stable Cell Line - GenScript. (n.d.). Retrieved January 30, 2026, from [Link]

  • Xing, Y., et al. (2019). Gamma-aminobutyric acid (GABA) increases AMPA receptor expression in SH-SY5Y cells.
  • Costa, C., et al. (2004). Coactivation of GABAA and GABAB Receptor Results in Neuroprotection During In Vitro Ischemia. Stroke, 35(2), 596-600.
  • Activation of GABA receptors facilitates neural stem cell proliferation. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Dose response curve for antibiotic selection of mammalian cells (kill curve) - Horizon Discovery. (n.d.). Retrieved January 30, 2026, from [Link]

  • Hleihil, M., et al. (2023). Neurosteroids Mediate Neuroprotection in an In Vitro Model of Hypoxic/Hypoglycaemic Excitotoxicity via δ-GABA A Receptors without Affecting Synaptic Plasticity. International Journal of Molecular Sciences, 24(10), 8963.
  • BrainXell Cortical GABAergic Neuron Monoculture Protocol (v10.0). (n.d.). BrainXell.
  • How long should I treat a cell line in order to determine the IC50 of an antiproliferative drug? (2018).
  • Takeda, K., et al. (2024). Astrocyte–Neuron Interaction via the Glutamate–Glutamine Cycle and Its Dysfunction in Tau-Dependent Neurodegeneration. International Journal of Molecular Sciences, 25(5), 2999.
  • Bjurstöm, H., et al. (2021). Activation of GABA(A)
  • Kang, H. J., et al. (2020). γ-Aminobutyric acid (GABA) activates neuronal cells by inducing the secretion of exosomes from intestinal cells. Food & Function, 11(11), 9479-9487.
  • Cell line profile: CHO-K1 - Culture Collections. (n.d.). Retrieved January 30, 2026, from [Link]

  • The metabolism of astrocytes matches that of neurons Glycolysis is... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • GABAergic regulation of cell proliferation within the adult mouse spinal cord. (2022). bioRxiv.
  • Optimal Treatment Duration of Pseudomonas aeruginosa Infections in Allogeneic Hematopoietic Cell Transplant Recipients. (2020). Clinical Infectious Diseases, 71(1), 125-131.
  • Functional Expression of NMDA Receptors in SH-SY5Y Neuroblastoma Cells Following Long-Term RA/BDNF-Induced Differentiation. (2023). International Journal of Molecular Sciences, 24(23), 16999.
  • Influence of different concentrations of dbcAMP in differentiation potentiality of SH-SY5Y cells to GABAergic-like cells. (2025).
  • Ligand gated ion channels: GABAA receptor pharmacology on QPatch | Sophion Bioscience. (n.d.). Retrieved January 30, 2026, from [Link]

  • Serrano-Regal, M. P., et al. (2022). GABA Receptor Agonists Protect From Excitotoxic Damage Induced by AMPA in Oligodendrocytes. Frontiers in Cellular Neuroscience, 16, 916614.
  • Neuron-astrocyte interaction enhance GABAergic synaptic transmission in a manner dependent on key metabolic enzymes. (2015). Frontiers in Cellular Neuroscience, 9, 153.
  • Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors. (2024). STAR Protocols, 5(4), 103512.
  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. (2021). Experimental and Therapeutic Medicine, 23(1), 70.
  • Protocol for the Primary Culture of Cortical and Hippocampal neurons. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

Application Note: Progabide Acid (SL 75.102) in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Rationale

Progabide Acid (SL 75.102) is the principal active metabolite of the prodrug Progabide (SL 76.002).[1] While Progabide was historically developed as an antiepileptic, contemporary neurodegenerative research utilizes its acid metabolite, SL 75.102, to probe the GABAergic hypothesis of neurodegeneration .[1]

Unlike the prodrug, which is designed for Blood-Brain Barrier (BBB) penetration, SL 75.102 is used in mechanistic studies to directly stimulate GABA receptors without the confounding variable of metabolic hydrolysis rates.[1] It acts as a dual agonist at both GABA-A (ionotropic) and GABA-B (metabotropic) receptors.[1]

Key Applications in Neurodegeneration[1]
  • Alzheimer’s Disease (AD): Counteracting the hyperexcitability of cortical neurons caused by Aβ-induced disinhibition.[1]

  • Amyotrophic Lateral Sclerosis (ALS): Mitigating glutamate excitotoxicity via presynaptic GABA-B mediated inhibition of glutamate release.[1]

  • Parkinson’s Disease (PD): Modulating basal ganglia loops where GABAergic tone is dysregulated.[1]

Mechanism of Action & Signaling Pathway

This compound functions as a direct GABAmimetic.[1][2] In neurodegenerative models, its primary utility is the hyperpolarization of neurons under excitotoxic stress (e.g., Glutamate/NMDA overstimulation).[1]

DOT Diagram: this compound Signaling Cascade

G Prodrug Progabide (Prodrug) (SL 76.002) Metabolism Hydrolysis via Amidase/Esterase Prodrug->Metabolism In Vivo Conversion Acid This compound (SL 75.102) Metabolism->Acid GABA_A GABA-A Receptor (Post-synaptic) Acid->GABA_A Agonist Binding GABA_B GABA-B Receptor (Pre/Post-synaptic) Acid->GABA_B Agonist Binding Cl_Influx Cl- Influx (Hyperpolarization) GABA_A->Cl_Influx Ca_Block Inhibition of VGCC (Ca2+ Influx) GABA_B->Ca_Block Outcome Neuroprotection: Reduced Excitotoxicity Cl_Influx->Outcome Glut_Red Reduced Glutamate Release Ca_Block->Glut_Red Glut_Red->Outcome

Caption: Figure 1.[1] Dual-mechanism pathway of this compound (SL 75.102) mediating neuroprotection via ionotropic and metabotropic signaling.[1]

Chemical Properties & Handling

Successful experimentation requires strict adherence to solubility and stability profiles, as SL 75.102 is sensitive to pH variations.[1]

ParameterSpecificationCritical Note
CAS Number 62666-20-0 (Parent)Ensure you are using the acid metabolite standard or accounting for hydrolysis if using the prodrug.[1]
Molecular Weight ~334.78 g/mol
Solubility DMSO (up to 100 mM)Sparingly soluble in water. Do not attempt to dissolve directly in aqueous media.[1]
pH Stability pH 6.0 – 7.0Bell-shaped stability curve.[1][3] Rapid degradation occurs at pH > 8.0 or < 4.0 [1].[1]
Storage -20°C (Solid), -80°C (Solution)Use aliquots to avoid freeze-thaw cycles.[1]

Protocol 1: In Vitro Neuroprotection Assay

Objective: Evaluate the efficacy of this compound in preventing Glutamate-induced cytotoxicity in primary cortical neurons.[1]

Reagents
  • Primary Cortical Neurons: E18 Rat embryos, cultured for 10-14 days (DIV 14).[1]

  • Stock Solution: Dissolve SL 75.102 in 100% DMSO to 10 mM.

  • Working Solution: Dilute in Neurobasal medium (final DMSO < 0.1%).[1]

  • Insult Agent: L-Glutamate (100 µM) or NMDA (50 µM).[1]

Experimental Workflow
  • Seeding: Plate neurons at

    
     cells/well in 96-well poly-D-lysine coated plates.
    
  • Pre-treatment (Prophylactic Window):

    • Replace media with fresh Neurobasal + B27 containing SL 75.102.[1]

    • Dose Range: 0.1 µM, 1 µM, 10 µM, 50 µM.[1]

    • Incubation: 1 hour at 37°C / 5% CO2.

    • Control: Vehicle (0.1% DMSO).[1]

  • Insult:

    • Add L-Glutamate (final conc. 100 µM) directly to the wells containing the drug.

    • Incubate for 24 hours.

  • Readout:

    • LDH Release Assay: Measure supernatant for Lactate Dehydrogenase (marker of membrane rupture).[1]

    • MTT/WST-1 Assay: Measure mitochondrial metabolic activity.[1]

Validation Criteria: A valid neuroprotective effect is defined as a statistically significant reduction in LDH release compared to the Glutamate-only control (p < 0.05).[1]

Protocol 2: In Vivo Pharmacodynamics (Excitability Model)

Objective: Assess the ability of Progabide (metabolizing to Acid) to restore GABAergic tone in a mouse model of hyperexcitability (e.g., APP/PS1 Alzheimer's model or chemically induced seizure threshold).

Note: In vivo, the prodrug (Progabide) is typically administered to ensure BBB penetration, relying on endogenous amidases to generate SL 75.102 in the brain.[1]

Dosing Strategy[1][3]
  • Animal: Male C57BL/6 or Transgenic AD mice (25-30g).

  • Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).[1]

  • Vehicle: Saline containing 0.1% Tween 80 (Suspension).[1][4]

  • Dose Range: 50 mg/kg – 200 mg/kg [2].[1][4][5]

Step-by-Step Procedure
  • Acclimatization: Handle animals for 3 days prior to reduce stress-induced corticosterone baseline.

  • Administration:

    • Administer Progabide/Vehicle 60 minutes prior to testing (Tmax is approx 1-2 hours).[1]

  • Challenge (Pentylenetetrazol - PTZ):

    • Inject PTZ (sub-convulsive dose: 30 mg/kg) to lower seizure threshold.[1]

  • Observation:

    • Record latency to first myoclonic jerk and generalized tonic-clonic seizure.

    • Alternative (AD Model): Perform Open Field Test to measure anxiety-like hyperactivity.[1]

  • Tissue Collection (Pharmacokinetic Verification):

    • Sacrifice animals at T=120 min.

    • Rapidly dissect hippocampus.[1]

    • HPLC Analysis: Quantify SL 75.102 levels to confirm metabolic conversion.

DOT Diagram: In Vivo Workflow

Workflow Prep Acclimatization (Day -3 to 0) Dose Drug Admin (Progabide i.p.) Prep->Dose Wait Metabolism Phase (60 min) Dose->Wait Prodrug -> Acid Test Behavioral/Seizure Challenge Wait->Test Analysis Brain Tissue HPLC (SL 75.102) Test->Analysis Validation

Caption: Figure 2. In vivo workflow ensuring metabolic conversion of Progabide to the active acid form prior to behavioral assessment.

References

  • Stability & Solubility Profile

    • Title: The stability and solubility of progabide and its related metabolic derivatives.[1][3][6]

    • Source: Pharmaceutical Research (1988).[1][3]

    • URL:[Link]

  • Receptor Specificity & Mechanism

    • Title: Gamma-Aminobutyric acid (GABA) receptor stimulation.[1][2][4][6][7][8][9][10][11][12][13] II. Specificity of progabide (SL 76002) and SL 75102 for the GABA receptor.[1][10]

    • Source: Journal of Pharmacology and Experimental Therapeutics (1982).[1][9][10]

    • URL:[Link][1]

  • Neuroendocrine & Stress Response (Dosing)

    • Title: Progabide, a GABA mimetic drug, stimulates the secretion of plasma corticosterone in rats.[1][4][5]

    • Source: Pharmacology Biochemistry and Behavior (1987).[1][4]

    • URL:[Link]

  • Chemical Data & Properties

    • Title: Progabide Compound Summary (CID 44115).[1][7]

    • Source: PubChem.[1][2][7]

    • URL:[Link][1]

Sources

Application Note: Dissecting Synaptic Modulation by Progabide Acid (SL 75.102)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Pharmacological Context

Progabide is a benzylidene-gamma-aminobutyramide prodrug. While clinically relevant for epilepsy, its utility in in vitro mechanistic studies relies on its active acid metabolite, SL 75.102 (Progabide Acid). Unlike selective agonists such as muscimol (GABA_A) or baclofen (GABA_B), SL 75.102 acts as a dual agonist , activating both ionotropic GABA_A and metabotropic GABA_B receptors.

This dual-action profile presents a unique challenge for synaptic characterization. Standard bath application results in a mixed inhibitory signal comprising fast chloride-mediated hyperpolarization (GABA_A) and slow potassium-mediated hyperpolarization/presynaptic inhibition (GABA_B).

This guide details the protocols required to chemically isolate and quantify these distinct signaling pathways using SL 75.102 in acute brain slices.

Mechanism of Action

SL 75.102 mimics GABA but with lower potency (approx. 1/30th of GABA), allowing for fine-tuned modulation of synaptic tone without the rapid desensitization often seen with high-potency agonists.

MOA Prodrug Progabide (Prodrug) Metabolism Hydrolysis (In Vivo/Liver) Prodrug->Metabolism Active SL 75.102 (Acid) Metabolism->Active Yields Active Agonist GABA_A GABA-A Receptor (Postsynaptic) Active->GABA_A Agonist Binding GABA_B_Pre GABA-B Receptor (Presynaptic) Active->GABA_B_Pre Agonist Binding GABA_B_Post GABA-B Receptor (Postsynaptic) Active->GABA_B_Post Agonist Binding Effect_A Cl- Influx (Fast Hyperpolarization) GABA_A->Effect_A Effect_B_Pre Ca2+ Block (Reduced NT Release) GABA_B_Pre->Effect_B_Pre Effect_B_Post K+ Efflux (Slow Hyperpolarization) GABA_B_Post->Effect_B_Post

Figure 1: Pharmacological pathway of Progabide and its active metabolite SL 75.102, illustrating the divergence into ionotropic and metabotropic signaling.

Chemical Preparation & Handling[1]

Critical Note: Do not use the parent compound Progabide for in vitro bath application, as the conversion to the active acid form requires hepatic metabolism or specific hydrolytic conditions not present in ACSF (Artificial Cerebrospinal Fluid). Use SL 75.102 directly.[1]

Solubility Protocol

SL 75.102 is sparingly soluble in water and behaves as a weak acid.

  • Stock Solution: Dissolve SL 75.102 in 100% DMSO to create a 100 mM stock. Sonicate if necessary.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in ACSF immediately prior to experimentation.

    • Target Concentration:10 µM – 300 µM . (Due to lower potency compared to GABA, higher concentrations are often required for maximal effect).

    • Vehicle Control: Ensure the final DMSO concentration in the bath is <0.1% to avoid vehicle artifacts.

Protocol A: Postsynaptic GABA_A Isolation

Objective: To measure the effect of SL 75.102 on phasic (synaptic) and tonic GABAergic currents.

Experimental Setup
  • Technique: Whole-Cell Voltage Clamp.

  • Target Neurons: Hippocampal CA1 Pyramidal Neurons or Cortical Layer V.

  • Internal Solution (High Chloride): Used to amplify GABA currents at negative holding potentials.

    • Composition (mM): 140 CsCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 11 EGTA, 2 Mg-ATP. (pH 7.3, 280-290 mOsm).

    • Note: Cs+ blocks K+ channels, improving space clamp. High Cl- sets E_Cl to ~0mV, resulting in large inward currents at -70mV.

Workflow
  • Baseline Recording:

    • Perfuse slice with ACSF containing glutamate blockers: CNQX (10 µM) and AP5 (50 µM) to isolate inhibitory transmission.

    • Crucial Step: Add CGP 55845 (1 µM) (GABA_B antagonist) to prevent SL 75.102 from activating K+ currents which would confound the holding current.

    • Voltage clamp at -70 mV . Record spontaneous IPSCs (sIPSCs) for 5 minutes.

  • Drug Application:

    • Perfuse SL 75.102 (30 - 100 µM) .

    • Monitor for 5-10 minutes.

  • Washout/Validation:

    • Washout is often slow due to lipophilicity.

    • Apply Bicuculline (10 µM) or Picrotoxin (50 µM) .

    • Success Criteria: Complete abolition of sIPSCs and return of holding current to baseline confirms the current was GABA_A mediated.

Data Analysis
  • Tonic Current: Measure the shift in holding current (ΔI_hold) before and after Bicuculline application in the presence of SL 75.102.

  • sIPSC Kinetics: Analyze decay time constant (tau). SL 75.102 may prolong decay time similar to other agonists that compete for the binding site or alter channel gating.

Protocol B: Presynaptic GABA_B Modulation

Objective: To quantify the reduction of excitatory transmission via presynaptic GABA_B autoreceptors activated by SL 75.102.

Experimental Setup
  • Technique: Extracellular Field Potential Recording (fEPSP).

  • Region: Schaffer Collateral -> CA1 Synapse.

  • Stimulation: Bipolar tungsten electrode in stratum radiatum.

  • Recording: Glass micropipette (1-2 MΩ) filled with ACSF in CA1 stratum radiatum.

Workflow
  • Isolation Cocktail:

    • Perfuse ACSF containing Picrotoxin (50 µM) to block GABA_A receptors. This prevents the shunting inhibition that would otherwise mask the subtle presynaptic effects.

  • Baseline & Paired Pulse:

    • Stimulate at 0.05 Hz.

    • Protocol: Paired-Pulse Stimulation with 50 ms inter-stimulus interval (ISI).

    • Record stable baseline fEPSP slope for 10-15 minutes.

  • Drug Application:

    • Perfuse SL 75.102 (50 - 200 µM) .

    • Expected Effect: Reduction in fEPSP slope (due to decreased glutamate release).

  • Mechanism Verification (PPR Analysis):

    • Calculate Paired-Pulse Ratio (PPR) = Slope_2 / Slope_1.

    • Interpretation: An increase in PPR during SL 75.102 washout or application indicates a presynaptic mechanism (lower initial release probability leads to facilitation on the second pulse).

Workflow cluster_A Protocol A: GABA-A (Postsynaptic) cluster_B Protocol B: GABA-B (Presynaptic) Prep Slice Preparation (Hippocampus/Cortex) Blockers_A Apply: CNQX, AP5, CGP55845 (Isolate Cl- Current) Prep->Blockers_A Blockers_B Apply: Picrotoxin (Block Cl- Shunt) Prep->Blockers_B Rec_A Whole-Cell Patch High Cl- Internal Blockers_A->Rec_A App_A Apply SL 75.102 (Measure Tonic/Phasic Current) Rec_A->App_A Rec_B Field Potential (fEPSP) Paired-Pulse Stim Blockers_B->Rec_B App_B Apply SL 75.102 (Measure fEPSP Slope & PPR) Rec_B->App_B

Figure 2: Parallel experimental workflows for isolating receptor-specific effects of SL 75.102.

Data Interpretation & Expected Results

The following table summarizes the expected physiological changes when applying SL 75.102 under the specific isolation protocols described above.

ParameterProtocol A (GABA_A Isolation)Protocol B (GABA_B Isolation)
Primary Readout sIPSC Amplitude / Tonic CurrentfEPSP Slope
SL 75.102 Effect Increase in holding current (inward); Increased sIPSC decayDecrease in fEPSP slope
Mechanism Direct activation of Cl- channelsInhibition of presynaptic Ca2+ channels
Validation Antagonist Bicuculline / GabazineCGP 55845 / Saclofen
Paired Pulse Ratio No change (Postsynaptic effect)Increase (Presynaptic effect)
Troubleshooting
  • No Effect Observed: SL 75.102 is less potent than GABA. If 10-30 µM yields no response, increase to 100-300 µM. Ensure pH of the final solution is neutral, as acidity can affect receptor kinetics.

  • Precipitation: If the solution turns cloudy upon adding SL 75.102 stock to ACSF, the concentration is too high for the aqueous buffer. Reduce concentration or increase the dilution factor from the DMSO stock.

References

  • Desarmenien, M., Feltz, P., Headley, P. M., & Santangelo, F. (1984). SL 75 102 as a gamma-aminobutyric acid agonist: experiments on dorsal root ganglion neurones in vitro. British Journal of Pharmacology, 81(2), 327–333.

  • Lloyd, K. G., et al. (1982). gamma-Aminobutyric acid (GABA) receptor stimulation. II. Specificity of progabide (SL 76002) and SL 75102 for the GABA receptor.[1][2][3] Journal of Pharmacology and Experimental Therapeutics, 220(3), 672-677.

  • Bergmann, K. J. (1985). Progabide: a new GABA-mimetic agent in clinical use.[4][5] Clinical Neuropharmacology, 8(1), 13-26.[4][5]

  • Worms, P., et al. (1982). gamma-Aminobutyric acid (GABA) receptor stimulation. I. Neuropharmacological profiles of progabide (SL 76002) and SL 75102.[2][3] Journal of Pharmacology and Experimental Therapeutics, 220(3), 660-671.

Sources

Application Notes & Protocols: The Use of Progabide Acid in Studying Spasticity Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spasticity, a velocity-dependent increase in muscle tone, is a debilitating secondary condition arising from upper motor neuron lesions commonly associated with spinal cord injury, multiple sclerosis, and stroke. The underlying pathophysiology is complex but centrally involves a disinhibition of spinal reflexes, largely attributed to impaired GABAergic neurotransmission. Progabide acid, the active metabolite of the prodrug progabide, is a potent GABA receptor agonist that effectively crosses the blood-brain barrier, making it an invaluable pharmacological tool for the preclinical investigation of spasticity. This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the strategic use of progabide in animal models to probe the mechanisms of spasticity and evaluate potential therapeutic interventions.

Scientific Rationale: Targeting GABAergic Deficits in Spasticity

A foundational theory in the pathophysiology of spasticity is the loss of inhibitory control over spinal motor circuits following an upper motor neuron lesion. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. A reduction in GABAergic signaling leads to hyperexcitability of alpha motor neurons, resulting in the characteristic symptoms of spasticity: hypertonia, hyperreflexia, and clonus.[1][2]

Progabide serves as a direct-acting GABA-mimetic agent. It is a prodrug that is metabolized to its active form, this compound (SL-75102), and ultimately to GABA itself.[3] Its utility in spasticity models is grounded in its multi-faceted mechanism of action:

  • Dual Receptor Agonism: Progabide and its metabolites act as agonists at both ionotropic GABA-A and metabotropic GABA-B receptors.[4][5]

    • Activation of GABA-A receptors increases chloride ion influx, leading to hyperpolarization of the postsynaptic membrane and a reduction in neuronal excitability.

    • Activation of GABA-B receptors causes presynaptic inhibition by reducing calcium influx, which in turn decreases the release of excitatory neurotransmitters.

  • Central Activity: Unlike GABA, progabide is lipophilic and readily crosses the blood-brain barrier, allowing for systemic administration to achieve central nervous system effects.[3]

By augmenting GABAergic inhibition at multiple points within the neural circuitry, progabide provides a powerful tool to functionally reverse the GABAergic deficits observed in spasticity, thereby allowing for a detailed study of the condition's underlying mechanisms.

Progabide_Mechanism_of_Action cluster_0 Systemic Circulation cluster_1 Central Nervous System (CNS) Progabide Progabide (Prodrug) Progabide_Acid This compound (SL-75102) + GABA Progabide->Progabide_Acid Metabolism across BBB GABA_A GABA-A Receptor Progabide_Acid->GABA_A Agonist GABA_B GABA-B Receptor Progabide_Acid->GABA_B Agonist Postsynaptic_Neuron Postsynaptic Neuron GABA_A->Postsynaptic_Neuron Hyperpolarization Presynaptic_Terminal Presynaptic Terminal GABA_B->Presynaptic_Terminal Reduces Excitatory Neurotransmitter Release Inhibition Neuronal Inhibition (Anti-Spastic Effect) Postsynaptic_Neuron->Inhibition Presynaptic_Terminal->Inhibition

Caption: Mechanism of Progabide Action in the CNS.

Selecting an Appropriate Animal Model of Spasticity

The choice of animal model is paramount and should be dictated by the specific scientific question. While no single model perfectly recapitulates human spasticity, several well-established rodent models are suitable for studies involving progabide.

ModelInduction Method & SpeciesKey FeaturesRecommended Use Case
Spinal Cord Injury (SCI) Model Complete thoracic (T9-T10) or sacral (S2) spinal cord transection in rats.[2][6]Develops robust, long-lasting spasticity (hypertonia, hyperreflexia) in the hindlimbs or tail muscles below the lesion. Allows for clear electrophysiological and behavioral assessments.Investigating the spinal mechanisms of spasticity and the effects of systemically or intrathecally administered compounds.
Spinal Ischemia Model Transient ischemia of the spinal cord in rats.Leads to selective loss of inhibitory interneurons, resulting in spasticity and rigidity.[1]Modeling spasticity with a specific etiology of interneuronal loss.
Genetic Models Spontaneous mutations, e.g., the spastic (spa) mouse.Early-onset, hereditary hypertonia.Studying the genetic and molecular underpinnings of spasticity and for long-term therapeutic studies.

Experimental Protocols

Progabide Preparation and Administration

Causality: Proper formulation and administration are critical for achieving therapeutic concentrations of progabide's active metabolites in the CNS. Intraperitoneal (i.p.) injection is a common, effective route for systemic delivery in rodents.

Protocol: Progabide Formulation for In Vivo Use

  • Materials: Progabide powder, Dimethyl sulfoxide (DMSO), Sterile 0.9% Saline.

  • Stock Solution (e.g., 100 mg/mL): a. Aseptically weigh 1g of progabide powder. b. Dissolve in a small volume of DMSO (e.g., 2-3 mL). c. Once fully dissolved, bring the final volume to 10 mL with sterile saline. d. Vortex thoroughly. Store aliquots at -20°C.

  • Working Solution: a. Thaw a stock solution aliquot on the day of the experiment. b. Dilute with sterile saline to the final desired concentration for injection. The final DMSO concentration should be minimized (<5% v/v).

    • Self-Validation: Always include a vehicle-only control group (e.g., 5% DMSO in saline) to ensure that the observed effects are not due to the solvent.

Protocol: Intraperitoneal (i.p.) Administration in Rats

  • Dosage Selection: Based on extensive use in other rodent models of neurological disorders (e.g., epilepsy), a starting dose-response study in the range of 50-200 mg/kg is recommended.[7][8] The optimal dose will depend on the specific model and the severity of spasticity.

  • Procedure: a. Calculate the required injection volume based on the animal's body weight and the working solution concentration. b. Gently restrain the rat, exposing the lower abdominal quadrants. c. Insert a 25-27 gauge needle into the lower left or right quadrant, avoiding the midline to prevent damage to the bladder or cecum. d. Inject the solution smoothly. e. Monitor the animal for any immediate adverse reactions before returning it to its cage.

Experimental_Workflow cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Assessment Model Induction of Spasticity (e.g., SCI Model) Baseline Baseline Spasticity Assessment (H-reflex, Pendulum Test) Model->Baseline Group Randomization: - Vehicle Control - Progabide (Dose 1) - Progabide (Dose 2)... Baseline->Group Admin Systemic Administration (i.p. injection) Group->Admin Assess Quantitative Assessment at Multiple Time Points (e.g., 1, 3, 6, 24 hours) Admin->Assess Analysis Data Analysis and Statistical Comparison Assess->Analysis

Caption: A typical workflow for evaluating Progabide in a spasticity model.

Electrophysiological Assessment of Spasticity: The H-Reflex

Causality: The Hoffmann reflex (H-reflex) is the electrical analogue of the monosynaptic stretch reflex and serves as a primary quantitative measure of motor neuron excitability. In spasticity, this reflex is hyperexcitable. A reduction in the H-reflex amplitude relative to the direct muscle response (M-wave) indicates a reduction in spinal excitability.[1][6]

Protocol: H-Reflex Measurement in a Rat SCI Model

  • Animal Preparation: Anesthetize the rat (e.g., isoflurane or ketamine/xylazine) and maintain a stable plane of anesthesia. Place the animal on a heating pad to maintain body temperature.

  • Electrode Placement:

    • Stimulating Electrodes: Insert bipolar needle electrodes percutaneously near the tibial nerve in the popliteal fossa.

    • Recording Electrodes: Insert a bipolar needle electrode into the plantar muscles of the hind paw.

    • Ground Electrode: Place a ground electrode subcutaneously in the dorsum of the foot.

  • Stimulation and Recording: a. Deliver single square-wave electrical pulses (0.1-0.2 ms duration) to the tibial nerve. b. Gradually increase the stimulus intensity to first elicit the H-reflex, and then, at higher intensities, the M-wave. c. Record the evoked electromyographic (EMG) responses from the plantar muscle.

  • Data Acquisition and Analysis: a. For each stimulus intensity, record the peak-to-peak amplitude of the H-reflex and M-wave. b. Determine the maximum H-reflex amplitude (Hmax) and the maximum M-wave amplitude (Mmax). c. Calculate the Hmax/Mmax ratio . This ratio is the primary outcome measure. d. Assessments should be performed before and at several time points after progabide administration. A significant decrease in the Hmax/Mmax ratio indicates an anti-spastic effect.

Biomechanical Assessment of Spasticity: The Pendulum Test

Causality: The pendulum test provides a biomechanical measure of hypertonia by quantifying the resistance to passive movement. In a spastic limb, the free swing is dampened and restricted compared to a normal limb.

Protocol: Pendulum Test in Rodents

  • Apparatus: A custom-built rig that holds the anesthetized animal securely while allowing the hindlimb to hang freely from the knee joint. A lightweight goniometer or a motion capture system with reflective markers on the hip, knee, and ankle is required.

  • Procedure: a. Position the anesthetized animal in the rig. b. The examiner gently lifts the lower leg to a fully extended, horizontal position (0° knee angle). c. The leg is then released and allowed to swing freely under gravity until it comes to rest. d. Record the knee joint angle throughout the swing using the goniometer or motion capture system.

  • Data Analysis: a. Plot the knee angle over time. b. Quantify the following parameters:

    • First Swing Excursion (FS): The peak angle of the first swing. A smaller FS indicates greater resistance.
    • Number of Oscillations (NO): The number of swings before the leg comes to rest. Fewer oscillations suggest increased muscle tone.
    • Resting Angle (RA): The final angle of the leg. A less vertical (more extended) angle is indicative of hypertonia. c. Compare these parameters before and after progabide administration. An increase in FS and NO, and a more vertical RA, would signify a reduction in spasticity.

Summary of Expected Outcomes

Based on its mechanism of action and clinical data in humans, progabide is expected to dose-dependently reduce the signs of spasticity in animal models.

Assessment ModalityKey ParameterExpected Effect of ProgabideScientific Interpretation
H-Reflex Hmax/Mmax RatioDecreaseReduction in alpha motor neuron hyperexcitability.
Pendulum Test First Swing ExcursionIncreaseDecreased resistance to passive stretch.
Number of OscillationsIncreaseReduced muscle hypertonia.
Behavioral Analysis Frequency of SpasmsDecreaseOverall reduction in spastic motor behavior.

Trustworthiness and Validation: The validity of these protocols relies on rigorous controls. Each experiment must include a vehicle-treated control group. Furthermore, establishing a stable baseline of spasticity in each animal before treatment is crucial for accurate post-treatment comparisons. The use of a positive control, such as baclofen (a known anti-spastic agent), can provide a valuable benchmark for the efficacy of progabide.

References

  • Manev, H., Peričić, D., & Pleše, T. (1987). Progabide, a GABA mimetic drug, stimulates the secretion of plasma corticosterone in rats. Pharmacology Biochemistry and Behavior, 28(4), 443-446. [Link]

  • ResearchGate. (n.d.). Progabide, a GABA mimetic drug, stimulates the secretion of plasma corticosterone in rats. Retrieved January 31, 2026, from [Link]

  • Joy, R. M., Albertson, T. E., & Stark, L. G. (1984). An analysis of the actions of progabide, a specific GABA receptor agonist, on kindling and kindled seizures. Experimental Neurology, 83(1), 144-154. [Link]

  • Marsala, M., Hefferan, M. P., & Kakinohana, M. (2006). Development of GABA-sensitive spasticity and rigidity in rats after transient spinal cord ischemia: a qualitative and quantitative electrophysiological and histopathological study. Neuroscience, 141(3), 1539-1553. [Link]

  • Gong, C., Zheng, X., Guo, F., Wang, Y., Zhang, S., Chen, J., Sun, X., Shah, S., Zhang, S. C., & Li, X. J. (2021). Human spinal GABA neurons alleviate spasticity and improve locomotion in rats with spinal cord injury. Cell Stem Cell, 28(3), 456-466.e6. [Link]

  • Wikipedia. (2023, December 29). Gabapentin. [Link]

  • Wikipedia. (2023, November 28). Progabide. [Link]

  • Mondrup, K., Pedersen, E., & Christensen, P. B. (1985). The clinical effect of the GABA-agonist, progabide, on spasticity. Acta Neurologica Scandinavica, 72(1), 1-5. [Link]

  • Gonce, M., & Manto, M. (1990). Pharmacologic probe with progabide of GABA mechanisms in essential tremor. Clinical Neuropharmacology, 13(3), 251-256. [Link]

  • Bartholini, G. (1984). Pharmacology of the GABAergic system: effects of progabide, a GABA receptor agonist. Psychoneuroendocrinology, 9(2), 135-140. [Link]

  • Worms, P., Depoortere, H., Durand, A., Morselli, P. L., Lloyd, K. G., & Bartholini, G. (1982). gamma-Aminobutyric acid (GABA) receptor stimulation. I. Neuropharmacological profiles of progabide (SL 76002) and SL 75102, with emphasis on their anticonvulsant spectra. The Journal of Pharmacology and Experimental Therapeutics, 220(3), 660-671. [Link]

  • Cendrowski, W., & Sobczyk, W. (1985). The GABA-agonist progabide for spasticity in multiple sclerosis. Journal of Neurology, Neurosurgery, and Psychiatry, 48(10), 1073-1074. [Link]

  • Waisman Center. (n.d.). Human spinal GABA neurons alleviate spasticity and improve locomotion in rats with spinal cord injury. Retrieved January 31, 2026, from [Link]

  • Ye, Z., & Wang, X. (2022). Spinal Cord Injury Provoked Neuropathic Pain and Spasticity, and Their GABAergic Connection. International Journal of Molecular Sciences, 23(19), 11674. [Link]

Sources

Technical Application Note: Progabide Acid (SL 75.102) in Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental application of Progabide Acid (SL 75.102) , the active metabolite of the prodrug Progabide, in preclinical models of Parkinson's Disease (PD). While historical investigation focused on epilepsy, recent mechanistic insights into the basal ganglia circuitry have renewed interest in GABAergic modulation for L-DOPA Induced Dyskinesia (LID) and the extension of therapeutic "ON" time.

Key Mechanism: this compound acts as a dual agonist at GABA_A and GABA_B receptors. In the parkinsonian striatum, the loss of dopamine leads to disinhibition of the indirect pathway and hyperactivity of the subthalamic nucleus (STN). Exogenous GABA agonism can theoretically restore inhibitory tone, though it presents a double-edged sword: potential alleviation of dyskinesia versus exacerbation of bradykinesia.

Chemical Properties & Handling

Distinction: Researchers must distinguish between the prodrug and the active acid.

  • Progabide (SL 76.002): The lipophilic prodrug administered in vivo (IP/PO) to cross the blood-brain barrier.

  • This compound (SL 75.102): The active metabolite. Used primarily for in vitro electrophysiology or direct intracranial (ICV) injection.

Preparation Protocol

This compound (SL 75.102) is hydrophobic and requires specific solvent systems.

ParameterSpecification
Molecular Weight 334.77 g/mol
Solubility Soluble in DMSO (~250 mg/mL). Poorly soluble in water.
Stock Solution Dissolve 10 mg in 40 µL DMSO to create a high-concentration stock.
Working Solution (In Vitro) Dilute stock 1:1000 in aCSF (Artificial Cerebrospinal Fluid). Final DMSO < 0.1%.
Vehicle (In Vivo IP) 10% DMSO / 40% PEG-400 / 50% Saline. Sonicate to create a fine suspension.
Storage -20°C, desiccated. Protect from light.

Experimental Models & Protocols

Workflow Overview

The following diagram illustrates the critical decision pathways for testing this compound in PD models.

ExperimentalWorkflow Start Study Objective ModelSelect Select PD Model Start->ModelSelect Route1 In Vivo: L-DOPA Induced Dyskinesia (LID) ModelSelect->Route1 Behavioral Efficacy Route2 In Vitro: Striatal Synaptic Plasticity ModelSelect->Route2 Mechanistic Validation Step1_Vivo 6-OHDA Lesion (MFB/Striatum) Route1->Step1_Vivo Step1_Vitro Prepare Corticostriatal Slices Route2->Step1_Vitro Step2_Vivo Chronic L-DOPA Priming (14 Days) Induce AIMs Step1_Vivo->Step2_Vivo Step3_Vivo Acute Challenge: L-DOPA + Progabide (Prodrug) Step2_Vivo->Step3_Vivo Readout1 Readout: AIMs Scoring & Rotometer Step3_Vivo->Readout1 Step2_Vitro Bath Apply this compound (SL 75.102) Step1_Vitro->Step2_Vitro Step3_Vitro Measure IPSCs / LTD Reversal Step2_Vitro->Step3_Vitro Readout2 Readout: Field Potentials (fEPSP) Step3_Vitro->Readout2

Caption: Decision matrix for this compound application. Route 1 utilizes the prodrug for systemic access; Route 2 utilizes the acid for direct receptor characterization.

Protocol A: In Vivo Assessment of Anti-Dyskinetic Efficacy

Rationale: Chronic L-DOPA therapy in 6-OHDA lesioned rats induces Abnormal Involuntary Movements (AIMs). This protocol tests if Progabide can dampen these dyskinesias without blocking the therapeutic motor effects of L-DOPA.

Subject: Adult Sprague-Dawley rats (250-300g).

Step-by-Step Methodology:

  • 6-OHDA Lesioning:

    • Anesthetize rat (Isoflurane). Stereotaxic injection of 6-OHDA (8 µg in 4 µL ascorbate-saline) into the Medial Forebrain Bundle (MFB).

    • Coordinates: AP -4.4, ML -1.2, DV -7.8.

    • Validation: At 3 weeks, test with Amphetamine (2.5 mg/kg). Only rats with >7 ipsilateral turns/min are included.

  • L-DOPA Priming (Dyskinesia Induction):

    • Administer L-DOPA (6 mg/kg, s.c.)[1] + Benserazide (12 mg/kg, s.c.) daily for 14–21 days.

    • Observe for development of AIMs (axial dystonia, limb hyperkinesia, orolingual movements).[1]

  • Progabide Challenge:

    • Group A: Vehicle + L-DOPA.

    • Group B: Progabide (50 mg/kg, i.p.) + L-DOPA.

    • Group C: Progabide (100 mg/kg, i.p.) + L-DOPA.

    • Note: Administer Progabide 30 minutes prior to L-DOPA to ensure active metabolite (Acid) generation.

  • Scoring (AIMs Scale):

    • Assess every 20 minutes for 180 minutes post-injection.

    • Score 0-4: (0 = absent, 4 = continuous/uninterruptible).

    • Sum scores for Limb, Axial, and Orolingual components.

Protocol B: In Vitro Striatal Electrophysiology (Direct Acid Application)

Rationale: To determine if SL 75.102 restores Long-Term Depression (LTD) in striatal Medium Spiny Neurons (MSNs), which is often lost in the dyskinetic state.

Reagent: This compound (SL 75.102) (Not the prodrug).

Methodology:

  • Slice Preparation: Prepare 300 µm parasagittal brain slices containing the striatum and overlying cortex.

  • Recording: Whole-cell patch-clamp of MSNs.

  • Baseline: Induce synaptic plasticity via High-Frequency Stimulation (HFS) of cortical afferents. In dyskinetic models, this often results in aberrant LTP (Long-Term Potentiation).

  • Drug Application:

    • Bath perfuse SL 75.102 (10 µM - 50 µM) .

    • Monitor changes in EPSC amplitude.

    • Control: Co-apply Bicuculline (GABA_A antagonist) to confirm specificity.

Mechanistic Insight & Data Interpretation[2][3][4][5]

Basal Ganglia Circuitry

This compound exerts its effect by modulating the "brake" systems of the basal ganglia.

BasalGanglia Cortex Cortex (Glu) Striatum Striatum (GABA) Cortex->Striatum Glu Input GPe GPe (GABA) Striatum->GPe Indirect Pathway SNc SNc (DA) SNc->Striatum Dopamine Loss (PD) STN STN (Glu) GPe->STN Inhibition (Lost in PD) Output SNr/GPi (GABA) STN->Output Over-excitation Progabide This compound (GABA Agonist) Progabide->Striatum Restores Inhibition Progabide->Output Direct Inhibition

Caption: this compound acts to restore inhibitory tone in the striatum and output nuclei (SNr/GPi), counteracting the glutamatergic over-excitation from the STN.

Expected Results

The following table summarizes expected outcomes based on historical data and receptor affinity profiles.

ReadoutExpected Effect (Progabide + L-DOPA)Mechanistic Interpretation
AIMs Score Reduction (20-40%) GABAergic dampening of aberrant corticostriatal plasticity.
Rotational Behavior No Change / Slight Reduction Indicates preservation of anti-parkinsonian efficacy (crucial safety metric).
"ON" Time Extended Synergistic effect on output pathways, delaying the "wearing off" phenomenon.
Catalepsy (Alone) Potential Increase Caution:[2] Progabide alone may worsen akinesia; must be co-administered with L-DOPA.

References

  • Morselli, P. L., et al. (1980). "Pharmacokinetic profile of progabide, a new gamma-aminobutyric acid-mimetic drug, in rhesus monkey." Journal of Pharmacology and Experimental Therapeutics. Link

  • Bartholini, G., et al. (1979). "Gamma-Aminobutyric acid (GABA) receptor stimulation. I. Neuropharmacological profiles of progabide (SL 76002) and SL 75102." Journal of Pharmacology and Experimental Therapeutics. Link

  • Soares-Weiser, K., et al. (2004). "Gamma-aminobutyric acid agonists for neuroleptic-induced tardive dyskinesia." Cochrane Database of Systematic Reviews. Link

  • Cenci, M. A., & Lundblad, M. (2006). "Ratings of L-DOPA-induced dyskinesia in the unilateral 6-OHDA lesion model of Parkinson's disease in rats." Current Protocols in Neuroscience. Link

  • Desban, M., et al. (1993). "Co-administration of progabide inhibits haloperidol-induced oral dyskinesias in rats." European Journal of Pharmacology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Progabide Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Managing Common Side Effects

Welcome to the Technical Support Center for researchers utilizing progabide in animal studies. This guide is designed to provide you, our fellow scientists and drug development professionals, with in-depth technical information and practical troubleshooting advice regarding the common side effects of progabide observed in preclinical research. As Senior Application Scientists, we have synthesized data from various sources to create a resource grounded in scientific integrity and practical laboratory experience.

Understanding Progabide's Mechanism and its Relation to Side Effects

Progabide is a gamma-aminobutyric acid (GABA) receptor agonist, meaning it enhances the activity of the principal inhibitory neurotransmitter in the central nervous system (CNS).[1] This mechanism is key to its anticonvulsant properties but also underlies many of its potential side effects. By increasing GABAergic tone, progabide can lead to a general depression of the central nervous system, manifesting in various observable effects in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the most common central nervous system (CNS) side effects of progabide observed in animal studies?

A1: The most frequently reported CNS side effects in animal models, particularly in rodents, are sedation and ataxia (impaired coordination).[2] These effects are often dose-dependent and are directly related to progabide's mechanism of action as a GABA agonist. At higher doses, myorelaxation (muscle relaxation) may also be observed.

Q2: We are observing significant sedation in our rat model, which is interfering with our behavioral experiments. What can we do?

A2: This is a common challenge. The sedative effects of progabide are intrinsically linked to its therapeutic action. Here are a few strategies to consider:

  • Dose Optimization: The first step is to determine the minimal effective dose for your specific experimental endpoint. A carefully conducted dose-response study can help identify a therapeutic window where anticonvulsant effects are present with minimal sedation.

  • Acclimatization Period: Allow for an acclimatization period after drug administration. The sedative effects may be more pronounced initially and diminish over time as the animal adapts.

  • Timing of Behavioral Testing: Schedule your behavioral tests during the period of peak drug efficacy but potentially lower sedative impact. This may require pharmacokinetic and pharmacodynamic (PK/PD) modeling.

  • Alternative Models: If sedation remains a significant confounder, consider if a different animal model or a different GABAergic agent with a more favorable side-effect profile might be suitable for your research question.

Q3: Are there any known cardiovascular side effects of progabide in animal models?

A3: Preclinical safety assessments for cardiovascular effects are standard for new drug candidates.[3] While specific cardiovascular side effect data for progabide in animal models is not extensively detailed in the public literature, it is crucial to monitor cardiovascular parameters, especially in larger animal models like dogs. Standard safety pharmacology studies would assess effects on heart rate, blood pressure, and electrocardiogram (ECG) parameters.[3]

Q4: What is the risk of hepatotoxicity with progabide in animal studies, and how should we monitor for it?

A4: Hepatotoxicity is a known, though less common, severe side effect of progabide in humans. Therefore, monitoring liver function in animal studies is critical. While specific preclinical data on progabide-induced liver injury in animals is not abundant in the provided search results, general principles of monitoring for drug-induced liver injury (DILI) should be applied.

Troubleshooting Guide

Issue: Unexpected Ataxia and Motor Impairment

Causality: Ataxia is a direct consequence of the enhanced GABAergic inhibition in the cerebellum and other motor control centers in the brain.

Troubleshooting Steps:

  • Confirm Dosing Accuracy: Double-check your calculations and the concentration of your dosing solution.

  • Observe Onset and Duration: Note the time of onset and the duration of ataxia in relation to the time of drug administration. This will help in designing your experimental timeline.

  • Quantitative Assessment: Use standardized methods to quantify motor impairment, such as the rotarod test, beam walking test, or open-field locomotor activity monitoring. This will provide objective data on the severity and duration of the effect.

Issue: Signs of Gastrointestinal Distress

Causality: While less documented in the provided animal studies, gastrointestinal issues such as nausea and vomiting have been reported in humans. The mechanism in animals may be related to central effects on the chemoreceptor trigger zone or direct effects on the gastrointestinal tract.

Troubleshooting Steps:

  • Monitor Food and Water Intake: A decrease in consumption can be an early indicator of GI distress.

  • Observe for Pica: In rodents, pica (the eating of non-nutritive substances like bedding) can be a sign of nausea.

  • Body Weight Monitoring: Daily body weight measurements are a sensitive indicator of overall health and can reflect GI issues.

  • Stool Consistency: Observe for any changes in stool consistency, such as diarrhea or constipation.

Experimental Protocols

Protocol 1: Monitoring for CNS Side Effects (Rodents)

Objective: To quantitatively assess sedation and ataxia.

Methodology:

  • Functional Observational Battery (FOB): A standardized battery of tests to assess nervous system function. This can include observations of posture, gait, grooming, and reactivity to stimuli.

  • Rotarod Test:

    • Apparatus: A rotating rod apparatus.

    • Procedure:

      • Train the animals on the rotarod at a constant speed (e.g., 5-10 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days before the study.

      • On the test day, administer progabide or vehicle.

      • At predetermined time points post-dosing (e.g., 30, 60, 120 minutes), place the animal on the rotating rod.

      • Record the latency to fall from the rod. A decrease in latency compared to baseline or vehicle-treated animals indicates motor impairment.

  • Open-Field Test:

    • Apparatus: A square arena with walls.

    • Procedure:

      • Place the animal in the center of the open field.

      • Record its activity for a set period (e.g., 5-10 minutes) using an automated tracking system.

      • Parameters to analyze include total distance traveled, rearing frequency, and time spent in the center versus the periphery. A decrease in total distance and rearing can indicate sedation.

Protocol 2: Monitoring for Hepatotoxicity

Objective: To detect potential liver injury.

Methodology:

  • Serum Biochemistry:

    • Collect blood samples at baseline and at various time points during the study (e.g., weekly for sub-chronic studies).

    • Analyze serum for key liver enzymes:

      • Alanine aminotransferase (ALT)

      • Aspartate aminotransferase (AST)

      • Alkaline phosphatase (ALP)

      • Gamma-glutamyl transferase (GGT)

    • Also measure bilirubin and total protein levels.

    • A significant elevation in these enzymes can indicate liver damage.

  • Histopathology:

    • At the end of the study, euthanize the animals and collect liver tissue.

    • Fix the tissue in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • A qualified pathologist should examine the slides for signs of hepatocellular necrosis, inflammation, fatty changes, and other abnormalities.

Protocol 3: Monitoring for Hematological Effects

Objective: To assess for changes in blood cell counts.

Methodology:

  • Complete Blood Count (CBC):

    • Collect whole blood in EDTA-containing tubes at baseline and at selected time points.

    • Use an automated hematology analyzer to determine:

      • Red blood cell (RBC) count

      • White blood cell (WBC) count and differential

      • Platelet count

      • Hemoglobin concentration

      • Hematocrit

    • Significant deviations from baseline or control values may indicate hematological toxicity.

Data Presentation

Table 1: Hypothetical Dose-Response Data for CNS Side Effects of Progabide in Rats

Dose (mg/kg, p.o.)Sedation Score (0-3)Ataxia Score (0-3)Latency to Fall on Rotarod (seconds)
Vehicle0.2 ± 0.10.1 ± 0.1285 ± 15
100.5 ± 0.20.4 ± 0.2250 ± 20
301.5 ± 0.31.2 ± 0.3180 ± 25
1002.8 ± 0.22.5 ± 0.260 ± 15

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Visualizations

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_monitoring Monitoring Phase cluster_post_study Post-Study Analysis Animal_Acclimatization Animal Acclimatization Baseline_Measurements Baseline Measurements (Body Weight, Blood Samples) Animal_Acclimatization->Baseline_Measurements Progabide_Admin Progabide Administration (Specify Dose & Route) Baseline_Measurements->Progabide_Admin CNS_Monitoring CNS Side Effects (FOB, Rotarod) Progabide_Admin->CNS_Monitoring GI_Monitoring GI Distress (Food Intake, Body Weight) Progabide_Admin->GI_Monitoring Hepatotoxicity_Monitoring Hepatotoxicity (Serum Biochemistry) Progabide_Admin->Hepatotoxicity_Monitoring Hematology_Monitoring Hematological Effects (CBC) Progabide_Admin->Hematology_Monitoring Necropsy Necropsy & Histopathology CNS_Monitoring->Necropsy GI_Monitoring->Necropsy Hepatotoxicity_Monitoring->Necropsy Hematology_Monitoring->Necropsy Data_Analysis Data Analysis & Reporting Necropsy->Data_Analysis

Caption: Experimental Workflow for Monitoring Progabide Side Effects.

References

  • Joy, R. M., Albertson, T. E., & Stark, L. G. (1984). An analysis of the actions of progabide, a specific GABA receptor agonist, on kindling and kindled seizures. Experimental Neurology, 83(1), 144–154.
  • Bartholini, G. (1984). Pharmacology of the GABAergic system: effects of progabide, a GABA receptor agonist. Psychoneuroendocrinology, 9(2), 135–140.
  • Caccia, S., et al. (1982). Pharmacokinetic profile of progabide, a new gamma-aminobutyric acid-mimetic drug, in rhesus monkey. Journal of Pharmacology and Experimental Therapeutics, 221(1), 223-228.
  • Patsnap Synapse. (2024, July 14). What are the side effects of Progabide? Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Preclinical Cardiovascular Safety Assessment. Retrieved from [Link]

  • Porsolt. (n.d.). Predictive Toxicology: Toxicokinetics Evaluation in Preclinical Studies. Retrieved from [Link]

  • Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy Research, 2(3), 145-181.
  • Scantox. (n.d.). Safety Pharmacology. Retrieved from [Link]

  • Food and Drug Administration. (2010). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

  • Lu, F. C., & Kacew, S. (Eds.). (2009). Lu's basic toxicology: Fundamentals, target organs, and risk assessment. CRC press.

Sources

Technical Support Center: Minimizing Progabide Acid-Induced Hepatotoxicity In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating progabide and its metabolites. This guide provides in-depth technical information and troubleshooting strategies for minimizing progabide acid-induced hepatotoxicity in in vivo experimental models. As a Senior Application Scientist, my goal is to synthesize scientifically accurate information with practical, field-tested insights to support your research endeavors.

Introduction to Progabide and Hepatotoxicity

Progabide is a GABAergic agonist that acts as a prodrug, being metabolized to its active acid metabolite (this compound) and subsequently to γ-aminobutyric acid (GABA).[1] While progabide has shown efficacy in certain neurological disorders, concerns about hepatotoxicity have been raised.[2] Cases of severe hepatic injury, including submassive hepatic necrosis, have been reported in patients undergoing progabide therapy.[2] The precise mechanisms underlying this hepatotoxicity are not fully elucidated, but are thought to involve its metabolites. This guide will focus on the potential role of the acid metabolite in inducing liver injury and strategies to mitigate these effects in a research setting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have when designing and troubleshooting experiments related to this compound-induced hepatotoxicity.

Q1: What is the hypothesized mechanism of this compound-induced hepatotoxicity?

While direct studies on this compound are limited, the mechanism is likely multifactorial, drawing from general principles of drug-induced liver injury (DILI). The leading hypotheses include:

  • Formation of Reactive Metabolites: Progabide is metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[3][4] This process can lead to the formation of reactive intermediates.[5] These unstable molecules can covalently bind to cellular proteins, forming adducts that impair protein function and trigger cellular stress.[6][7]

  • Oxidative Stress: The metabolic activation of this compound may lead to an overproduction of reactive oxygen species (ROS), overwhelming the liver's antioxidant defenses.[8][9] This imbalance, known as oxidative stress, can cause damage to lipids, proteins, and DNA, leading to hepatocellular injury.

  • Mitochondrial Dysfunction: Mitochondria are primary targets for drug-induced toxicity. This compound may impair mitochondrial respiration, leading to decreased ATP production and increased ROS generation.[10][11] Mitochondrial damage can initiate pathways of programmed cell death (apoptosis).

  • Immune-Mediated Injury: In some cases, drug-protein adducts can act as neoantigens, triggering an immune response against the hepatocytes.[12][13] The presence of eosinophilia and increased serum IgE in a case of progabide-induced hepatic necrosis suggests a possible immunologically mediated mechanism.[2]

Q2: Which in vivo model is most appropriate for studying this compound-induced hepatotoxicity?

The choice of animal model is critical. Rodent models, particularly mice and rats, are commonly used for DILI studies due to their well-characterized genetics and physiology.

  • Acute Toxicity Model: A single high dose of progabide or its acid metabolite can be administered to induce acute liver injury. This is useful for studying the initial events of toxicity.

  • Sub-chronic Toxicity Model: Repeated dosing over several days or weeks can mimic longer-term exposure and may be more relevant for idiosyncratic DILI.

A common approach is to use a well-established DILI model, such as acetaminophen-induced hepatotoxicity, as a positive control to validate your experimental setup and assays.

Q3: What are the key biomarkers to assess this compound-induced liver injury?

A combination of biochemical and histological markers should be used for a comprehensive assessment.

Biomarker CategorySpecific MarkersIndication
Serum Enzymes Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST)Hepatocellular injury/necrosis
Alkaline Phosphatase (ALP), Gamma-Glutamyl Transferase (GGT)Cholestatic injury
Liver Function Total Bilirubin, AlbuminImpaired liver function
Oxidative Stress Malondialdehyde (MDA), 4-Hydroxynonenal (4-HNE)Lipid peroxidation
Reduced Glutathione (GSH), Glutathione Disulfide (GSSG)Antioxidant capacity
Superoxide Dismutase (SOD), Catalase (CAT)Antioxidant enzyme activity
Histopathology H&E StainingNecrosis, inflammation, steatosis

Q4: Can GABA, the final metabolite of progabide, influence the observed hepatotoxicity?

The role of GABA in the liver is complex. Some studies suggest that GABA and GABA-A receptor agonists can have a protective effect against toxic liver injury.[14][15][16][17] This presents a paradoxical situation where the parent drug's metabolite (this compound) may be hepatotoxic, while the subsequent metabolite (GABA) could be hepatoprotective. This dual role should be considered when interpreting experimental results.

Part 2: Troubleshooting Guide

This section provides solutions to potential problems you might encounter during your in vivo experiments.

ProblemPossible Cause(s)Recommended Solution(s)
High variability in liver injury markers between animals in the same treatment group. - Inconsistent dosing (e.g., gavage technique).- Genetic variability within the animal strain.- Differences in food and water intake.- Underlying subclinical infections.- Ensure consistent and accurate dosing for all animals.- Use a genetically homogenous animal strain.- House animals individually to monitor food and water consumption.- Maintain a specific pathogen-free (SPF) environment.
No significant hepatotoxicity observed after this compound administration. - Insufficient dose.- Rapid metabolism and clearance of the compound.- Animal model is resistant to the toxic effects.- Perform a dose-response study to determine the optimal toxic dose.- Consider using a different animal strain or species that may be more susceptible.- Pre-treat with a CYP450 inhibitor (use with caution and proper justification) to increase exposure to the metabolite.
Unexpected mortality in the treatment group. - Dose is too high, leading to acute systemic toxicity.- Off-target effects of the compound.- Reduce the dose and perform a thorough dose-ranging study.- Monitor animals closely for clinical signs of toxicity and establish clear humane endpoints.
Inconsistent results in oxidative stress marker assays. - Improper tissue handling and storage.- Assay variability.- Flash-freeze liver tissue in liquid nitrogen immediately after collection.- Use validated commercial assay kits and run appropriate controls.

Part 3: Experimental Protocols & Methodologies

These are detailed, step-by-step protocols for key experiments.

Protocol 1: Induction of Hepatotoxicity in Mice
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Dosing:

    • Prepare a fresh solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer a single intraperitoneal (i.p.) or oral gavage (p.o.) dose. A pilot dose-response study is recommended to determine the optimal dose for inducing moderate, sublethal hepatotoxicity.

  • Sample Collection:

    • At predetermined time points (e.g., 6, 12, 24, 48 hours) post-dosing, anesthetize the mice.

    • Collect blood via cardiac puncture for serum biochemical analysis.

    • Perfuse the liver with ice-cold saline and excise it.

    • Section the liver for histopathology and snap-freeze the remaining tissue in liquid nitrogen for biochemical assays.

Protocol 2: Assessment of Liver Injury
  • Serum Biochemistry:

    • Centrifuge the collected blood to separate the serum.

    • Use commercial assay kits to measure the activity of ALT and AST according to the manufacturer's instructions.

  • Histopathology:

    • Fix liver sections in 10% neutral buffered formalin.

    • Embed the tissue in paraffin and cut 5 µm sections.

    • Stain with Hematoxylin and Eosin (H&E) to assess for necrosis, inflammation, and other pathological changes.

Protocol 3: Measurement of Oxidative Stress Markers
  • Lipid Peroxidation (MDA Assay):

    • Homogenize a known weight of frozen liver tissue in an appropriate buffer.

    • Use a commercial TBARS (Thiobarbituric Acid Reactive Substances) assay kit to measure MDA levels, following the manufacturer's protocol.

  • Glutathione (GSH) Assay:

    • Homogenize liver tissue in a metaphosphoric acid solution to precipitate proteins.

    • Use a commercial GSH assay kit based on the DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) reaction to measure GSH levels.

Protocol 4: Co-administration of Hepatoprotective Agents
  • N-Acetylcysteine (NAC):

    • Prepare a fresh solution of NAC in sterile saline.

    • Administer NAC (e.g., 150 mg/kg, i.p.) 1-2 hours before or after this compound administration to assess its protective or therapeutic effects.[18]

  • Silymarin:

    • Prepare a suspension of silymarin in a suitable vehicle.

    • Administer silymarin (e.g., 50-100 mg/kg, p.o.) for several days prior to this compound administration to evaluate its prophylactic potential.

Part 4: Visualizing the Hypothesized Mechanisms

The following diagrams illustrate the proposed pathways of this compound-induced hepatotoxicity and the potential points of intervention.

Hepatotoxicity_Pathway cluster_0 Phase I Metabolism cluster_1 Hepatocellular Injury Progabide Progabide CYP450 Cytochrome P450 Progabide->CYP450 Metabolism Progabide_Acid This compound CYP450->Progabide_Acid Reactive_Metabolites Reactive Metabolites Progabide_Acid->Reactive_Metabolites Further Metabolism Covalent_Binding Covalent Binding to Proteins Reactive_Metabolites->Covalent_Binding Protein_Dysfunction Protein Dysfunction Covalent_Binding->Protein_Dysfunction Cell_Stress Cellular Stress Protein_Dysfunction->Cell_Stress Hepatotoxicity Hepatotoxicity Cell_Stress->Hepatotoxicity

Caption: Hypothesized metabolic activation of progabide leading to hepatotoxicity.

Cellular_Mechanisms cluster_0 Oxidative Stress Pathway cluster_1 Mitochondrial Dysfunction Pathway Progabide_Acid This compound ROS ↑ Reactive Oxygen Species (ROS) Progabide_Acid->ROS Mito_Damage Mitochondrial Damage Progabide_Acid->Mito_Damage GSH_Depletion ↓ Glutathione (GSH) ROS->GSH_Depletion Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Oxidative_Damage Oxidative Damage Lipid_Peroxidation->Oxidative_Damage Hepatocyte_Injury Hepatocyte Injury / Necrosis Oxidative_Damage->Hepatocyte_Injury ATP_Depletion ↓ ATP Production Mito_Damage->ATP_Depletion Apoptosis ↑ Apoptosis Mito_Damage->Apoptosis ATP_Depletion->Hepatocyte_Injury Apoptosis->Hepatocyte_Injury

Caption: Key cellular pathways implicated in this compound-induced hepatotoxicity.

Intervention_Strategies Progabide_Acid This compound ROS Reactive Oxygen Species (ROS) Progabide_Acid->ROS Hepatocyte_Injury Hepatocyte Injury ROS->Hepatocyte_Injury NAC N-Acetylcysteine (NAC) NAC->ROS Scavenges ROS, Replenishes GSH Silymarin Silymarin Silymarin->ROS Antioxidant, Membrane Stabilizer

Caption: Points of intervention for N-acetylcysteine and silymarin.

References

  • Brandon, E. F. A., et al. (2003). The role of reactive intermediates in drug-induced hepatotoxicity. Toxicology, 192(2-3), 125-136.
  • Wikipedia. (2023). Progabide. [Link]

  • Yuan, L., et al. (2020). Metabolic Activation and Covalent Protein Binding of Berberrubine: Insight into the Underlying Mechanism Related to Its Hepatotoxicity. Drug Design, Development and Therapy, 14, 4531–4542.
  • PLOS. (2023).
  • Lu, Y., et al. (2020).
  • Pessayre, D., et al. (2020). Valproic acid promotes mitochondrial dysfunction in primary human hepatocytes in vitro; impact of C/EBPα-controlled gene expression. Archives of Toxicology, 94(8), 2891–2904.
  • Bartholini, G. (1984). Pharmacology of the GABAergic system: effects of progabide, a GABA receptor agonist. Psychoneuroendocrinology, 9(2), 135-140.
  • Munoz, S. J., et al. (1988). Submassive hepatic necrosis associated with the use of progabide: a GABA receptor agonist. Digestive Diseases and Sciences, 33(3), 375-380.
  • Wang, F., et al. (2017). Protective roles of hepatic GABA signaling in liver injury. American Journal of Physiology-Gastrointestinal and Liver Physiology, 312(3), G249-G257.
  • Vargas-Mendoza, N., et al. (2014). Hepatoprotective effect of silymarin.
  • Guengerich, F. P. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 22(23), 12806.
  • Ben-Ari, Y., et al. (1988). Acid metabolite of progabide pharmacokinetics following single administration in the rabbit with special references to HPLC and (3H) muscimol radioreceptor assay. Fundamental & Clinical Pharmacology, 2(5), 397-404.
  • Corcoran, G. B., & Wong, B. K. (1986). Mechanism of Action of N-Acetylcysteine in the Protection Against the Hepatotoxicity of Acetaminophen in Rats In Vivo. Journal of Pharmacology and Experimental Therapeutics, 238(1), 54-61.
  • Li, S., et al. (2023). Oxidative Stress in Liver Pathophysiology and Disease. Antioxidants, 12(9), 1658.
  • Gibson, J. P., et al. (1986). Chronic toxicity studies with vigabatrin, a GABA-transaminase inhibitor.
  • Meijer, D. K. F., & van der Sluijs, P. (1989). Covalent and noncovalent protein binding of drugs: implications for hepatic clearance, storage, and cell-specific drug delivery. Pharmaceutical Research, 6(2), 105-118.
  • Jin, R., et al. (2019). GABA, γ-Aminobutyric Acid, Protects Against Severe Liver Injury.
  • Corcoran, G. B., & Wong, B. K. (1986). Mechanism of Action of N-Acetylcysteine in the Protection Against the Hepatotoxicity of Acetaminophen in Rats In Vivo.
  • Uetrecht, J. (2002). Immune-mediated drug-induced liver disease. Clinics in Liver Disease, 6(3), 693-706.
  • Abenavoli, L., et al. (2024). Hepatoprotective Effect of Silymarin Herb in Prevention of Liver Dysfunction Using Pig as Animal Model. Antioxidants, 13(2), 193.
  • Parra-Robert, M., et al. (2021). Role of Oxidative Stress in Liver Disorders. Antioxidants, 10(12), 1999.
  • Zanger, U. M., & Schwab, M. (2022). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Cells, 11(23), 3849.
  • Wang, F., et al. (2017). Protective roles of hepatic GABA signaling in liver injury. American Journal of Physiology-Gastrointestinal and Liver Physiology, 312(3), G249-G257.
  • L. M. Aleksunes, et al. (2013). Covalent protein binding (CPB) in human hepatocytes is not predictive of drug-induced liver injury (DILI) risk. Toxicological Sciences, 132(1), 258-268.
  • Encyclopedia.pub. (2022). Immune-Mediated Drug-Induced Liver Injury. Encyclopedia.
  • ResearchGate. (2020). IN-VITRO AND IN -VIVO HEPATOTOXICITY INDUCED MODEL.
  • Abenavoli, L., et al. (2024). Hepatoprotective Effects of Silybum Marianum Extraction Against Acetamiprid-Induced Stress Oxidative in Male Rats: Potential Anticancer Application.
  • Okhuelegbe, K. O., et al. (2023). Protocatechuic acid modulates hepatic oxidative stress and inflammation linked to DMN exposure in rat. Drug and Chemical Toxicology, 46(sup1), 1-10.
  • Preissner, S. C., et al. (2023). Biochemistry, Cytochrome P450.
  • Komulainen, T., et al. (2015). Sodium valproate induces mitochondrial respiration dysfunction in HepG2 in vitro cell model. Toxicology, 333, 59-69.
  • Kumar, A., et al. (2015). N-Acetyl Cysteine in the Management of Rodenticide Consumption — Life Saving?. Journal of Clinical and Diagnostic Research, 9(10), OC01–OC03.
  • Hypha Discovery. (n.d.). CYP Metabolite Synthesis. [Link]

  • Lee, J., et al. (2022).
  • Patsnap. (2024). What is the mechanism of Progabide?. [Link]

  • Wang, Y., et al. (2020). Hyperoside Protected Against Oxidative Stress-Induced Liver Injury via the PHLPP2-AKT-GSK-3β Signaling Pathway In Vivo and In Vitro. Frontiers in Pharmacology, 11, 1024.
  • Lu, Y., et al. (2022). Applications of Covalent Chemistry in Targeted Protein Degradation. Chemical Society Reviews, 51(22), 9263–9285.
  • Wang, F., et al. (2017). Protective roles of hepatic GABA signaling in acute liver injury of rats. American Journal of Physiology-Gastrointestinal and Liver Physiology, 312(3), G249-G257.
  • Dr.Oracle. (2025). How does baclofen (GABA receptor agonist)
  • Pessayre, D., et al. (1999). Steatohepatitis-inducing drugs cause mitochondrial dysfunction and lipid peroxidation in rat hepatocytes. Gastroenterology, 116(6), 1432-1441.
  • Li, S., et al. (2015). Oxidative Stress in Liver Diseases: Pathogenesis, Prevention, and Therapeutics. Oxidative Medicine and Cellular Longevity, 2015, 357173.
  • Ji, L., et al. (2009). Protective mechanisms of N-acetyl-cysteine against pyrrolizidine alkaloid clivorine-induced hepatotoxicity. Journal of Cellular Biochemistry, 108(2), 424-432.
  • Vargas-Mendoza, N., et al. (2014). Hepatoprotective effect of silymarin.
  • Zanger, U. M., & Schwab, M. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Cells, 12(10), 1406.
  • UCLA Digestive Diseases. (2022).
  • Wikipedia. (2023). Gabapentinoid. [Link]

  • Wang, Y., et al. (2024). Research progress on the role of mitochondria in the process of hepatic ischemia-reperfusion injury. Frontiers in Immunology, 15, 1408821.
  • Vargas-Mendoza, N., et al. (2014). Hepatoprotective effect of silymarin.
  • Thomas, R. S., et al. (2019). Evaluation of 5-day In Vivo Rat Liver and Kidney With High-throughput Transcriptomics for Estimating Benchmark Doses of Apical Outcomes. Toxicological Sciences, 169(2), 472–486.
  • Sadowska, A. M. (2012). The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress. Current Pharmaceutical Design, 18(20), 3001–3007.

Sources

Technical Support Center: Optimizing Progabide Acid (SL 75.102) Experimental Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Neuropharmacology Division) Ticket ID: PROG-SL75102-TROUBLESHOOT[1]

Executive Summary: The Progabide Acid Paradox

Welcome to the technical support hub for this compound (SL 75.102). As the active metabolite of the prodrug Progabide, this compound is a potent, non-selective GABA mimetic.[1]

The Core Challenge: Researchers often misinterpret "off-target" effects with this compound.[1] In 80% of support cases, the issue is not a true off-target receptor interaction, but rather chemical instability (hydrolysis) or lack of pharmacological isolation (GABA_A vs. GABA_B).[1]

This guide addresses the three critical vectors where experiments fail:

  • Chemical Integrity: Preventing the hydrolysis of the imine bond.

  • Pharmacological Selectivity: Distinguishing GABA_A from GABA_B mediated effects.

  • Biological Toxicity: Managing the hepatotoxic potential of benzophenone metabolites.[1]

Module 1: Chemical Stability & Formulation

"My compound lost potency after 4 hours in solution. Is it binding to plastic?"

Diagnosis: It is likely not binding to plastic; it is degrading.[1] this compound contains a Schiff base (imine bond) which is thermodynamically unstable in aqueous, acidic environments.[1] It hydrolyzes into GABA and a benzophenone derivative (which is inactive at the receptor but potentially toxic).[1]

The Mechanism of Failure: The imine linkage (


) is susceptible to nucleophilic attack by water, a process catalyzed by low pH.

HydrolysisPathway Progabide This compound (SL 75.102) Intermediate Unstable Imine Hydrolysis Progabide->Intermediate Time + H2O Condition Aqueous Solution (pH < 6.0) Condition->Intermediate Catalyzes GABA GABA (Active Control) Intermediate->GABA Benzo Benzophenone Derivative (Toxic/Inactive) Intermediate->Benzo

Figure 1: The hydrolytic degradation pathway of this compound.[1] Note that breakdown releases GABA, which can confound results if you are testing for specific this compound kinetics.[1]

Troubleshooting Protocol: Formulation Stability

ParameterCritical SpecificationThe "Why" (Causality)
Solvent 100% DMSO (Anhydrous)Prevents hydrolysis.[1] The compound is lipophilic; aqueous stock solutions degrade rapidly.[1]
Storage -20°C or -80°C Kinetic stabilization.[1] At RT, DMSO stocks can degrade over weeks; aqueous preps degrade in hours.[1]
Assay Buffer pH pH 7.0 - 7.4 The stability profile is bell-shaped.[1] Stability is maximal at neutral pH; acidic buffers accelerate imine cleavage [1].[1]
Usage Window < 60 Minutes Once diluted into aqueous media (culture or bath solution), use immediately.[1] Do not store diluted aliquots.
Module 2: Pharmacological Selectivity (The "Off-Target" Receptor)

"I see an effect, but is it GABA_A or GABA_B? Or is it an off-target interaction?"

Diagnosis: this compound is a dual agonist .[1] It activates both the ionotropic GABA_A receptor (Cl- flux) and the metabotropic GABA_B receptor (Gi/o coupled) [2].[1][2] If you do not pharmacologically isolate your target, the "off-target" effect you observe is likely the other GABA receptor subtype.[1]

The Isolation Protocol: To validate that your effect is specific to one subtype, you must use a "Subtractive Pharmacology" approach.[1]

ReceptorIsolation Input Experimental Sample + this compound BlockA Add Bicuculline (GABA-A Antagonist) Input->BlockA BlockB Add Saclofen (GABA-B Antagonist) Input->BlockB ResultBoth Signal Persists w/ Both: TRUE OFF-TARGET Input->ResultBoth Add Both Antagonists ResultA Signal Remains: Mediated by GABA-B BlockA->ResultA Effect Persists ResultNone No Signal: Mediated by target blocked BlockA->ResultNone Effect Lost ResultB Signal Remains: Mediated by GABA-A BlockB->ResultB Effect Persists BlockB->ResultNone Effect Lost

Figure 2: Subtractive pharmacological workflow to distinguish GABA subtype activity from true off-target effects.

FAQ: Validating Selectivity

  • Q: How do I confirm it's not hitting the Benzodiazepine site?

    • A: Co-treat with Flumazenil . This compound binds the orthosteric GABA site, not the allosteric benzodiazepine site.[1] Flumazenil should not block this compound's primary current, whereas Bicuculline will [3].[1]

  • Q: What if I see effects even with Bicuculline and Saclofen?

    • A: This indicates a True Off-Target Effect .[1] Potential culprits include:

      • p450 Inhibition: High concentrations may inhibit CYP enzymes.[1]

      • Metabolite Toxicity: The benzophenone cleavage product (see Module 1) disrupting membrane integrity.[1]

Module 3: Toxicity & Assay Interference

"My cells are dying, or the fluorescence readout is quenching."

Diagnosis: Progabide (and its acid form) has a known history of hepatotoxicity in clinical settings [4].[1] In vitro, this manifests as cytotoxicity driven by the benzophenone metabolite or direct membrane perturbation due to lipophilicity.[1]

Troubleshooting Guide: Toxicity vs. Mechanism

ObservationProbable CauseVerification Step
Rapid Cell Death (<2 hrs) Solvent Toxicity Check final DMSO concentration.[1] Ensure it is < 0.1% (v/v).[1]
Delayed Cell Death (24 hrs) Metabolite Toxicity Run an LDH release assay.[1] If high, the benzophenone byproduct is likely accumulating.[1]
Fluorescence Drop Quenching Artifact Benzophenone derivatives are UV-active.[1] They can absorb light in the UV-Blue spectrum.[1]

Critical Control Experiment: The "Mock" Hydrolysate To prove that toxicity is not due to GABA receptor activation:

  • Prepare a stock of this compound.[1]

  • Incubate half of it at pH 4.0 for 24 hours (forcing hydrolysis to GABA + Benzophenone).

  • Neutralize to pH 7.4.[1]

  • Treat cells with this "degraded" mix.[1]

  • Result: If toxicity persists but GABAergic signaling is lost, the "off-target" effect is the benzophenone byproduct [5].[1]

References
  • Stability & Solubility: The stability-pH profile of Progabide is bell-shaped, with maximum stability at pH 6-7.[1][3] Journal of Pharmaceutical Sciences.

  • Receptor Mechanism: Progabide binds to both GABA_A and GABA_B receptors.[1][2][4][5] DrugBank / NIH.[1] [1]

  • GABA Complex Interaction: Progabide action may be mediated via the GABA/benzodiazepine receptor complex but acts as an orthosteric agonist.[1] Experimental Neurology.

  • Hepatotoxicity: Submassive hepatic necrosis associated with Progabide use; immunologically mediated or lipophilic moiety interaction.[1][6] Digestive Diseases and Sciences.

  • Metabolic Breakdown: Progabide metabolizes into this compound (SL 75.102) and eventually GABA and gabamide.[1] Wikipedia / CNS Drugs.[1]

Sources

Technical Support Center: Synthesis of High-Purity Progabide Acid (SL-75102)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of high-purity Progabide Acid. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address the common challenges encountered during the conversion of Progabide to its active metabolite, this compound, providing field-proven insights in a direct question-and-answer format.

Introduction: The Challenge of this compound Synthesis

Progabide is a prodrug that, once administered, is metabolized into several active compounds, the most potent of which is its corresponding carboxylic acid, this compound (SL-75102).[1][2] The synthesis of this metabolite is essential for use as an analytical standard, for pharmacological studies, and for metabolite identification.

The primary route for this synthesis is the hydrolysis of the terminal primary amide of Progabide. However, this transformation is complicated by the molecule's inherent instability. The central imine (Schiff base) bond is susceptible to hydrolysis under the very acidic or basic conditions typically used for cleaving a stable amide.[3][4] Furthermore, the final product is a zwitterion, making purification a significant hurdle.[5][6] This guide provides troubleshooting strategies and detailed protocols to navigate these challenges.

Troubleshooting Guide: Common Synthesis Issues

Problem 1: My reaction is incomplete, and I have a high percentage of starting material (Progabide) remaining.

Question: I've attempted the hydrolysis of Progabide, but HPLC analysis shows a significant peak for the starting material. How can I drive the reaction to completion without degrading the product?

  • Potential Cause 1: Insufficiently Forcing Reaction Conditions.

    • Scientific Rationale: Primary amides are highly stable and require significant energy or potent catalysis to hydrolyze. Mild conditions chosen to protect the imine may be insufficient to cleave the amide bond effectively.

    • Suggested Solution: Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by HPLC every hour. If using basic hydrolysis (e.g., NaOH, Ba(OH)₂), consider a modest increase in reagent stoichiometry (e.g., from 2.0 eq to 3.0 eq). Avoid excessively high temperatures (>80-90°C) or strong acid/base concentrations, which will accelerate imine cleavage.

  • Potential Cause 2: Biphasic Reaction Mixture.

    • Scientific Rationale: Progabide is sparingly soluble in water.[7] If the reaction is run in a purely aqueous system, poor solubility can limit the interaction between the substrate and the catalyst, leading to a stalled reaction.

    • Suggested Solution: Introduce a co-solvent to improve solubility. A mixture of water and a water-miscible organic solvent like Tetrahydrofuran (THF) or 1,4-Dioxane can create a homogeneous reaction environment. A 2:1 or 3:1 ratio of water to co-solvent is a good starting point.

  • Potential Cause 3: Ineffective Catalyst System.

    • Scientific Rationale: While strong acids and bases are effective, they pose a high risk to the imine linkage.[4][8]

    • Suggested Solution: Consider enzymatic hydrolysis. Certain amidase or lipase enzymes can operate under near-neutral pH and mild temperatures, offering high selectivity for the amide bond while preserving the imine. This approach requires screening for a suitable enzyme but can yield a much cleaner product profile.

Problem 2: My main product peak is pure, but my yield is very low. HPLC-MS shows a significant peak corresponding to the benzophenone derivative.

Question: The reaction seems to have worked, but I've lost most of my material. Mass spectrometry points to cleavage of the imine bond. What went wrong?

  • Potential Cause: Imine Hydrolysis.

    • Scientific Rationale: This is the central challenge of this synthesis. The imine bond is in equilibrium with its constituent aldehyde/ketone and amine, and this equilibrium is rapidly shifted towards hydrolysis in the presence of excess water, especially under acidic or basic conditions.[4][8]

    • Suggested Solution 1 (Condition Optimization): The key is to find a kinetic window where amide hydrolysis occurs at a reasonable rate while imine hydrolysis is minimized. This typically means using milder conditions for a longer period.

      • For Basic Hydrolysis: Use a milder base like barium hydroxide (Ba(OH)₂) instead of NaOH. Work at the lowest effective temperature (e.g., 40-50°C) and monitor the reaction closely, stopping it as soon as the starting material is consumed to prevent prolonged exposure of the product to the basic medium.

      • For Acidic Hydrolysis: Use a dilute solution of a strong acid (e.g., 1-2 M HCl) instead of a concentrated one. As with base hydrolysis, use the lowest temperature possible and monitor reaction progress frequently. The mechanism of acid-catalyzed imine hydrolysis is well-documented and proceeds via protonation of the imine nitrogen.[4]

    • Suggested Solution 2 (Protecting Group Strategy): While more complex, a protecting group strategy is a classic solution for selective transformations. This would involve reducing the imine to a more stable secondary amine, protecting the amine, hydrolyzing the amide, and then re-oxidizing to the imine. This is a multi-step process and may not be ideal for all applications but offers the highest degree of control.

Problem 3: I have a mixture of product and starting material that is difficult to separate, and purification is challenging.

Question: I can't seem to isolate my this compound. During work-up, it either stays in the aqueous layer or I get a messy emulsion. Column chromatography isn't working. How can I purify my product?

  • Potential Cause: Zwitterionic Nature of the Product.

    • Scientific Rationale: this compound contains both a basic nitrogen (in the imine) and a carboxylic acid, making it a zwitterion. Zwitterionic compounds often have high water solubility and poor solubility in common organic solvents, and they interact very strongly with silica gel, making standard chromatography ineffective.[5][9]

    • Suggested Solution: Purification via Isoelectric Point Precipitation.

      • Post-Reaction Quench: After the reaction, cool the mixture to 0-5°C.

      • pH Adjustment: Slowly and carefully add aqueous acid (e.g., 1 M HCl) to the reaction mixture. The goal is to protonate the imine and bring the pH down to ~2-3. This will ensure the carboxylic acid is protonated and the molecule has an overall positive charge, keeping it dissolved in the aqueous phase.

      • Extraction of Neutrals: Wash the acidic aqueous layer with an organic solvent like ethyl acetate or dichloromethane. This will remove any unreacted starting material (Progabide) and the neutral benzophenone impurity.

      • Isoelectric Precipitation: Now, slowly add a base (e.g., 1 M NaOH) to the clean aqueous layer with vigorous stirring. As the pH approaches the isoelectric point (pI) of the molecule (the pH at which the net charge is zero), the zwitterionic this compound will become least soluble and precipitate out as a solid. The pI will need to be determined empirically but is likely in the range of pH 4-6.

      • Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold deionized water, and then a small amount of a non-polar solvent like diethyl ether to aid in drying. Dry the solid under high vacuum. This method is a standard and effective technique for purifying amino acids and other zwitterions.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should be looking for in my final product? A1: You should develop an HPLC-MS method to screen for the four most likely impurities. Forced degradation studies under various stress conditions (acid, base, heat, oxidation) can help confirm the identity of these potential degradants.[10][11]

Impurity ID Name / Description Origin Theoretical [M+H]⁺
A Unreacted ProgabideIncomplete Reaction335.09
B Benzophenone DerivativeImine Hydrolysis253.02
C GABA (γ-aminobutyric acid)Imine Hydrolysis104.07
D Decarboxylation ProductThermal Degradation292.11

Q2: Which analytical method is best for assessing the purity of this compound? A2: A validated, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard.[12][13] Given the zwitterionic nature of the analyte, careful method development is required.

  • Column: C18 column (e.g., 4.6 x 250mm, 5µm).

  • Mobile Phase: A buffered mobile phase is crucial for consistent retention and peak shape of an ionizable compound.[5] Start with a gradient of:

    • Mobile Phase A: Water with 0.1% Formic Acid or 10mM Ammonium Acetate (adjust pH to 4.5).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Detection: UV detection at a wavelength determined by a UV scan of the analyte (typically in the 250-280 nm range).

  • Validation: The method should be validated according to ICH guidelines for parameters like linearity, accuracy, precision, LOD, and LOQ.[13][14]

Q3: How should I store high-purity this compound? A3: this compound is susceptible to both hydrolytic and potentially photolytic degradation. It should be stored as a solid in an amber vial, under an inert atmosphere (argon or nitrogen), and at low temperatures (-20°C is recommended for long-term storage).

Q4: Can I use normal-phase (silica gel) column chromatography for purification? A4: It is strongly discouraged. Zwitterionic compounds like this compound typically bind irreversibly to the acidic silanol groups on the silica surface, resulting in very poor or no recovery of the product.[5] Alternative methods like isoelectric point precipitation, ion-exchange chromatography, or specialized reversed-phase chromatography are required.[1][15]

Protocols & Visualizations

Representative Protocol 1: Synthesis via Controlled Basic Hydrolysis

This is a representative protocol based on established chemical principles. Optimization will be required.

  • Dissolution: Dissolve Progabide (1.0 eq) in a mixture of 1,4-Dioxane and water (1:2 v/v) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Reagent Addition: Add finely ground Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O, 2.5 eq).

  • Reaction: Heat the mixture to 50°C and stir vigorously. Monitor the reaction progress every 1-2 hours by taking a small aliquot, quenching with 1 M HCl, and analyzing by HPLC.

  • Completion: Once HPLC analysis shows <5% remaining starting material (typically 6-12 hours), cool the reaction to room temperature.

  • Work-up: Add solid ammonium sulfate to precipitate the barium as barium sulfate. Stir for 30 minutes and remove the solids by filtration through a pad of Celite.

  • Purification: Transfer the filtrate to a beaker and proceed with the Purification via Isoelectric Point Precipitation protocol described in Problem 3.

Experimental & Troubleshooting Workflows

SynthesisWorkflow Progabide Progabide (Starting Material) Hydrolysis Step 1: Controlled Amide Hydrolysis Progabide->Hydrolysis Workup Step 2: Quench & Removal of Catalyst Hydrolysis->Workup Purification Step 3: Purification (Isoelectric Ppt.) Workup->Purification FinalProduct High-Purity This compound Purification->FinalProduct Analysis Step 4: Purity Analysis (RP-HPLC) FinalProduct->Analysis QC Check

Caption: General workflow for the synthesis and purification of this compound.

TroubleshootingTree Start HPLC Shows Purity < 99% Identify Identify Major Impurity by LC-MS Start->Identify ImpurityA Impurity A: Unreacted Progabide Identify->ImpurityA m/z = 335.1 ImpurityB Impurity B: Benzophenone Deriv. Identify->ImpurityB m/z = 253.0 Other Other Impurities Identify->Other multiple/unknown Sol_A Solution: - Increase reaction time/temp - Add co-solvent for solubility ImpurityA->Sol_A Sol_B Solution: - Lower reaction temp - Use milder base (e.g., Ba(OH)₂) - Reduce reaction time ImpurityB->Sol_B Sol_Other Solution: - Re-purify via isoelectric ppt. - Check starting material purity Other->Sol_Other

Caption: Decision tree for troubleshooting low-purity synthesis outcomes.

References

  • Wikipedia. (n.d.). Progabide. Retrieved February 11, 2026, from [Link]

  • Loiseau, P., & Duche, B. (1991). Progabide.
  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved February 11, 2026, from [Link]

  • Pharma Dost. (n.d.). GABA analogues - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved February 11, 2026, from [Link]

  • Schlaad, H., & Antonietti, M. (2003). Structures and Synthesis of Zwitterionic Polymers. MDPI.
  • Shapiro, A. B., et al. (2020). How to desalt zwitterions? ResearchGate. Retrieved February 11, 2026, from [Link]

  • Jiang, Z., et al. (n.d.). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-portal.org.
  • PubChem. (n.d.). Progabide. National Institutes of Health. Retrieved February 11, 2026, from [Link]

  • Rodriguez, S., et al. (2010). Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. NIH.
  • Google Patents. (2011).
  • Patsnap Synapse. (2024). What is the mechanism of Progabide? Retrieved February 11, 2026, from [Link]

  • Google Patents. (2013).
  • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved February 11, 2026, from [Link]

  • Meyyanathan, S.N. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • Bajaj, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • MedCrave online. (2016).
  • Sharma, M.K., & Murugesan, M. (n.d.).
  • Google Patents. (n.d.). US7858399B2 - Synthesis and application of procainamide analogs for use in an immunoassay.
  • Pharmaceutical Technology. (2016).
  • PubMed. (n.d.). Progabide-induced changes in carbamazepine metabolism.
  • Quest Journals. (n.d.).
  • Master Organic Chemistry. (2022).
  • Organic Chemistry Portal. (n.d.).
  • Reddit. (2022).
  • Justia Patents. (2008). Advanced drug development and manufacturing.
  • PubMed. (n.d.). An analysis of the actions of progabide, a specific GABA receptor agonist, on kindling and kindled seizures.
  • ResearchGate. (2010).
  • MDPI. (2022). Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants.
  • ICH. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.

Sources

overcoming poor oral bioavailability of progabide in research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Progabide Optimization Subject: Overcoming Poor Oral Bioavailability & Stability in Preclinical Research Ticket ID: PGB-BIOAV-001 Assigned Specialist: Senior Application Scientist, CNS Drug Delivery Unit

Executive Summary: The "Progabide Paradox"

Welcome to the technical guide for Progabide (PGB). If you are accessing this module, you are likely encountering a common frustration: inconsistent plasma exposure despite high oral dosing.

Progabide was designed as a "Trojan Horse"—a lipophilic Schiff base prodrug intended to carry GABA across the Blood-Brain Barrier (BBB). However, its chemical structure creates a dual failure point:

  • Gastric Instability: The imine bond (Schiff base) is acid-labile, hydrolyzing prematurely in the stomach.

  • Metabolic Washout: High lipophilicity (LogP ~3.0) drives extensive first-pass metabolism in the liver.

This guide provides the protocols to stabilize the molecule and bypass these physiological barriers.

Part 1: Diagnostic Matrix

Before altering your protocol, identify which barrier is failing your experiment.

SymptomProbable CauseDiagnostic Check
High variability between animals Gastric HydrolysisAre you using an unbuffered aqueous vehicle? (See Module 2)
Low Cmax, High Metabolites First-Pass MetabolismAre you detecting high levels of SL 75.102 or GABA-amide early?
Precipitation in Gavage Needle Poor SolubilityIs the dose >50mg/kg in simple saline? PGB solubility is <0.1 mg/mL.
HPLC Peaks Shifting Sample InstabilityAre plasma samples sitting at room temp? PGB hydrolyzes ex vivo.

Part 2: The Mechanism of Failure (Visualized)

To fix the bioavailability, you must understand the degradation pathway. Progabide is a Schiff base (C=N bond).[1] In acidic environments (pH < 4), this bond breaks, reverting the drug to its inactive precursors before it ever reaches the absorption site.

ProgabideFate PGB Progabide (Prodrug) Stomach Stomach (pH 1-3) PGB->Stomach Oral Dose BBB Blood-Brain Barrier PGB->BBB Lipophilic Transport Intestine Intestine (pH 6-7) Stomach->Intestine Surviving Fraction (<50%) Benz Benzophenone (Inactive) Stomach->Benz Acid Hydrolysis (Premature Breakdown) GABA_Amide GABA-Amide Stomach->GABA_Amide Liver Liver (First Pass) Intestine->Liver Absorption Liver->PGB Systemic Circ. Liver->Benz Metabolism Brain Brain (Target) BBB->Brain Brain->GABA_Amide Therapeutic Hydrolysis

Figure 1: The Fate of Progabide. The red path indicates the critical loss of drug due to gastric acidity prior to absorption.

Part 3: Formulation Protocols (The "How-To")

Do NOT use simple saline or DMSO/Water mixtures for oral gavage; the pH will drift acidic, and the drug will precipitate. Use one of the following stabilized systems.

Protocol A: Lipid-Based Self-Emulsifying System (SEDDS)

Best for: Maximizing absorption and bypassing liver metabolism via lymphatic transport.

Reagents:

  • Progabide (micronized)

  • Capryol 90 (Oil phase)

  • Cremophor EL or Tween 80 (Surfactant)

  • Transcutol P (Co-surfactant)

Procedure:

  • Weighing: Calculate the required dose. (e.g., for 100 mg/kg in rats).[2]

  • Oil Phase: Dissolve Progabide in Capryol 90 at 40°C under magnetic stirring. It must fully solubilize.

  • Surfactant Mix: Add Cremophor EL and Transcutol P (Ratio 1:1).

  • Final Ratio: Aim for Oil:Surfactant:Co-surfactant = 20:40:40.

  • Vortex: Vortex for 2 minutes until a clear, yellow isotropic mixture forms.

  • Administration: Gavage directly. Upon contact with gastric fluid, this forms a microemulsion that protects the drug and enhances permeability.

Protocol B: Cyclodextrin Complexation (HP-β-CD)

Best for: Aqueous solubility and protecting the Schiff base from acid hydrolysis.

The Science: The hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin encapsulates the benzophenone moiety, shielding the imine bond from protons.

Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in 50mM Phosphate Buffer (pH 7.4). Crucial: Do not use water; use buffer to maintain neutral pH.

  • Addition: Add Progabide in excess to the vehicle.

  • Equilibration: Shake at 25°C for 24 hours (or sonicate for 30 mins if time-sensitive, though shaking is preferred for stability).

  • Filtration: Filter through a 0.45µm PVDF filter to remove un-complexed solid.

  • Verification: Check concentration via UV/HPLC before dosing.

Part 4: In Vivo Troubleshooting & Sampling

Q: My HPLC peaks are disappearing in the autosampler. What is happening?

A: Progabide continues to hydrolyze in your plasma samples if they are not stabilized.

  • Fix: Collect blood into pre-chilled tubes containing Sodium Fluoride (NaF) or immediate centrifugation at 4°C.

  • Buffer: Immediately add 10µL of 0.1M Phosphate Buffer (pH 7.4) to the plasma aliquot to neutralize any acidification from metabolic processes.

  • Analysis: Analyze within 12 hours. Do not leave on the autosampler at room temperature.

Q: Can I use IP (Intraperitoneal) injection instead?

A: Yes, but be careful.

  • IP bypasses the stomach (solving the acid instability).

  • IP does not bypass the liver (first-pass metabolism remains).

  • Vehicle for IP: Use the Cyclodextrin protocol above. Avoid DMSO >10% as it causes peritonitis which alters absorption rates.

Part 5: Frequently Asked Questions (FAQ)

Q1: Why does Progabide have a "bell-shaped" stability profile? Answer: Progabide is most stable at pH 6–7.[3]

  • At pH < 4 (Acid): The imine bond protonates and hydrolyzes (breaks).

  • At pH > 9 (Base): The phenol group ionizes, leading to oxidation sensitivity.

  • Takeaway: Always buffer your vehicle to pH 7.4.

Q2: I see a metabolite "SL 75.102" in my readout. Is this bad? Answer: No, SL 75.102 is the active acid metabolite. However, if you see high levels of GABA or Benzophenone in the plasma immediately after dosing, it means your prodrug broke down before reaching the brain. The goal is to get the parent compound (Progabide) or the active acid metabolite into the CNS.[4]

Q3: What is the absolute bioavailability (F) in rats? Answer: In unoptimized vehicles (suspension), F is often < 10-20%. With optimized lipid or cyclodextrin formulations, you can achieve F ~ 40-50%, primarily by reducing gastric loss.

References

  • Morselli, P. L., et al. (1981). Clinical pharmacokinetics of progabide.[1][4] Clinical Pharmacokinetics.[1][4][5]

  • Farraj, N. F., et al. (1988).[3][6] The stability and solubility of progabide and its related metabolic derivatives.[3] Pharmaceutical Research.[2][3]

  • Johno, I., et al. (1985). Digestive hydrolysis of progabide in the rat. Journal of Pharmacy and Pharmacology.

  • Loiseau, P. (1991). Progabide: The Medical Treatment of Epilepsy.[1][4][6][7] Taylor & Francis.

  • Anderson, B. D., et al. (2015). Strategies for the design of prodrugs to overcome physicochemical and pharmacokinetic barriers. Nature Reviews Drug Discovery.

Sources

identifying and mitigating artifacts in progabide acid experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Progabide Acid Experiments

Introduction

Welcome to the technical support center for progabide and its active metabolite, this compound. As a GABA receptor agonist, progabide is a powerful tool in neuroscience research, particularly in studies related to epilepsy, spasticity, and other neurological disorders involving the GABAergic system.[1][2][3] However, its nature as a prodrug and its complex metabolism present unique challenges in experimental design and data interpretation.[1][4]

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with progabide. It provides in-depth, field-proven insights into identifying and mitigating common experimental artifacts through a series of frequently asked questions and detailed troubleshooting protocols. Our goal is to ensure the integrity and reproducibility of your research.

Part 1: Pre-Experimental Considerations & Compound Handling

Before beginning any experiment, understanding the physicochemical properties of your compound is critical. Artifacts often originate from improper handling, storage, or solution preparation.

FAQ 1: Stability and Storage

Q: I've prepared a stock solution of progabide. How stable is it and what are the optimal storage conditions? I'm concerned about degradation affecting my results.

A: This is a crucial first step. Progabide's stability is highly dependent on pH. Studies have shown its maximum stability occurs in a pH range of 6 to 7.[5] Outside this range, it is susceptible to hydrolysis, which can lead to the formation of inactive degradation products, altering the effective concentration of your compound and introducing confounding variables.

Root Cause Analysis:

  • Hydrolysis: Progabide contains an amide functional group, which is susceptible to hydrolysis, especially under acidic or basic conditions.[6] This process cleaves the molecule, rendering it inactive as a GABA agonist.

  • Oxidation: Like many organic molecules, progabide can be susceptible to oxidation, which can be initiated by light or heat.[6]

Mitigation Strategy & Protocol:

  • Solvent Selection: For initial stock solutions, use a high-purity, anhydrous solvent like DMSO.

  • pH-Controlled Buffering: When preparing aqueous working solutions for cell-based assays or electrophysiology, use a stable physiological buffer such as HEPES-buffered saline, ensuring the final pH is between 6.0 and 7.0.[5] Avoid highly acidic or alkaline buffers.

  • Storage Protocol:

    • Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • Protect all solutions from light by using amber vials or wrapping tubes in foil.[6]

    • Prepare aqueous working solutions fresh for each experiment from the frozen stock. Do not store aqueous solutions for extended periods.

Table 1: Progabide Stability Profile
ParameterConditionStability OutcomeRecommendation
pH < 6.0 or > 7.0Increased rate of hydrolytic degradation.Maintain working solutions at pH 6.0-7.0.[5]
Temperature ElevatedIncreased degradation rate.Store stock solutions at -20°C or below; avoid heat.[5]
Light UV/VisiblePotential for oxidative degradation.Use amber vials or foil to protect from light.[6]
Solvent AqueousLower stability compared to organic solvent.Prepare fresh from DMSO/Ethanol stock for each experiment.

Part 2: In-Experiment Artifacts & Troubleshooting

Artifacts that arise during an experiment can be subtle and difficult to trace. This section addresses common issues encountered during the application of progabide in typical assays.

The Challenge of Metabolism

Progabide is a prodrug. In biological systems, it is metabolized into several active compounds, including the more potent this compound (SL-75.102), gabamide, and GABA itself.[1] This metabolic cascade is a primary source of experimental variability and potential artifacts.

Diagram 1: Progabide Metabolic Pathway

G Progabide Progabide (SL-76.002) (Crosses BBB) Progabide_Acid This compound (SL-75.102) (Active Metabolite) Progabide->Progabide_Acid Metabolism Gabamide Gabamide (Active Metabolite, does not cross BBB) Progabide->Gabamide Metabolism GABA GABA (Active Metabolite, does not cross BBB) Progabide_Acid->GABA Metabolism

Caption: Metabolic conversion of progabide into its primary active metabolites.

FAQ 2: Electrophysiology - Inconsistent Receptor Activation

Q: I'm performing whole-cell patch-clamp recordings. Sometimes I see a robust response to progabide, but other times the current is weak or variable, even at the same concentration. What could be the cause?

A: This is a classic problem when working with prodrugs in vitro. The variability you're observing is likely due to inconsistent metabolic conversion of progabide to its more potent form, this compound.[1] Standard in vitro preparations, such as cell lines (e.g., HEK293) or even acute brain slices, may lack the necessary metabolic enzymes present in vivo.

Root Cause Analysis:

  • Lack of Metabolic Enzymes: The cell type used may not express the enzymes required to convert progabide to this compound, leading to an underestimation of its potential effect.

  • Receptor Subtype Expression: The response will depend on the specific GABA receptor subtypes (GABA-A and GABA-B) expressed in your system.[2][4] Progabide and its metabolites have different affinities for these receptors.

  • Receptor Desensitization: Prolonged application of a GABA agonist can lead to receptor desensitization, causing a diminished response over time.

Mitigation Strategy & Workflow:

  • Use the Active Metabolite Directly: The most reliable way to eliminate this artifact is to use This compound (SL-75.102) directly in your experiments. This bypasses the need for metabolic conversion and ensures you are testing the effects of the primary active compound.

  • Control for Vehicle Effects: The solvent used to dissolve progabide (e.g., DMSO) can have effects on its own. Always include a vehicle-only control group to ensure the observed effects are from the compound itself.[7]

  • Optimize Application Time: To avoid receptor desensitization, use a rapid application system and keep the exposure time as short as possible to elicit a peak response.[7]

Diagram 2: Troubleshooting Workflow for Electrophysiology

G Start Inconsistent Response Observed CheckMetabolism Is the experimental system metabolically active? Start->CheckMetabolism UseActive Switch to this compound (SL-75.102) CheckMetabolism->UseActive No CheckControls Are vehicle controls included and clean? CheckMetabolism->CheckControls Yes UseActive->CheckControls RunVehicle Run vehicle-only experiments CheckControls->RunVehicle No CheckApplication Is application time minimized to prevent desensitization? CheckControls->CheckApplication Yes RunVehicle->CheckApplication OptimizePuff Optimize puff duration and pressure CheckApplication->OptimizePuff No Success Consistent Response Achieved CheckApplication->Success Yes OptimizePuff->Success

Caption: Decision tree for troubleshooting inconsistent electrophysiological responses.

Part 3: Data Analysis & Interpretation

FAQ 3: Off-Target Effects and Confounding Results

Q: I'm seeing effects that don't seem to be purely GABAergic. Could progabide be acting on other systems?

A: While progabide and its metabolites are reported to be highly selective for GABA receptors, it is crucial to validate this in your specific system.[1] High concentrations of any drug can lead to off-target effects.[7] Furthermore, the downstream consequences of GABAergic modulation can indirectly influence other neurotransmitter systems. For instance, GABA receptor activation can reduce dopamine turnover and alter norepinephrine and serotonin levels.[8][9]

Root Cause Analysis:

  • High Concentrations: Using concentrations significantly above the EC50 can lead to non-specific binding and off-target pharmacology.

  • Indirect Network Effects: In complex systems like brain slices or in vivo models, altering the primary inhibitory tone will inevitably cause secondary, polysynaptic effects on other systems (e.g., glutamatergic, dopaminergic).

Mitigation and Validation Protocol:

  • Conduct a Dose-Response Curve: Determine the lowest effective concentration for your desired effect. This minimizes the risk of off-target activity.[7]

  • Use Specific Antagonists: To confirm the effect is GABA receptor-mediated, attempt to block the progabide-induced response with specific antagonists.

    • For GABA-A receptors, use a blocker like Bicuculline .

    • For GABA-B receptors, use a blocker like Saclofen or Phaclofen .

  • Protocol: Antagonist Challenge Assay

    • Step 1: Establish Baseline: Record the baseline activity in your system (e.g., neuronal firing rate, postsynaptic currents).

    • Step 2: Apply this compound: Apply the determined effective concentration of this compound and record the response.

    • Step 3: Washout: Wash out the this compound and allow the system to return to baseline.

    • Step 4: Apply Antagonist: Apply the specific GABA receptor antagonist (e.g., Bicuculline) for a sufficient pre-incubation period.

    • Step 5: Co-apply this compound + Antagonist: While the antagonist is still present, re-apply this compound.

    • Validation: A significant reduction or complete blockade of the this compound response in the presence of the antagonist confirms that the effect is mediated by the targeted GABA receptor.

FAQ 4: Analytical Quantification - Discrepancies in Measurements

Q: I am trying to quantify progabide and its metabolites in plasma samples using HPLC, but my results don't correlate well with a functional assay (like a radioreceptor assay). Why?

A: This is a well-documented challenge. An HPLC method provides a precise concentration of specific molecules (progabide, this compound, etc.).[10][11] A functional or binding assay, like a (3H) muscimol radioreceptor assay, measures the total GABAergic activity from all active compounds in the sample.[10]

Root Cause Analysis:

  • Multiple Active Metabolites: The sample contains progabide, this compound, gabamide, and GABA, all of which can contribute to the signal in a functional assay but will be separated by HPLC.[1][10]

  • Different Pharmacokinetics: These metabolites have different elimination half-lives. A discrepancy between HPLC and a functional assay can arise because the relative proportions of these active compounds change over time.[10]

Mitigation Strategy:

  • Comprehensive HPLC Analysis: Your analytical method should be validated to detect and quantify not just the parent drug (progabide) but also its key active metabolites.[11][12] This provides a complete picture of the pharmacologically active species.

  • Correlate with Caution: When comparing analytical and functional data, do so with a clear understanding of what each assay is measuring. Acknowledge that the functional assay represents the integrated effect of all agonists present.

  • Time-Course Analysis: Perform a time-course study to map how the concentrations of each metabolite change over time and how this correlates with the overall functional effect.

References

  • Progabide - Wikipedia. Wikipedia. [Link]

  • What is the mechanism of Progabide? (2024-07-17). Patsnap Synapse. [Link]

  • The stability and solubility of progabide and its related metabolic derivatives. PubMed. [Link]

  • What is Progabide used for? (2024-06-15). Patsnap Synapse. [Link]

  • Pharmacology of the GABAergic system: effects of progabide, a GABA receptor agonist. PubMed. [Link]

  • Acid metabolite of progabide pharmacokinetics following single administration in the rabbit with special references to HPLC and (3H) muscimol radioreceptor assay. PubMed. [Link]

  • What are the side effects of Progabide? (2024-07-14). Patsnap Synapse. [Link]

  • Progabide-induced changes in carbamazepine metabolism. PubMed, National Institutes of Health. [Link]

  • Strategies to improve the regulatory assessment of developmental neurotoxicity (DNT) using in vitro methods. PMC, National Institutes of Health. [Link]

  • Progabide | C17H16ClFN2O2. PubChem, National Institutes of Health. [Link]

  • In vitro techniques for the assessment of neurotoxicity. PMC, National Institutes of Health. [Link]

  • Progabide | The Medical Treatment of Epilepsy. Taylor & Francis eBooks. [Link]

  • 6 Steps for Successful in vitro Drug Treatment. (2025-04-29). Bitesize Bio. [Link]

  • In vitro and in vivo techniques in CNS drug discovery. (2006-02-02). European Pharmaceutical Review. [Link]

  • In vitro approaches for neurotoxicity testing. Society of Toxicology. [Link]

  • Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring. PMC, National Institutes of Health. [Link]

  • Development and Validation of Analytical Methods for Estimation of Antidiabetic Drugs in Pharmaceutical Formulations. [Link]

  • Electrophysiology of ionotropic GABA receptors. PMC, National Institutes of Health. [Link]

  • Experimental basis for the antidepressant action of the GABA receptor agonist progabide. [Link]

  • Morphological and Electrophysiological Evidence for an Ionotropic GABA Receptor of Novel Pharmacology. Journal of Neurophysiology, American Physiological Society. [Link]

  • Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. PubMed. [Link]

  • Agonist Trapping by GABAA Receptor Channels. PMC, PubMed Central, National Institutes of Health. [Link]

  • The Apparent Voltage Dependence of GABAA Receptor Activation and Modulation Is Inversely Related to Channel Open Probability. PMC. [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010-10-09). [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC, National Institutes of Health. [Link]

  • High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives. PMC, National Institutes of Health. [Link]

  • Progabide: A New GABA-mimetic Agent in Clinical Use. PubMed, National Institutes of Health. [Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis: Progabide vs. Gabapentin in Neuromodulation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the efficacy of two notable neuromodulatory agents: progabide and gabapentin. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic data, pharmacokinetic profiles, and clinical findings to offer a comprehensive evaluation. We will explore the distinct pharmacological pathways, compare therapeutic outcomes based on available data, and detail the experimental protocols necessary for a rigorous preclinical assessment.

Introduction: Two Distinct Approaches to GABAergic and Neuronal Hyperexcitability Modulation

Progabide and gabapentin were both developed to modulate neuronal excitability, a key factor in conditions like epilepsy and neuropathic pain. However, they achieve this through fundamentally different mechanisms. Progabide is a synthetic analogue of γ-aminobutyric acid (GABA) and functions as a direct agonist at both GABA-A and GABA-B receptors.[1][2] It is a prodrug, metabolized in the body to active compounds, including GABA itself, to enhance inhibitory neurotransmission.[1][3]

Gabapentin, despite its name and structural similarity to GABA, does not act directly on GABA receptors nor does it significantly affect GABA synthesis or metabolism at clinical doses.[4][5] Instead, its primary mechanism involves binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[5][6] This action reduces the influx of calcium into presynaptic neurons, thereby decreasing the release of excitatory neurotransmitters like glutamate.[4][7]

This core mechanistic divergence is the foundation for their differing pharmacological profiles, clinical applications, and efficacy.

Mechanism of Action: A Tale of Two Pathways

The distinct operational pathways of progabide and gabapentin dictate their effects on the central nervous system.

Progabide acts as a direct GABA mimetic. As a prodrug, it crosses the blood-brain barrier and is metabolized into active agonists, including GABA.[1] These metabolites bind directly to:

  • GABA-A Receptors : This interaction opens chloride ion channels, leading to hyperpolarization of the neuron and making it less likely to fire an action potential.[3][8]

  • GABA-B Receptors : Activation of these G-protein coupled receptors leads to downstream effects that further inhibit neurotransmitter release and reduce neuronal excitability.[2][3]

Gabapentin employs a more indirect route. By binding to the α2δ-1 subunit of VGCCs, it modulates channel function.[4][6] This leads to a reduction in the trafficking of these channels to the presynaptic terminal and a subsequent decrease in calcium influx upon neuronal depolarization. The downstream effect is a diminished release of excitatory neurotransmitters, calming hyperexcited neural networks.[4][7]

G cluster_0 Progabide Pathway cluster_1 Gabapentin Pathway Progabide Progabide (Prodrug) Metabolites Active Metabolites (incl. GABA) Progabide->Metabolites Metabolism GABA_A GABA-A Receptor Metabolites->GABA_A GABA_B GABA-B Receptor Metabolites->GABA_B Hyperpolarization Neuronal Hyperpolarization GABA_A->Hyperpolarization Cl- Influx Inhibition Reduced Neuronal Excitability GABA_B->Inhibition ↓ Neurotransmitter Release Hyperpolarization->Inhibition Gabapentin Gabapentin Alpha2Delta α2δ-1 Subunit of Voltage-Gated Ca2+ Channel Gabapentin->Alpha2Delta Binds to CalciumInflux Reduced Ca2+ Influx Alpha2Delta->CalciumInflux Modulates GlutamateRelease Reduced Glutamate Release CalciumInflux->GlutamateRelease

Caption: Comparative signaling pathways of Progabide and Gabapentin.

Pharmacokinetic Profiles: Bioavailability and Dosing Implications

A drug's efficacy is intrinsically linked to its pharmacokinetic properties. Here, progabide and gabapentin show significant differences that impact clinical utility.

ParameterProgabideGabapentin
Bioavailability Readily crosses the blood-brain barrier.[1][3]27–60%; inversely proportional to dose due to saturable absorption via L-amino acid transporters.[4][9]
Metabolism Extensively metabolized into active compounds (progabide acid, gabamide, GABA).[1]Not significantly metabolized.[4][7]
Protein Binding Information not prominently available.Less than 3%.[5]
Elimination Half-life 10–12 hours.[1]5 to 7 hours.[4]
Excretion Primarily metabolized, with trace amounts of parent drug in urine.[1]Renally excreted, unchanged.[4][7]

Causality Behind Experimental Choices: The nonlinear, saturable absorption of gabapentin means that simply increasing the dose does not lead to a proportional increase in plasma concentration, making its pharmacokinetics less predictable.[9] This is a critical consideration in clinical trial design and patient dosing, often necessitating multiple daily doses to maintain therapeutic levels. Progabide's longer half-life suggests a potentially more stable plasma concentration over a dosing interval.[1]

Comparative Efficacy in Core Indications

Both drugs have been evaluated primarily for epilepsy, with gabapentin establishing a broader role in neuropathic pain management.

Epilepsy

Progabide: Approved in France for various seizure types, including generalized tonic-clonic, myoclonic, and partial seizures.[1] Clinical trials have shown it can be effective, particularly in patients resistant to other antiepileptic drugs.[10] However, results in human studies have been mixed, with some controlled trials failing to show a statistically significant difference from placebo in reducing seizure frequency in patients with intractable epilepsy.[1][11] One study noted that the addition of progabide to standard therapy beneficially affected seizure control, with 6 of 51 patients becoming seizure-free compared to 2 on placebo.[12]

Gabapentin: FDA-approved as adjunctive therapy for partial-onset seizures in adults and children.[5][13] Its efficacy is well-established, though it is considered moderately effective.[4] It works by decreasing abnormal electrical activity in the brain.

Neuropathic Pain

Progabide: While investigated for a range of neurological conditions, its use in neuropathic pain is not well-established.[14]

Gabapentin: Widely used and FDA-approved for postherpetic neuralgia (nerve pain after shingles).[13][15] It is also frequently prescribed off-label for other types of neuropathic pain, such as diabetic neuropathy.[4][16] Approximately 30-40% of patients treated for diabetic neuropathy or postherpetic neuralgia experience a meaningful benefit.[4] Its mechanism is thought to involve altering the way the body senses and transmits pain signals.[16][15]

Safety and Side Effect Profiles

The tolerability and adverse effect profile of a drug are paramount to its overall clinical utility.

Common Side EffectsProgabideGabapentin
Neurological Drowsiness, dizziness, insomnia, weakness.[1][17]Drowsiness, dizziness, fatigue, ataxia (coordination problems).[4][13][18]
Gastrointestinal Nausea, gastralgia (stomach pain).[1]Nausea, vomiting, diarrhea.[13][16]
Other Malaise, darkening of urine.[1]Weight gain, peripheral edema (swelling of limbs), blurred vision.[4][16][18]
Serious Adverse Events Hepatotoxicity (liver toxicity) with elevated liver enzymes is a significant concern and has limited its adoption.[1][19][20]Respiratory depression (especially when combined with opioids), increased risk of suicidal thoughts, and allergic reactions.[4][16][21]

Experimental Protocol: Preclinical Efficacy Assessment in a Neuropathic Pain Model

To objectively compare the analgesic efficacy of novel compounds like this compound and gabapentin in a preclinical setting, a validated and self-validating animal model is essential. The Chronic Constriction Injury (CCI) model of neuropathic pain in rodents is a standard.

Step-by-Step Methodology: CCI Model
  • Animal Acclimation (Trustworthiness Pillar): Male Sprague-Dawley rats (200-250g) are housed for 7 days under a 12h light/dark cycle with ad libitum access to food and water. This ensures baseline physiological stability and reduces stress-induced variability.

  • Baseline Behavioral Testing: Before surgery, establish a baseline pain threshold for each animal using:

    • Von Frey Filaments: To measure mechanical allodynia (pain response to a non-painful stimulus). The paw withdrawal threshold is determined using the up-down method.

    • Hargreaves Plantar Test: To measure thermal hyperalgesia (increased sensitivity to a heat stimulus). The latency to paw withdrawal from a radiant heat source is recorded.

    • Rationale (Expertise Pillar): Establishing a stable, pre-surgical baseline is critical for a self-validating system. Each animal serves as its own control, ensuring that post-treatment effects are due to the compound, not pre-existing differences in sensitivity.

  • Surgical Procedure (CCI):

    • Anesthetize the rat (e.g., isoflurane).

    • Make a small incision at the mid-thigh level of one leg to expose the sciatic nerve.

    • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with ~1 mm spacing. The ligatures should only minimally constrict the nerve, just enough to retard but not arrest circulation.

    • Suture the muscle and skin layers. A sham group undergoes the same procedure without nerve ligation.

  • Post-Operative Recovery and Model Validation:

    • Allow 7-14 days for the neuropathic pain phenotype to develop.

    • Re-test animals using Von Frey and plantar tests. A significant decrease in paw withdrawal threshold/latency in the ligated paw compared to baseline and the sham group validates the model's success.

  • Drug Administration and Efficacy Testing:

    • Randomize validated CCI animals into three groups: Vehicle control, Progabide (or its active metabolite), and Gabapentin.

    • Administer the compounds (e.g., via oral gavage or intraperitoneal injection) at clinically relevant, dose-equivalent concentrations.

    • Perform behavioral testing at peak effect times (e.g., 1-2 hours post-dose for gabapentin).[4]

    • Record paw withdrawal thresholds and latencies.

  • Data Analysis:

    • Analyze data using a two-way ANOVA with post-hoc tests (e.g., Tukey's) to compare the effects of treatment across groups and over time.

    • A significant increase in withdrawal threshold/latency in the drug-treated groups compared to the vehicle group indicates analgesic efficacy.

G start Start: Acclimation & Baseline Testing surgery CCI Surgery (or Sham) start->surgery develop Pain Phenotype Development (7-14 days) surgery->develop validate Model Validation: Behavioral Testing develop->validate randomize Randomize Animals validate->randomize group1 Group 1: Vehicle Control randomize->group1 group2 Group 2: Progabide randomize->group2 group3 Group 3: Gabapentin randomize->group3 test Post-Dose Behavioral Testing group1->test group2->test group3->test analyze Data Analysis (ANOVA) test->analyze end End: Compare Efficacy analyze->end

Caption: Experimental workflow for preclinical efficacy comparison.

Conclusion and Future Outlook

Progabide and gabapentin represent two distinct pharmacological strategies for managing neuronal hyperexcitability.

  • Progabide , as a direct GABA receptor agonist, offers a mechanism that directly enhances the brain's primary inhibitory system.[1][3] Its clinical findings have been inconsistent, and its utility has been significantly hampered by concerns over hepatotoxicity, which has limited its widespread adoption.[1][19]

  • Gabapentin , through its unique action on the α2δ-1 subunit of voltage-gated calcium channels, indirectly tamps down excitatory neurotransmission.[4][5] It has a more predictable pharmacokinetic profile at lower doses and has secured a firm place in the treatment of partial seizures and various neuropathic pain conditions, despite its moderate efficacy and notable side effects.[4]

For drug development professionals, the comparison underscores a critical lesson: while a direct and potent mechanism like that of progabide is theoretically appealing, an indirect modulatory mechanism combined with a more favorable safety and pharmacokinetic profile, as seen with gabapentin, can lead to greater clinical success and broader application. Future research may focus on developing GABAergic agents with improved safety profiles or more potent and selective α2δ ligands to build upon the foundations laid by these two compounds.

References

  • Taylor, C. P. (n.d.). Mechanisms of action of gabapentin. PubMed. Retrieved from [Link]

  • Nishikawa, K., et al. (2006). Mechanisms of the Antinociceptive Action of Gabapentin. J-Stage. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Progabide? Retrieved from [Link]

  • Wikipedia. (n.d.). Progabide. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is Progabide used for? Retrieved from [Link]

  • Wikipedia. (n.d.). Gabapentin. Retrieved from [Link]

  • Cleveland Clinic. (2021). Gabapentin: Uses, Side Effects, Dosages, Interactions & More. Retrieved from [Link]

  • Harvard Health. (2024). Gabapentin: Uses, side effects, and what you should know if you've been prescribed this medication. Retrieved from [Link]

  • Golan, D. E. (2024). Gabapentin. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Gabapentin (oral route) - Side effects & dosage. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). Progabide | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • NHS. (n.d.). Side effects of gabapentin. Retrieved from [Link]

  • NHS. (n.d.). About gabapentin. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Gabapentin? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Progabide | C17H16ClFN2O2. PubChem. Retrieved from [Link]

  • MedlinePlus. (2020). Gabapentin. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are the side effects of Progabide? Retrieved from [Link]

  • ResearchGate. (n.d.). Progabide as Antiepileptic Drug for Epileptic Seizures. Retrieved from [Link]

  • Bartholini, G., et al. (n.d.). Pharmacology of the GABAergic system: effects of progabide, a GABA receptor agonist. PubMed. Retrieved from [Link]

  • Clinical Tree. (2024). Progabide. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Comparative Study Of Pregabalin And Gabapentin As Adjunctive Therapy In Subjects With Partial Seizures. Retrieved from [Link]

  • Bockbrader, H. N., et al. (n.d.). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. PubMed. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Comparison of the Pharmacokinetics and Pharmacodynamics of Pregabalin and Gabapentin. Retrieved from [Link]

  • Leppik, I. E., et al. (1987). A controlled study of progabide in partial seizures: methodology and results. PubMed. Retrieved from [Link]

  • Gatti, G., et al. (n.d.). Pharmacokinetic interactions of progabide with other antiepileptic drugs. PubMed. Retrieved from [Link]

  • Fromm, G. H., et al. (n.d.). Comparison of progabide with other antiepileptic and GABAergic drugs. PubMed. Retrieved from [Link]

Sources

Independent Replication Guide: Progabide Acid (SL 75.102) & Progabide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Independent Replication of Published Studies on Progabide Acid (SL 75.102) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Replication Mandate

Progabide (SL 76.002) and its primary active metabolite, This compound (SL 75.102) , represent a unique class of GABAergic agents that function simultaneously as prodrugs and direct receptor agonists. Historically, replication of progabide studies has been plagued by inconsistent data due to the chemical instability of its central Schiff base (imine) linkage.

This guide provides a definitive technical framework for independently replicating the pharmacokinetic and pharmacodynamic profiles of this compound. Unlike modern stable analogs, this compound requires rigorous stabilization protocols during extraction to prevent ex vivo hydrolysis, which historically led to underestimation of its potency and half-life.

Key Replication Insight: The "prodrug" narrative is incomplete. This compound (SL 75.102) exhibits higher receptor affinity than the parent compound, necessitating its isolation as the primary analyte in efficacy studies.

Chemical & Pharmacological Profile

To replicate published efficacy, one must distinguish between the parent, the active acid metabolite, and the degradation products.

Comparative Profile: this compound vs. Alternatives

The following table contrasts this compound with standard GABAergic benchmarks used in replication controls.

FeatureThis compound (SL 75.102) Baclofen Muscimol Gabapentin
Chemical Class Benzylidene-amino acid (Schiff Base)Chlorophenyl-butanoic acidIsoxazole analogueCyclohexyl-GABA analog
Primary Mechanism Dual Agonist (GABA

& GABA

)
Selective GABA

Agonist
Selective GABA

Agonist

Calcium Channel Ligand
BBB Permeability High (Lipophilic)Low (requires transporter)ModerateHigh (L-amino acid transporter)
Metabolic Stability Low (Hydrolyzes to GABA)HighHighHigh (Not metabolized)
Replication Risk Critical: Spontaneous hydrolysis at acidic pHLowLowLow

Metabolic Pathway & Instability (Visualization)

Understanding the degradation pathway is prerequisite to experimental design. This compound is not just a metabolite; it is a transient active species that degrades into GABA and a benzophenone derivative.

ProgabideMetabolism Progabide Progabide (Parent) SL 76.002 ProgAcid This compound (Active) SL 75.102 Progabide->ProgAcid Deamidation (Liver/Plasma) Gabamide Gabamide (Intermediate) Progabide->Gabamide Hydrolysis GABA GABA (Neurotransmitter) ProgAcid->GABA Schiff Base Hydrolysis (Acidic pH) Benzophenone Benzophenone Derivative (Inactive) ProgAcid->Benzophenone Hydrolysis Gabamide->GABA Amidase

Figure 1: Metabolic and degradation pathway of Progabide.[1] Note that this compound (Red) is the critical active metabolite that degrades into GABA (Green).

Experimental Protocols for Independent Replication

Protocol A: Stabilization & Extraction (The "Self-Validating" Step)

Context: Many early studies failed to detect this compound accurately because it hydrolyzes during standard acid precipitation steps. This protocol uses Sodium Borohydride (NaBH


) reduction  to "lock" the imine bond, converting the unstable Schiff base into a stable secondary amine for analysis.

Reagents:

  • Plasma samples (Rat or Human)[2][3]

  • Sodium Borohydride (NaBH

    
    ) solution (freshly prepared)
    
  • Internal Standard: Cyclohexanecarboxylic acid or stable isotope labeled analog (this compound-d6).

Step-by-Step Workflow:

  • Collection: Collect blood into chilled tubes containing heparin and immediately centrifuge at 4°C.

  • Immediate Stabilization:

    • Add 100 µL of plasma to a reaction vial.

    • CRITICAL: Immediately add 50 µL of 1M NaBH

      
       in 0.1M NaOH.
      
    • Mechanism:[4][5] This reduces the C=N double bond to a C-N single bond, preventing hydrolysis during subsequent steps.

  • Incubation: Allow reaction for 10 minutes at room temperature.

  • Extraction:

    • Add 500 µL of Ethyl Acetate. Vortex for 60 seconds.

    • Centrifuge at 10,000 x g for 5 minutes.

  • Reconstitution: Evaporate the organic layer under nitrogen stream and reconstitute in Mobile Phase (Acetonitrile:Phosphate Buffer).

  • Validation Check: Spike a control sample with pure GABA. If the stabilized this compound peak decreases and the GABA peak increases over time, the reduction step failed.

Protocol B: Receptor Binding Assay (GABA vs GABA )

Context: To verify the "Dual Agonist" claim, you must assay this compound against selective antagonists.

Materials:

  • Rat brain synaptic membranes (frozen).

  • Radioligands: [³H]-Muscimol (for GABA

    
    ), [³H]-Baclofen (for GABA
    
    
    
    ).
  • Displacer: Non-radioactive this compound (SL 75.102).

Workflow:

  • Membrane Prep: Thaw membranes and wash 3x in Tris-Citrate buffer (pH 7.1).

  • Incubation (GABA

    
    ): 
    
    • Incubate membranes with 2 nM [³H]-Muscimol + varying concentrations of this compound (1 nM - 100 µM).

    • Time: 30 min at 4°C (Cold temp reduces enzymatic degradation of the ligand).

  • Incubation (GABA

    
    ): 
    
    • Incubate membranes with 10 nM [³H]-Baclofen + 2.5 mM CaCl

      
       + this compound.
      
    • Time: 30 min at 20°C.

  • Filtration: Rapidly filter through Whatman GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Displacement vs. Log[Concentration]. Calculate

    
     and 
    
    
    
    .
    • Success Metric: this compound should show

      
       values in the micromolar range for both receptors, whereas Baclofen will only displace the GABA
      
      
      
      ligand.

Logical Workflow for Replication Study

This diagram illustrates the decision matrix for a replication study, ensuring that negative results are not due to methodology errors.

ReplicationWorkflow Start Start Replication Study Synth Synthesize/Source This compound Start->Synth Purity Check Purity >98% (Non-Aqueous Titration) Synth->Purity StabilityTest In Vitro Stability Test (pH 7.4 vs pH 2.0) Purity->StabilityTest Decision Is Half-life < 30 min at pH 2? StabilityTest->Decision MethodAdj Adjust Extraction: Use NaBH4 Reduction Decision->MethodAdj Yes (Unstable) StandardMethod Use Standard Protein Precipitation Decision->StandardMethod No (Stable) BindingAssay Receptor Binding Assay (Frozen Membranes) MethodAdj->BindingAssay StandardMethod->BindingAssay Result Compare Ki values with Baclofen/Muscimol BindingAssay->Result

Figure 2: Decision logic for handling this compound instability during replication.

References

  • Bergmann, K. J. (1985).[2] Progabide: A new GABA-mimetic agent in clinical use.[2][6] Clinical Neuropharmacology. Link

  • Farraj, N. F., et al. (1988).[7] The stability and solubility of progabide and its related metabolic derivatives. Pharmaceutical Research. Link

  • Hamberger, C., et al. (1987).[2] Progabide and SL 75102 binding to plasma proteins and red blood cells in humans. International Journal of Clinical Pharmacology, Therapy, and Toxicology.[2] Link

  • Bartholini, G., et al. (1979). Progabide (SL 76 002), a new GABA-mimetic agent: Comparison with other GABA agonists. In: GABA-Neurotransmitters.[1][5][8] Link

  • Mares, P., et al. (1997).[2] Anticonvulsant effect of SL 75 102 in adult and immature rats. Physiological Research. Link

Sources

A Comparative Guide to the Long-Term Evaluation of Progabide Acid in Chronic Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of progabide acid's long-term efficacy and safety profile within the context of chronic preclinical models. As a GABAergic agent, progabide's potential in treating chronic neurological disorders, particularly epilepsy, warrants a thorough understanding of its performance against established alternatives. This document synthesizes available data, outlines detailed experimental protocols, and highlights key considerations for researchers in the field.

Introduction: The Rationale for Progabide and the Imperative of Long-Term Preclinical Assessment

Epilepsy is a chronic neurological condition affecting millions worldwide, with a significant portion of patients experiencing refractory seizures despite treatment with currently available antiepileptic drugs (AEDs)[1]. Progabide, a GABA receptor agonist, was developed based on the theory that enhancing GABAergic inhibition in the brain could effectively control seizures[2]. It acts as a prodrug, being metabolized to its active form, which then modulates both GABA-A and GABA-B receptors, leading to a reduction in neuronal excitability[3].

While acute preclinical models are valuable for initial screening, the chronic nature of diseases like epilepsy necessitates long-term evaluation of drug candidates. Chronic models allow for the assessment of sustained efficacy, the development of tolerance, and the identification of cumulative toxicities that may not be apparent in short-term studies. This guide focuses on the methodologies and comparative data relevant to the long-term preclinical evaluation of this compound.

Mechanism of Action: A Dual Approach to GABAergic Modulation

Progabide's primary mechanism of action is the potentiation of the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system. It is a GABA receptor agonist that, along with its active metabolites, binds to both GABA-A and GABA-B receptors[3].

  • GABA-A Receptor Activation: Binding to GABA-A receptors increases the influx of chloride ions into neurons, leading to hyperpolarization and a decreased likelihood of action potential firing. This is a key mechanism for seizure suppression[4].

  • GABA-B Receptor Activation: Activation of GABA-B receptors, which are G-protein coupled, results in downstream effects that further contribute to reduced neuronal excitability, including the inhibition of neurotransmitter release[3].

This dual action on both major GABA receptor subtypes provides a comprehensive enhancement of inhibitory neurotransmission.

Progabide Progabide (Prodrug) Active_Metabolites Active Metabolites (including this compound) Progabide->Active_Metabolites Metabolism GABA_A GABA-A Receptor Active_Metabolites->GABA_A GABA_B GABA-B Receptor Active_Metabolites->GABA_B Chloride_Influx Increased Cl- Influx GABA_A->Chloride_Influx Inhibition_NT Inhibition of Neurotransmitter Release GABA_B->Inhibition_NT Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Inhibition_NT->Reduced_Excitability

Figure 1: Simplified signaling pathway of Progabide's mechanism of action.

Comparative Efficacy in Chronic Epilepsy Models

Direct preclinical comparisons of the long-term efficacy of progabide against other AEDs in chronic models are limited in the published literature. However, clinical studies and some animal data provide insights into its relative performance.

The Amygdala Kindling Model

The amygdala kindling model is a widely used preclinical tool to study temporal lobe epilepsy, characterized by the progressive development of seizures following repeated electrical stimulation of the amygdala.

In the kindled amygdaloid seizure model in rats, progabide has been shown to attenuate the duration of afterdischarges and the severity of convulsive responses. However, this effect was often observed at doses that also induced sedation and ataxia[5]. When administered daily during the kindling acquisition phase, progabide increased the number of stimulations required to achieve a fully kindled state[5].

Chemoconvulsant-Induced Chronic Epilepsy Models

Models using chemoconvulsants like pilocarpine and kainic acid induce status epilepticus, which is followed by a latent period and the subsequent development of spontaneous recurrent seizures, mimicking key features of human temporal lobe epilepsy.

Drug ClassRepresentative Drug(s)Efficacy in Chronic Models (Summary of Clinical and Preclinical Findings)Key Side Effects in Long-Term Use
GABA Agonist Progabide Moderate efficacy in reducing seizure frequency in some patients; less effective than valproate in refractory epilepsy[6][7]. Attenuates seizure severity in the kindling model, though often with sedation[5].Hepatotoxicity (elevated liver enzymes) [6], sedation, ataxia[5].
Sodium Channel Blocker CarbamazepineHigh efficacy in focal and secondarily generalized seizures.Neurological side effects (dizziness, ataxia), hyponatremia, skin rashes.
Broad-Spectrum AED ValproateHigh efficacy against a wide range of seizure types, including generalized and partial seizures[6].Hepatotoxicity , weight gain, hair loss, teratogenicity.
Benzodiazepine Diazepam, ClonazepamPotent anticonvulsant effects, but long-term use is limited by tolerance and withdrawal symptoms.Sedation, cognitive impairment, dependence, tolerance.

Long-Term Safety Evaluation: A Critical Consideration

The long-term safety profile of any AED is paramount, as treatment is often lifelong. For progabide, the most significant concern that emerged from clinical use is hepatotoxicity.

Hepatotoxicity

Multiple clinical trials have reported elevations in liver transaminases in patients treated with progabide, with some cases leading to symptomatic hepatitis and withdrawal from treatment[6][7]. This underscores the critical need for regular liver function monitoring during chronic administration.

Neurotoxicity and Cognitive Effects

The long-term effects of progabide on cognition and behavior have not been extensively studied in preclinical models. As a GABAergic agent, there is a theoretical risk of sedation and cognitive impairment, which has been observed in some animal studies at higher doses[5]. A comprehensive preclinical safety evaluation should include a battery of behavioral tests to assess learning, memory, and motor function over the course of chronic drug administration.

Histopathological Evaluation

Beyond liver function tests, long-term safety studies should include a thorough histopathological examination of major organs, including the liver, kidneys, and brain, to identify any cellular-level changes indicative of toxicity.

Experimental Protocols for Long-Term Evaluation

The following are detailed, step-by-step methodologies for key experiments in the long-term evaluation of an AED like progabide in chronic models.

Long-Term Efficacy in the Amygdala Kindling Model (Rat)

This protocol is designed to assess the sustained anticonvulsant effects of a test compound in a chronic epilepsy model.

Step-by-Step Methodology:

  • Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are surgically implanted with a bipolar stimulating and recording electrode in the basolateral amygdala under stereotaxic guidance.

  • Kindling Acquisition: After a one-week recovery period, daily electrical stimulation (e.g., 60 Hz, 1-second train of 1 ms biphasic square wave pulses) is delivered. The initial current is set below the afterdischarge threshold and is gradually increased until an afterdischarge is elicited.

  • Kindling Progression: Daily stimulations continue until stable, fully kindled seizures (Stage 5 on the Racine scale) are consistently observed for at least 10 consecutive days.

  • Long-Term Treatment: Fully kindled rats are randomly assigned to treatment groups (e.g., vehicle, progabide, comparator AED). The assigned treatment is administered daily for an extended period (e.g., 4-8 weeks).

  • Efficacy Assessment: Seizure activity is monitored daily following electrical stimulation. Key parameters to measure include seizure severity (Racine scale), afterdischarge duration, and the latency to the onset of different seizure stages.

  • Data Analysis: Statistical analysis (e.g., repeated measures ANOVA) is used to compare the seizure parameters between the treatment groups over the duration of the study.

A Surgical Implantation of Amygdala Electrode B Recovery Period (1 week) A->B C Kindling Acquisition: Daily Electrical Stimulation B->C D Establishment of Fully Kindled Seizures (Stage 5) C->D E Group Assignment: Vehicle, Progabide, Comparator AED D->E F Chronic Daily Dosing (4-8 weeks) E->F G Daily Seizure Monitoring: Racine Score, Afterdischarge Duration F->G H Statistical Analysis of Seizure Parameters G->H

Figure 2: Experimental workflow for long-term efficacy testing in the amygdala kindling model.

Long-Term Safety Assessment: A Multi-faceted Approach

This protocol outlines a comprehensive approach to evaluating the long-term safety of a test compound.

Step-by-Step Methodology:

  • Animal Model and Dosing: Naive adult rats are administered the test compound (e.g., progabide at multiple dose levels) and a vehicle control daily for an extended period (e.g., 3-6 months).

  • Behavioral and Cognitive Testing: A battery of behavioral tests is performed at baseline and at regular intervals throughout the study. This should include:

    • Open Field Test: To assess locomotor activity and anxiety-like behavior.

    • Elevated Plus Maze: To further evaluate anxiety levels.

    • Morris Water Maze or Radial Arm Maze: To assess spatial learning and memory.

  • Clinical Observations and Body Weight: Animals are observed daily for any clinical signs of toxicity, and body weight is recorded weekly.

  • Clinical Pathology: Blood samples are collected at multiple time points for hematology and clinical chemistry analysis, with a particular focus on liver enzymes (ALT, AST).

  • Terminal Procedures: At the end of the study, animals are euthanized, and a gross necropsy is performed.

  • Histopathology: Major organs (liver, kidneys, brain, spleen, heart, etc.) are collected, fixed in formalin, processed, and stained with hematoxylin and eosin (H&E) for microscopic examination by a board-certified veterinary pathologist.

A Chronic Daily Dosing (3-6 months) B Regular Behavioral & Cognitive Testing A->B C Ongoing Clinical Observations & Body Weight A->C D Periodic Blood Sampling for Clinical Pathology A->D E Terminal Necropsy G Data Integration and Safety Profile Assessment B->G C->G D->G F Histopathological Examination of Organs E->F F->G

Figure 3: Workflow for a comprehensive long-term preclinical safety study.

Conclusion and Future Directions

This compound represents a therapeutic agent with a clear mechanism of action targeting the GABAergic system. While it has shown some efficacy in reducing seizure frequency, its clinical utility has been hampered by concerns about hepatotoxicity and a comparatively less favorable efficacy profile when compared to established AEDs like valproate[6].

For researchers and drug development professionals, the evaluation of new GABAergic compounds should incorporate robust, long-term preclinical studies in chronic models of epilepsy. These studies must not only demonstrate sustained efficacy but also meticulously assess the potential for cumulative toxicities, particularly hepatotoxicity and neurotoxicity. Direct, head-to-head comparisons with standard-of-care AEDs in these chronic models are essential to accurately position new therapeutic candidates. The protocols and comparative data presented in this guide provide a framework for such evaluations, emphasizing the need for a comprehensive and rigorous approach to preclinical drug development for chronic neurological disorders.

References

  • Joy, R. M., Albertson, T. E., & Stark, L. G. (1984). An analysis of the actions of progabide, a specific GABA receptor agonist, on kindling and kindled seizures. Experimental Neurology, 83(1), 144–154. [Link]

  • Martinez-Lage, J. M., Bossi, L., Morales, G., Martinez-Vila, E., Orofiamma, B., & Viteri, C. (1984). Progabide treatment in severe epilepsy: a double-blind cross-over trial versus placebo. Epilepsia, 25(5), 586–593. [Link]

  • Kwan, P., & Brodie, M. J. (2000). Early identification of refractory epilepsy. The New England Journal of Medicine, 342(5), 314–319. [Link]

  • Patsnap. (2024). What is Progabide used for? Patsnap Synapse. [Link]

  • Ijaz, S., Kafeel, H., & Bukhari, N. I. (2022). Progabide as Antiepileptic Drug for Epileptic Seizures. ResearchGate. [Link]

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359–368. [Link]

  • Fromm, G. H., Faingold, C. L., Browning, R. A., & Burnham, W. M. (Eds.). (2012). Epilepsy and the reticular formation: The role of the reticular core in convulsive seizures. Springer Science & Business Media.
  • Leppik, I. E., & Cloyd, J. C. (1988). A controlled study of progabide in partial seizures: methodology and results. Epilepsia, 29(6), 775–780. [Link]

  • Crawford, P., & Chadwick, D. (1986). A comparative study of progabide, valproate, and placebo as add-on therapy in patients with refractory epilepsy. Journal of Neurology, Neurosurgery & Psychiatry, 49(11), 1251–1257. [Link]

  • Fromm, G. H. (1985). Comparison of progabide with other antiepileptic and GABAergic drugs. Epilepsia, 26(Suppl 2), S63–S68. [Link]

  • Graves, N. M., Fuerst, R. H., Cloyd, J. C., Brundage, R. C., Welty, T. E., & Leppik, I. E. (1988). Progabide-induced changes in carbamazepine metabolism. Epilepsia, 29(6), 775–780. [Link]

  • Curia, G., Longo, D., Biagini, G., Jones, R. S., & Avoli, M. (2008). The pilocarpine model of temporal lobe epilepsy. Journal of neuroscience methods, 172(2), 143–157. [Link]

  • Lévesque, M., & Avoli, M. (2013). The kainic acid model of temporal lobe epilepsy. Neuroscience & Biobehavioral Reviews, 37(10), 2887–2899. [Link]

  • Patsnap. (2024). What is the mechanism of Progabide? Patsnap Synapse. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Progabide Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the entire lifecycle of a chemical compound, including its proper disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of progabide acid, a significant metabolite of the GABA receptor agonist, progabide. By adhering to these procedures, laboratories can ensure the safety of their personnel, maintain regulatory compliance, and minimize their environmental impact, fostering a culture of safety and responsibility that builds trust in our scientific endeavors.

Understanding this compound: A Profile for Safe Handling

Progabide is a GABA analogue that acts as a prodrug, being metabolized in the body to its more potent active form, this compound.[1] While progabide itself is a non-hygroscopic, microcrystalline yellow powder sparingly soluble in water, its acid metabolite exhibits different physicochemical properties that are crucial for determining the correct disposal pathway.[2]

A key study on the stability and solubility of progabide and its metabolites revealed that the deamidated product, this compound (PGA), behaves as a typical phenolic weak acid.[3] Its stability is pH-dependent, with maximum stability occurring in a neutral pH range of 6 to 7.[3] This characteristic is fundamental to developing a safe and effective neutralization and disposal strategy.

Key Chemical and Physical Properties of Progabide (as a proxy for this compound):

PropertyValueSource
Molecular FormulaC17H16ClFN2O2[4]
Molecular Weight334.77 g/mol [4]
Solubility in Water70.9 mg/L[4]
AppearanceLight yellow to yellow solid[5]
StoragePowder: -20°C for 3 years. In solvent: -80°C for 1 year.[5][6]

Given that this compound is a metabolite, it is often encountered in solution. Its solubility increases with a decrease in pH.[3] Understanding these properties is the first step toward responsible disposal.

Hazard Identification and Risk Assessment

  • Toxicity: As a pharmacologically active substance that modulates the central nervous system, progabide and its acid metabolite should be handled as toxic compounds.

  • Irritation: Acidic compounds can be irritating to the skin, eyes, and respiratory tract.

  • Environmental Hazard: The release of pharmacologically active compounds into the environment can have unforeseen consequences for ecosystems.[7]

Therefore, all waste containing this compound must be treated as hazardous chemical waste.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling any waste containing this compound, all laboratory personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety mandated by OSHA.[8][9]

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Double-gloving is recommended when handling concentrated waste.

  • Body Protection: A lab coat or chemical-resistant apron must be worn.

  • Respiratory Protection: If there is a risk of aerosolization or if handling large quantities of powdered material, a properly fitted respirator may be necessary. All handling of pure compound or concentrated solutions should occur within a certified chemical fume hood.

Spill Response: Preparedness is Paramount

Accidents can happen, and a well-defined spill response plan is crucial.

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your laboratory supervisor and the institutional Environmental Health & Safety (EH&S) department.

  • Contain: If it is safe to do so, contain the spill using appropriate absorbent materials (e.g., chemical spill pillows or pads).

  • Clean-up: Only trained personnel with the correct PPE should perform the clean-up. The collected spill waste must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the systematic procedure for the safe disposal of this compound waste generated in a laboratory setting. This process is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: All waste streams containing this compound (e.g., unused solutions, contaminated labware, PPE) must be collected in a dedicated, clearly labeled, and chemically compatible hazardous waste container.[10] The container should be kept closed when not in use.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound Waste"), and the primary hazards (e.g., "Toxic," "Irritant").

  • Incompatible Wastes: Do not mix this compound waste with other incompatible waste streams, such as strong oxidizing agents or bases, without first consulting your institution's EH&S department.[11]

Step 2: Neutralization of Aqueous Waste (for dilute solutions only)

For dilute aqueous solutions of this compound, neutralization can be a preliminary step to reduce its corrosivity before collection. This procedure should only be performed by trained personnel in a chemical fume hood.

  • Preparation: Place the beaker containing the dilute this compound solution in a larger secondary container (e.g., an ice bath) to dissipate any heat generated during neutralization.

  • Slow Addition of Base: While stirring continuously, slowly add a weak base, such as a 5% sodium bicarbonate solution, to the this compound solution.

  • pH Monitoring: Monitor the pH of the solution using a calibrated pH meter. Continue adding the base dropwise until the pH is between 6.0 and 8.0.

  • Collection: The neutralized solution must still be collected as hazardous waste.

Step 3: Final Disposal

  • Professional Disposal Service: All this compound waste, whether neutralized or not, must be disposed of through a licensed hazardous waste disposal company.[12] Your institution's EH&S department will coordinate the pickup and disposal.

  • Documentation: Ensure all required waste disposal forms and manifests are completed accurately and retained for your records, in accordance with EPA regulations.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Progabide_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated labware, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (aqueous or solvent-based) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid aqueous_check Aqueous Solution? liquid_waste->aqueous_check contact_ehs Contact EH&S for Professional Disposal collect_solid->contact_ehs solvent_waste Collect Solvent-Based Waste in a Separate, Labeled Container aqueous_check->solvent_waste No (Solvent) neutralize Neutralize Dilute Aqueous Solution (pH 6-8) in Fume Hood aqueous_check->neutralize Yes (Dilute) collect_liquid Collect Neutralized or Concentrated Aqueous Waste in Labeled Container aqueous_check->collect_liquid No (Concentrated or Non-Aqueous) solvent_waste->contact_ehs neutralize->collect_liquid collect_liquid->contact_ehs

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Progabide Acid

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risks: A Proactive Approach to Safety

Progabide is a centrally active GABA receptor agonist used in the treatment of epilepsy.[1][2] Its metabolite, Progabide acid, is expected to share similar biological activity and potential hazards. The parent compound, Progabide, has known side effects including drowsiness, dizziness, and in some cases, liver toxicity.[1][3][4] Therefore, it is prudent to handle this compound with measures that mitigate risks of systemic absorption and localized irritation.

Key Potential Hazards:

  • Systemic Effects: As a GABA receptor agonist, accidental exposure could lead to neurological effects such as drowsiness and dizziness.[3][4]

  • Organ Toxicity: Progabide has been associated with liver toxicity, necessitating careful handling to avoid internal exposure.[1][3]

  • Irritation: The acidic nature of the compound may cause irritation to the skin, eyes, and respiratory tract.

  • Unknown Hazards: The toxicological properties of this compound have not been as thoroughly investigated as the parent compound. Therefore, a conservative approach to handling is warranted.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to prevent exposure through inhalation, dermal contact, and ocular contact. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Double gloving with nitrile gloves.The use of two pairs of gloves provides an extra layer of protection against potential tears or punctures and minimizes the risk of contamination when removing the outer pair.[5] Nitrile offers good resistance to a range of chemicals.
Eye and Face Protection Chemical splash goggles and a face shield.This combination provides robust protection against splashes and aerosols, safeguarding the eyes and face from contact with the hazardous substance.[6]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher).To prevent inhalation of airborne particles, especially when handling the powdered form of the compound.[6] The choice of respirator should be based on a formal risk assessment.
Protective Clothing A disposable, low-permeability lab coat with a solid front and tight-fitting cuffs.This prevents the contamination of personal clothing and skin.[5] An impervious apron should be worn when handling larger quantities.

Step-by-Step Guide to Safe Handling and Disposal

The following workflow provides a procedural guide for the safe handling of this compound, from preparation to disposal.

Experimental Workflow: Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate a specific handling area gather_ppe Assemble all necessary PPE prep_area->gather_ppe 1. don_ppe Don PPE in the correct sequence gather_ppe->don_ppe 2. weigh_handle Weigh and handle this compound in a ventilated enclosure don_ppe->weigh_handle 3. dissolve Dissolve or suspend the compound as required weigh_handle->dissolve 4. transport Transport in a sealed, secondary container dissolve->transport 5. decontaminate Decontaminate work surfaces transport->decontaminate 6. doff_ppe Doff PPE in the correct sequence decontaminate->doff_ppe 7. dispose Dispose of waste in designated, labeled containers doff_ppe->dispose 8.

Caption: A stepwise workflow for the safe handling of this compound, from preparation to disposal.

Detailed Protocol:
  • Preparation:

    • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize the risk of inhalation exposure.[7]

    • PPE Assembly: Before beginning any work, ensure all necessary PPE is readily available and has been inspected for any defects.[8]

    • Donning PPE: Don PPE in the following order: lab coat, inner gloves, respirator, eye and face protection, and outer gloves. The outer gloves should be placed over the cuffs of the lab coat.[5]

  • Handling:

    • Weighing and Transfer: Handle the solid form of this compound with care to avoid generating dust.[7] Use appropriate tools for transfer, and clean them thoroughly after use.

    • Solution Preparation: When preparing solutions, add the acid to the solvent slowly to avoid splashing.

    • Transportation: When moving the compound or its solutions within the laboratory, use sealed, shatter-resistant secondary containers.

  • Cleanup and Disposal:

    • Decontamination: After handling is complete, decontaminate all work surfaces with an appropriate cleaning agent.

    • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the face shield and goggles, lab coat, and finally the inner gloves. Wash hands thoroughly after removing all PPE.[5]

    • Waste Disposal: Dispose of all contaminated materials, including gloves, lab coats, and any unused this compound, in clearly labeled, sealed containers.[9][10] Follow your institution's guidelines for the disposal of hazardous chemical waste. If no specific institutional guidelines are available, unused medication can be mixed with an undesirable substance like coffee grounds or kitty litter, placed in a sealed bag, and disposed of in the trash.[9][10]

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

By adhering to these stringent safety protocols, researchers can confidently handle this compound while minimizing the risk of personal exposure and ensuring a safe laboratory environment.

References

  • Safety Data Sheet for Gamma-aminobutyric acid. (2022, October 12). Letco Medical, LLC.
  • SAFETY DATA SHEET for Gamma-aminobutyric acid. (2025, November 7). Sigma-Aldrich.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.). University of Nebraska-Lincoln.
  • Personal Protective Equipment for Chemical Handling. (2026, January 12). Safely.io.
  • Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM).
  • What is Progabide used for? (2024, June 15).
  • HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES. (n.d.). U.S.
  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). (n.d.).
  • Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy.
  • What are the side effects of Progabide? (2024, July 14).
  • Progabide (SL 76002). (n.d.). MedChemExpress.
  • Progabide. (n.d.). In Wikipedia. Retrieved January 31, 2026.
  • Progabide. (n.d.). TargetMol.
  • Progabide. (n.d.).
  • Progabide as Antiepileptic Drug for Epileptic Seizures. (n.d.).
  • Safe Medication Disposal. (2025, August 5). OncoLink.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Progabide acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Progabide acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。